Hydrocortisone buteprate
説明
特性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72590-77-3 | |
| Record name | Hydrocortisone buteprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone probutate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone probutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone buteprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROCORTISONE PROBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Hydrocortisone Buteprate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for hydrocortisone (B1673445) buteprate, a topical corticosteroid. The document outlines the chemical reactions, intermediates, and experimental protocols necessary for its synthesis, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Hydrocortisone buteprate, chemically known as hydrocortisone 17-butyrate 21-propionate, is a C21-steroid derivative of hydrocortisone. It is a non-fluorinated corticosteroid ester that possesses anti-inflammatory, antipruritic, and vasoconstrictive properties. Its therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors. This guide focuses on the chemical synthesis of this diester, a process that involves the selective esterification of hydrocortisone at the C17 and C21 positions.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the selective esterification of the tertiary hydroxyl group at the C17 position of hydrocortisone with a butyryl group, followed by the esterification of the primary hydroxyl group at the C21 position with a propionyl group.
The overall transformation can be summarized as follows:
Detailed Synthesis Steps and Experimental Protocols
This section provides a detailed description of the experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of Hydrocortisone 17-Butyrate
The first step involves the selective esterification of the sterically hindered 17α-hydroxyl group of hydrocortisone. This is a critical step that sets the foundation for the subsequent esterification at the 21-position.
Experimental Protocol:
A solution of hydrocortisone is prepared in a suitable solvent, such as a mixture of dichloromethane (B109758) and pyridine. The reaction mixture is cooled, and butyric anhydride is added dropwise. The reaction is allowed to proceed at a controlled temperature until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
Reaction Workflow:
Step 2: Synthesis of this compound (Hydrocortisone 17-Butyrate 21-Propionate)
The intermediate, hydrocortisone 17-butyrate, is then esterified at the 21-hydroxyl group using propionic anhydride in the presence of pyridine.
Experimental Protocol:
Based on the procedure described in Canadian Patent CA1135253A, the following protocol can be followed[1]:
-
Dissolve 3.0 g of hydrocortisone 17-butyrate in 7.5 ml of absolute pyridine.
-
Cool the solution in an ice bath to 0°C.
-
Add 7.5 ml of propionic acid anhydride to the cooled solution.
-
Stir the mixture for 2 hours while maintaining the temperature with ice cooling.
-
Allow the reaction mixture to stand at room temperature overnight.
-
To work up the reaction, add the mixture to 50 ml of ice.
-
The precipitated oil is digested three times with 50 ml of water.
-
The product is then dissolved in 50 ml of methanol, and the solvent is removed in vacuo to eliminate any residual pyridine. This step is repeated several times.
-
The crude product is purified by fractionation over a silica (B1680970) gel column using a suitable eluent system (e.g., chloroform/methanol).
-
The pure hydrocortisone 17-butyrate 21-propionate is obtained after crystallization from a suitable solvent.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Starting Amount (g) | Product Amount (g) | Yield (%) |
| 1 | Hydrocortisone | Butyric Anhydride, Pyridine | Hydrocortisone 17-Butyrate | - | - | Typically >80% |
| 2 | Hydrocortisone 17-Butyrate | Propionic Anhydride, Pyridine | This compound | 3.0 | 2.7 | 90 |
Note: The yield for Step 1 is an estimated value based on typical selective acylation reactions of corticosteroids. The yield for Step 2 is calculated from the data provided in Canadian Patent CA1135253A.[1]
Logical Relationship of Synthesis
The synthesis of this compound relies on the differential reactivity of the hydroxyl groups in the hydrocortisone molecule.
Conclusion
The synthesis of this compound is a well-defined process that leverages the principles of selective organic synthesis. By carefully controlling reaction conditions, the hydroxyl groups at the C17 and C21 positions of hydrocortisone can be sequentially esterified to yield the desired diester product. The protocols and data presented in this guide provide a comprehensive resource for the laboratory-scale synthesis of this important topical corticosteroid. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocortisone Buteprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate is a mid-potency topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions. As a double ester of hydrocortisone, its chemical structure is designed to optimize dermal penetration and local activity while minimizing systemic absorption and associated side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of hydrocortisone buteprate, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.
Pharmacokinetics
The systemic exposure to this compound following topical administration is a critical factor in its safety and efficacy profile. The processes of absorption, distribution, metabolism, and excretion are influenced by various factors, including the integrity of the epidermal barrier, the formulation vehicle, and the use of occlusive dressings[1].
Absorption
This compound is absorbed percutaneously. The extent of absorption is highly dependent on the condition of the skin. On normal, intact skin, the absorption is minimal, estimated to be between 1% and 7%. However, in cases of acute dermatitis where the skin barrier is compromised, absorption can significantly increase to 15-30%[2]. The use of occlusive dressings can also substantially enhance percutaneous absorption[1].
Upon penetrating the stratum corneum, this compound, a prodrug, undergoes rapid and extensive hydrolysis within the skin. It is primarily converted to its active metabolite, hydrocortisone 17-butyrate, through the de-esterification at the 21-position. A minor metabolite, hydrocortisone 21-propionate, is also formed through de-esterification at the 17-position[3][4]. This initial metabolism within the skin is a key feature of its pharmacological profile, leading to localized activity.
Distribution
Metabolism
The primary site of systemic metabolism for absorbed corticosteroids is the liver[1][8]. The metabolism of hydrocortisone, the main active metabolite of this compound, is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[9]. In vitro studies have shown that hydrocortisone is metabolized to various compounds, including tetrahydrocortisone (B135524) and dihydrocortisol (B45014) as phase I metabolites, and their subsequent glucuronidated forms as phase II metabolites[6].
Excretion
The metabolites of hydrocortisone are primarily excreted by the kidneys in the urine. A smaller portion of the metabolites may also be excreted in the bile[1][8].
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound and its parent compound, hydrocortisone.
| Parameter | Value | Reference |
| Percutaneous Absorption (Normal Skin) | 1-7% | [2] |
| Percutaneous Absorption (Acute Dermatitis) | 15-30% | [2] |
| Protein Binding | 95% | [5] |
| Biological Half-life | 6-8 hours | [1][9] |
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Volume of Distribution (Intravenous) | 34 L | [6][7] |
| Total Body Clearance (Intravenous) | 18 L/hr | [6][7] |
| Elimination Half-life (Intravenous) | 1.7 hours | [6][7] |
Table 2: Pharmacokinetic Parameters of Hydrocortisone (for reference)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of topical corticosteroids. The following sections describe key experimental protocols.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to evaluate the percutaneous absorption of topical formulations.
Objective: To determine the rate and extent of drug permeation through a skin membrane from a topical formulation.
Apparatus:
-
Franz diffusion cells
-
Water bath with circulator to maintain temperature at 32°C
-
Magnetic stirrers
-
Syringes for sample collection
-
HPLC system for analysis
Methodology:
-
Membrane Preparation: Excised human or animal skin is used as the membrane. The skin is carefully prepared, and its integrity is verified. The membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment[10][11][12].
-
Receptor Solution: The receptor chamber is filled with a suitable receptor solution, such as phosphate-buffered saline (PBS), which is degassed prior to use to prevent bubble formation. The solution is continuously stirred to ensure uniform mixing[9][13].
-
Dosing: A precise amount of the this compound formulation is applied evenly to the surface of the skin in the donor chamber[10][13].
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution for analysis. An equal volume of fresh receptor solution is added to maintain a constant volume and sink conditions[10][13].
-
Analysis: The concentration of this compound and its metabolites in the collected samples is determined using a validated HPLC method[5][14][15].
In Vivo Vasoconstrictor Assay
This bioassay is used to assess the potency and bioequivalence of topical corticosteroid formulations.
Objective: To measure the skin blanching (vasoconstriction) effect of a topical corticosteroid as an indicator of its potency.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are selected for the study.
-
Application: Small, defined areas on the forearms of the subjects are marked. The test and reference formulations of this compound are applied to these areas. Untreated sites serve as controls[16][17].
-
Assessment: At specified time points after application, the degree of skin blanching is assessed visually by trained observers using a graded scale, or objectively using a chromameter to measure changes in skin color[16][17].
-
Data Analysis: The vasoconstriction scores are plotted against time, and the area under the effect curve (AUEC) is calculated to compare the potency of the different formulations[16].
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for an In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Logical Relationship in the Mechanism of Action
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 3. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. remedypublications.com [remedypublications.com]
The Molecular Basis of Hydrocortisone Buteprate's Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate, a potent, non-halogenated topical corticosteroid, is widely utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in a complex interplay of molecular mechanisms that collectively suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular basis for hydrocortisone buteprate's anti-inflammatory effects, detailing the key signaling pathways it modulates, presenting available quantitative data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
Like all corticosteroids, the primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor (GR). This lipophilic molecule passively diffuses across the cell membrane and binds to the GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and the activated this compound-GR complex translocates into the nucleus.
Within the nucleus, the complex can modulate gene transcription in two principal ways:
-
Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, most notably the gene encoding for lipocortin-1 (annexin A1) .
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Key Anti-Inflammatory Pathways Modulated by this compound
The anti-inflammatory effects of this compound are a direct consequence of the genomic and non-genomic actions of the activated glucocorticoid receptor. The principal pathways affected are the inhibition of phospholipase A2 and the suppression of the NF-κB signaling cascade.
Inhibition of the Phospholipase A2 (PLA2) Pathway
A cornerstone of this compound's anti-inflammatory activity is its ability to indirectly inhibit the enzyme phospholipase A2 (PLA2). This is primarily achieved through the GR-mediated induction of lipocortin-1 .
Lipocortin-1 is a protein that inhibits the activity of PLA2. PLA2 is a critical enzyme in the inflammatory process as it catalyzes the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory mediators, including:
-
Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway.
-
Leukotrienes: Synthesized via the lipoxygenase (LOX) pathway.
By inducing the synthesis of lipocortin-1, this compound effectively reduces the availability of arachidonic acid, leading to a profound decrease in the production of these potent inflammatory mediators.
Suppression of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals (e.g., cytokines like TNF-α and IL-1β, or bacterial products like lipopolysaccharide), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of a vast array of pro-inflammatory genes.
This compound suppresses the NF-κB pathway through multiple mechanisms:
-
Induction of IκBα: The activated GR can increase the transcription of the gene encoding IκBα, leading to increased levels of this inhibitory protein. This enhances the sequestration of NF-κB in the cytoplasm.
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
-
Inhibition of Pro-Inflammatory Cytokine Production: By suppressing the transcription of genes for pro-inflammatory cytokines such as TNF-α and IL-1β, this compound reduces the upstream signals that activate the NF-κB pathway, creating a negative feedback loop.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following tables summarize the available quantitative data regarding the key molecular and physiological effects of this compound and related corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |
| Hydrocortisone 17-Butyrate 21-Propionate | Rat Liver Cytosol | 9.8 nM | Not Reported | [1][2] |
| Hydrocortisone | Rat Liver Cytosol | 1.9 nM (high affinity), 68.7 nM (low affinity) | 42.3 - 51.9 nM | [1] |
| Dexamethasone (B1670325) | Rat Liver Cytosol | Not Reported | Approximately equal to HBP | [2] |
Table 2: Inhibition of Inflammatory Mediators and Processes
| Compound | Assay | Target | Effect | Quantitative Data | Reference |
| Hydrocortisone 17-Butyrate | In vitro T-cell culture | IL-4 Production | Stimulatory at low doses, inhibitory at high doses | Dose-dependent effect observed from 10⁻⁹ to 10⁻⁴ M | [3] |
| Hydrocortisone 17-Butyrate | In vitro T-cell culture | IFN-γ Production | Dose-dependent inhibition | Dose-dependent effect observed from 10⁻⁹ to 10⁻⁴ M | [3] |
| Hydrocortisone | In vitro monocyte culture | NF-κB Nuclear Translocation | Inhibition | Inhibition of LPS-induced translocation at 10⁻⁵ M | [4] |
| Hydrocortisone | In vivo (human) | Lipocortin-1 Induction | Increased intracellular and cell-surface lipocortin-1 in monocytes | Median increase of 225% and 224% respectively, 120 min after 100 mg IV dose | [1] |
| Hydrocortisone | Cultured Rat Mesangial Cells | Lipocortin-1 Expression | Dose-dependent increase | Up to 225% increase in membrane fraction at 10 µM | [5] |
| Dexamethasone | Macrophage Culture | Phospholipase A2 Activity | Inhibition | 23.3 - 27.0% inhibition | [6] |
| Butyrate | Colonic Biopsies (Crohn's Disease) | TNF Production | Decreased production | Significant decrease at 2 and 10 mM | [7][8] |
Table 3: In Vivo Anti-Inflammatory Potency
| Compound | Assay | Endpoint | Result | Quantitative Data | Reference |
| Hydrocortisone Butyrate (cream) | Vasoconstrictor Assay | Skin Blanching (Chromameter reading a) | Superior to Hydrocortisone | 2.87 (cream), 3.26 (ointment) | [9] |
| Hydrocortisone (cream) | Vasoconstrictor Assay | Skin Blanching (Chromameter reading a) | - | 1.73 (cream), 1.48 (ointment) | [9] |
| Hydrocortisone 0.1% | Croton Oil-Induced Rabbit Ear Edema | Edema Reduction | As effective as 5% Na-ibuprofen | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kd and Ki) of this compound for the glucocorticoid receptor.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled GR ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Rat liver cytosol (as a source of GR)
-
[³H]-dexamethasone (radiolabeled ligand)
-
Unlabeled this compound, dexamethasone, and hydrocortisone
-
Assay buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Homogenize rat liver in assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the GR.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of the cytosolic preparation with a fixed concentration of [³H]-dexamethasone.
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound, dexamethasone (for a standard curve), or hydrocortisone. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Principle: This assay measures the activity of PLA2 by detecting the products of phospholipid hydrolysis. Inhibition is assessed by pre-treating cells with this compound.
Materials:
-
Cell line (e.g., macrophages, keratinocytes)
-
This compound
-
Radiolabeled arachidonic acid ([¹⁴C] or [³H]) or a fluorescent PLA2 substrate
-
Cell culture medium and reagents
-
Phospholipase A2 enzyme source (if using a cell-free assay)
-
Scintillation counter or fluorescence plate reader
Procedure (Cell-based assay):
-
Cell Culture and Labeling: Culture the chosen cell line to confluence. Label the cells by incubating them with radiolabeled arachidonic acid, which will be incorporated into the cell membranes.
-
Treatment: Pre-incubate the labeled cells with various concentrations of this compound for a specified period (e.g., 24 hours) to allow for the induction of lipocortin-1.
-
Stimulation: Wash the cells and then stimulate them with a PLA2 activator (e.g., calcium ionophore A23187, bradykinin) to induce the release of arachidonic acid.
-
Extraction and Quantification: Collect the cell culture supernatant and extract the lipids. Separate the released arachidonic acid from the phospholipids using thin-layer chromatography (TLC).
-
Measurement: Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each concentration of this compound compared to the untreated control. Determine the IC50 value from the dose-response curve.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activity by this compound results in decreased luciferase expression.
Materials:
-
A suitable cell line (e.g., HEK293)
-
NF-κB luciferase reporter plasmid
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
An NF-κB activator (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activity. Include unstimulated and vehicle-treated controls.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated cells. Determine the percentage of inhibition of NF-κB activity for each concentration of this compound and calculate the IC50 value.
Vasoconstrictor (McKenzie-Stoughton) Assay
Objective: To assess the in vivo potency of topical this compound formulations.
Principle: Topical corticosteroids cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching. The degree of blanching is proportional to the potency of the corticosteroid.
Materials:
-
This compound cream/ointment and vehicle control
-
Occlusive dressing
-
Healthy human volunteers
-
Chromameter or a trained observer for visual scoring
Procedure:
-
Subject Selection: Select healthy volunteers with normal skin on their forearms.
-
Application: Apply a standardized amount of the this compound formulation and the vehicle control to small, marked areas on the volar aspect of the forearm.
-
Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Removal and Assessment: Remove the occlusive dressing and any excess formulation. At specific time points after removal (e.g., 2, 4, 6, and 24 hours), assess the degree of vasoconstriction (blanching).
-
Measurement:
-
Visual Scoring: A trained, blinded observer scores the blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
Chromameter: A chromameter is used to objectively measure the change in skin color (specifically the a* value, which represents redness). A decrease in the a* value indicates blanching.
-
-
Data Analysis: Compare the blanching scores or chromameter readings for the this compound-treated sites with the vehicle-treated sites. A dose-response curve can be generated if different concentrations are tested.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Workflows
References
- 1. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone - induced Expression of Lipocortin - 1 in Cultured Ret Mesangial Cells - Kidney Research and Clinical Practice - 대한신장학회 - KISS [kiss.kstudy.com]
- 6. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. butyrose.it [butyrose.it]
- 9. Measurement of croton oil induced rabbit ear swelling and evaluation of anti-inflammatory agents with a standard low pressure caliper - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Immunosuppressive Properties of Hydrocortisone Buteprate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro immunosuppressive properties of hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid. The document details its mechanism of action, including its interaction with the glucocorticoid receptor and subsequent modulation of inflammatory signaling pathways such as NF-κB. This guide summarizes available quantitative data on its anti-proliferative and cytokine-inhibiting effects and provides detailed experimental protocols for key in vitro assays used to assess its immunosuppressive activity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding. Due to the limited availability of specific quantitative data for hydrocortisone buteprate, data from its parent compound, hydrocortisone, is included for comparative purposes where relevant.
Introduction
This compound is a non-halogenated double-ester of hydrocortisone used in the treatment of various inflammatory skin conditions.[1] Its therapeutic efficacy is attributed to its anti-inflammatory and immunosuppressive properties.[2] Understanding the in vitro immunosuppressive profile of this compound is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapies. This guide focuses on the in vitro effects of this compound on key immunological processes, including T-lymphocyte proliferation and cytokine production.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3] This binding event initiates a cascade of molecular events leading to the modulation of gene expression.
Upon binding, the this compound-GR complex translocates to the nucleus, where it can act in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key protein induced through this mechanism is lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thus inhibiting the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3]
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data
Inhibition of T-Cell Proliferation
Table 1: In Vitro Inhibition of T-Cell Proliferation by Hydrocortisone
| Cell Type | Stimulation | Assay | IC50 (M) | Reference |
| Human T inducer/helper cells | Phytohaemagglutinin (PHA) | Colony Formation | 1 x 10-4 | [4] |
| Human T suppressor/cytotoxic cells | Phytohaemagglutinin (PHA) | Colony Formation | 1 x 10-6 | [4] |
| Murine Cortical Thymocytes | Phytohaemagglutinin (PHA) | Colony Formation | 2 x 10-8 | [4] |
| Murine Medullary Thymocytes | Phytohaemagglutinin (PHA) | Colony Formation | 2 x 10-6 | [4] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the cellular response.
Inhibition of Cytokine Production
Corticosteroids suppress the production of a wide range of pro-inflammatory cytokines.[6][7]
Table 2: In Vitro Effects of Hydrocortisone on Cytokine Production
| Cell Type | Stimulation | Cytokine | Concentration (M) | Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA + LPS | IL-2, IL-4, IFN-γ, IL-10 | 10-6 | Significant suppression of all cytokines | [8] |
| Human PBMCs | PHA + LPS | IFN-γ, IL-10 | 10-8 | Significant increase | [8] |
| Human PBMCs | PHA + LPS | IL-2, IL-4 | 10-8 | No significant effect | [8] |
| Human T-cells | - | IL-2 | - | Abrogated production | [5] |
| Human T-cells | - | IFN-γ, IL-4 | 10-9 to 10-4 | Dose-dependent inhibition | [6] |
| Human T-cells | - | IL-4 | Low doses (e.g., 10-9) | Stimulatory effect (also observed with hydrocortisone 17-butyrate) | [6] |
Comparative Anti-proliferative Potency
A study comparing the anti-proliferative effects of various topical corticosteroids on human keratinocytes (HaCaT cells) provides a direct comparison of this compound's potency.
Table 3: Comparative Ranking of Corticosteroid Anti-proliferative Effect on HaCaT Cells
| Rank | Corticosteroid |
| 1 (Most Potent) | Betamethasone-dipropionate |
| 2 | Desonide |
| 3 | Betamethasone-valerate |
| 4 | Hydrocortisone-base |
| 5 | Clobetasol-propionate |
| 6 (Least Potent) | Hydrocortisone-butyrate |
This ranking is based on the observed anti-proliferative effect at a concentration of 10-4 M.
Experimental Protocols
T-Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on T-cell proliferation using a colorimetric MTT assay.
Workflow Diagram:
Caption: T-Cell Proliferation (MTT) Assay Workflow.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well flat-bottom plate at a density of 1 x 105 cells/well in 100 µL of media.
-
Drug Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add 50 µL of a T-cell mitogen, such as Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL, to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Cytokine Release Assay (ELISA)
This protocol describes a general method to quantify the effect of this compound on cytokine production by stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow Diagram:
Caption: Cytokine Release (ELISA) Assay Workflow.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-5 of the T-cell proliferation assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, IL-4) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Conclusion
This compound exhibits immunosuppressive properties in vitro, primarily through the classic glucocorticoid receptor-mediated mechanism of action. This involves the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB. While direct quantitative data on its inhibitory effects on T-cell proliferation and cytokine production is limited, comparative studies suggest it is a mid-potency corticosteroid. The provided experimental protocols offer a framework for further in vitro investigation into the specific immunosuppressive profile of this compound. Further research is warranted to establish precise IC50 values for its effects on various immune cell populations and to fully elucidate its immunomodulatory potential.
References
- 1. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meded101.com [meded101.com]
- 3. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Colony formation by subpopulations of T lymphocytes. IV. Inhibitory effect of hydrocortisone on human and murine T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of in vitro lymphokine synthesis by glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
An In-depth Technical Guide to the Vasoconstrictive Effects of Hydrocortisone Buteprate on Skin Microvasculature
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vasoconstrictive properties of hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid. It delves into the molecular mechanisms, experimental protocols for assessment, and quantitative data derived from clinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals involved in the study and application of topical corticosteroids. Key experimental methodologies, including the vasoconstrictor assay (skin blanching), are detailed, and quantitative comparisons with other corticosteroids are presented in tabular format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory and hyperproliferative skin diseases.[1] Their therapeutic efficacy is attributed to a combination of anti-inflammatory, immunosuppressive, anti-pruritic, and vasoconstrictive actions.[2] The vasoconstrictive effect, clinically observed as skin blanching or whitening, is a direct result of the corticosteroid's action on the microvasculature of the dermis. This phenomenon is not only a component of the drug's therapeutic effect, reducing erythema and edema, but also serves as a reliable surrogate marker for the potency and bioavailability of topical corticosteroid formulations.[3][4]
Hydrocortisone buteprate is a non-fluorinated ester of hydrocortisone that has demonstrated clinical efficacy in treating corticosteroid-responsive dermatoses. Understanding its specific effects on skin microvasculature is crucial for optimizing formulation development, ensuring bioequivalence of generic products, and advancing research into its mechanism of action.
Molecular Mechanism of Vasoconstriction
The vasoconstrictive effects of this compound are initiated by its binding to cytosolic glucocorticoid receptors (GR) within dermal cells, including endothelial and vascular smooth muscle cells.[5][6] While the complete molecular cascade is still under investigation, the primary mechanism is believed to involve the inhibition of potent vasodilator synthesis, namely prostaglandins (B1171923) and leukotrienes.[7]
Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression. A key action is the upregulation of annexin (B1180172) A1 (lipocortin-1) synthesis.[5] Annexin A1 inhibits the activity of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from cell membranes. By limiting the availability of arachidonic acid, the subsequent production of vasodilatory prostaglandins (e.g., PGE2 and PGI2) and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, is suppressed.[7][8] This reduction in local vasodilator concentration leads to the constriction of dermal capillaries and a subsequent decrease in cutaneous blood flow, manifesting as visible skin blanching.[6]
Experimental Protocols for Assessing Vasoconstriction
The vasoconstrictor assay, or skin blanching assay, is the standard method for evaluating the potency and bioequivalence of topical corticosteroids.[3][4] The protocol, guided by regulatory bodies such as the FDA, involves a pilot dose-duration response study followed by a pivotal bioequivalence study.[3][4]
Subject Selection and Screening
-
Inclusion Criteria: Healthy adult male and non-pregnant, non-lactating female volunteers.[2]
-
Screening for Responsiveness: A preliminary test is conducted to select subjects who exhibit a discernible blanching response to a topical corticosteroid. This is typically assessed visually using a standardized scoring system or instrumentally with a chromameter.[2] Subjects showing at least a one-unit difference in blanching score are generally considered responders and are eligible for the main study.[2]
Study Design and Dosing Procedure
-
Application Sites: The ventral forearm is the most common application site.[2] Multiple sites are marked, and the application of different formulations or dose durations is randomized.[2]
-
Dose Application: A standardized amount of the topical formulation is applied to each designated site.
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance drug penetration, although un-occluded conditions are also used.[9]
-
Dose Duration: The duration of application is a critical variable. For dose-response studies, a range of durations (e.g., 0.25 to 6 hours) is tested to determine the ED50 (the time required to produce 50% of the maximal effect).[4]
Assessment of Vasoconstriction
The degree of skin blanching is evaluated at predetermined time points after the removal of the formulation (e.g., 0.5, 4, 6, and 24 hours).[10] Assessment can be performed visually or instrumentally.
Trained and blinded observers assess the intensity of blanching at each application site using a standardized numerical scale.[4] An example of a common 4-point scale is provided below:
| Score | Description of Skin Blanching |
| 0 | No pallor; no change from surrounding skin.[11] |
| 1 | Mild pallor with a slight or indistinct outline of the application site.[11] |
| 2 | Moderate pallor with a discernible outline of the application site.[11] |
| 3 | Intense pallor with a clean, distinct outline of the application site.[11] |
Table 1: Example of a Visual Scoring Scale for Vasoconstrictor Assay.
A chromameter is a device that provides an objective, quantitative measurement of skin color.[12] It measures the reflected light from the skin and expresses the color in a three-dimensional space, most commonly the CIE Lab* system.[2]
-
L* : Represents lightness (from black to white).
-
a : Represents the green-to-red spectrum. A decrease in the a value indicates a reduction in redness, which correlates with vasoconstriction.[10]
-
b* : Represents the blue-to-yellow spectrum.
The change in the a* value is the most sensitive indicator of blanching and is the primary parameter used in these studies.[2]
References
- 1. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin biosynthesis by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin biosynthesis by human skin and its inhibition by corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Hydrocortisone Buteprate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) buteprate, a non-halogenated double-ester of hydrocortisone, represents a significant advancement in the topical treatment of inflammatory skin disorders. This technical guide provides a comprehensive overview of its discovery, development, and pharmacological profile. It details the synthetic pathways, mechanism of action, preclinical data, and clinical trial results that have established its therapeutic utility. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the scientific journey of this mid-potency corticosteroid.
Introduction
The development of topical corticosteroids has been a cornerstone in dermatology since the 1950s. The initial success of hydrocortisone was followed by the synthesis of more potent fluorinated derivatives, which, while effective, were associated with a higher incidence of local and systemic side effects. This led to the search for safer, yet effective, alternatives. Hydrocortisone buteprate (hydrocortisone 17-butyrate 21-propionate) emerged from this research as a mid-potency corticosteroid with a favorable benefit-to-risk ratio, offering potent anti-inflammatory effects with a reduced potential for adverse reactions.[1]
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process starting from hydrocortisone. The key steps involve the selective esterification of the hydroxyl groups at the C17 and C21 positions. While specific proprietary details of the manufacturing process are not fully public, the general synthetic strategy can be inferred from patents related to similar compounds like hydrocortisone butyrate (B1204436).
General Synthetic Pathway
The synthesis of this compound, a 17,21-diester, can be achieved through a process involving the protection and selective acylation of the hydrocortisone molecule. A plausible synthetic route is outlined below:
-
Protection of the C21 hydroxyl group: The synthesis often begins with the selective acylation of the more reactive C21 primary hydroxyl group of hydrocortisone, for instance, by reacting it with acetic anhydride (B1165640) to form hydrocortisone-21-acetate.
-
Acylation of the C17 hydroxyl group: The subsequent step involves the esterification of the sterically hindered C17 tertiary hydroxyl group with butyryl chloride or butyric anhydride in the presence of a catalyst to yield hydrocortisone 17-butyrate 21-acetate.[2][3]
-
Selective hydrolysis of the C21 ester: The acetate (B1210297) group at the C21 position is then selectively hydrolyzed using a mild inorganic base to give hydrocortisone 17-butyrate.[2][3]
-
Esterification of the C21 hydroxyl group with propionic anhydride: Finally, the free C21 hydroxyl group is esterified with propionic anhydride to yield the desired product, hydrocortisone 17-butyrate 21-propionate.
Experimental Protocol: Synthesis of Hydrocortisone 17-Butyrate (A Key Intermediate)
The following protocol is based on published patents for the synthesis of the closely related hydrocortisone 17-butyrate and illustrates the key chemical transformations.
Step 1: Acylation of Hydrocortisone Acetate [2]
-
Dissolve 1 mmol of hydrocortisone acetate in 10 ml of dichloromethane (B109758).
-
Cool the solution to 0-5°C.
-
Add 4 ml of triethylamine (B128534) and 0.05 mmol of 4-dimethylaminopyridine (B28879) (DMAP).
-
Slowly add 1.5 mmol of butyryl chloride while maintaining the temperature at 0-5°C.
-
Stir the mixture at 0°C for 3 hours.
-
Adjust the pH to 2 with hydrochloric acid and stir for 10 minutes.
-
Wash the organic phase with water until neutral.
-
Extract the aqueous phase with dichloromethane (3 x 10 ml).
-
Combine the organic phases, concentrate, and recrystallize from methanol (B129727) to obtain hydrocortisone 17α-butyrate-21-acetate.
Step 2: Selective Hydrolysis [2]
-
Take the hydrocortisone 17α-butyrate-21-acetate as the raw material.
-
Add an inorganic alkali (e.g., sodium bicarbonate) in an organic solvent (e.g., methanol/water mixture).
-
Carry out a selective hydrolysis reaction to yield hydrocortisone 17α-butyrate.
Preclinical Pharmacology
The preclinical development of this compound focused on characterizing its anti-inflammatory activity, potency, and safety profile, particularly in comparison to existing corticosteroids.
Mechanism of Action
Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).
The binding of this compound to the cytosolic GR forms a ligand-receptor complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on the DNA, leading to:
-
Upregulation of anti-inflammatory genes: This includes the synthesis of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Downregulation of pro-inflammatory genes: The complex represses the transcription of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α) and enzymes like cyclooxygenase-2 (COX-2).
Potency and Efficacy
The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching. This compound is classified as a medium-potency corticosteroid.
Experimental Protocol: Vasoconstrictor Assay The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids.
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: A standardized amount of the corticosteroid formulation is applied to a small, defined area of skin, typically on the forearm, under occlusion for a specified duration.
-
Evaluation: The degree of skin blanching (vasoconstriction) is visually assessed by trained evaluators at specific time points after removal of the formulation, using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
Table 1: Comparative Potency of Topical Corticosteroids (Vasoconstrictor Assay)
| Corticosteroid | Potency Class |
|---|---|
| Clobetasol Propionate 0.05% | Super-potent (Class I) |
| Betamethasone Dipropionate 0.05% | High-potent (Class II) |
| This compound 0.1% | Medium-potent (Class IV) |
| Desonide 0.05% | Low-potent (Class VI) |
| Hydrocortisone 1% | Least-potent (Class VII) |
Pharmacokinetics
The percutaneous absorption of this compound is influenced by factors such as the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings.
Experimental Protocol: Percutaneous Absorption Study In vitro and in vivo models are used to assess percutaneous absorption.
-
In Vitro Model: Excised human or animal skin is mounted on a diffusion cell. The radiolabeled drug is applied to the epidermal surface, and the amount of drug that penetrates the skin into the receptor fluid is measured over time.
-
In Vivo Model: The radiolabeled drug is applied to the skin of human volunteers or animals. Percutaneous absorption is determined by measuring the amount of radioactivity excreted in the urine and feces over a period of days.
Studies have shown that this compound has weak systemic action due to its metabolism in the skin.[1] It is hydrolyzed to hydrocortisone 17-butyrate and then to hydrocortisone, which is further metabolized in the liver.
Clinical Development
The clinical development program for this compound focused on establishing its efficacy and safety in the treatment of corticosteroid-responsive dermatoses, particularly atopic dermatitis and psoriasis.
Clinical Efficacy in Atopic Dermatitis
Multiple clinical trials have demonstrated the efficacy of this compound 0.1% cream in treating atopic dermatitis.
A multicenter, double-blind, placebo-controlled study involving 194 adults with atopic dermatitis showed that once-daily application of this compound 0.1% cream for 14 days resulted in significant improvements in mean total lesion scores and overall improvement compared to placebo.[4]
Table 2: Efficacy of this compound 0.1% Cream in Atopic Dermatitis [4]
| Outcome Measure | This compound 0.1% | Placebo | p-value |
|---|---|---|---|
| Mean Total Lesion Score (Day 14) | Significant improvement from baseline | Less improvement from baseline | <0.05 |
| Overall Improvement (Day 14) | Significantly greater improvement | Less improvement | <0.05 |
| Investigator's Global Assessment of Efficacy | Significantly more effective | Less effective | <0.05 |
| Patient's Global Assessment of Efficacy | Significantly more effective | Less effective | <0.05 |
Safety and Tolerability
This compound is generally well-tolerated. The most commonly reported adverse effect is a mild to moderate burning sensation at the site of application.[4] Due to its non-halogenated structure and metabolism in the skin, the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression and skin atrophy, is lower compared to more potent corticosteroids.
Conclusion
This compound has a well-established profile as a safe and effective mid-potency topical corticosteroid. Its development was driven by the need for a non-halogenated steroid with a favorable benefit-to-risk ratio. Through a combination of rational drug design, rigorous preclinical testing, and well-controlled clinical trials, this compound has become a valuable therapeutic option for the management of inflammatory skin conditions. The data presented in this guide underscore its role in dermatology and provide a comprehensive resource for researchers and clinicians in the field.
References
- 1. Hydrocortisone 17-butyrate 21-propionate | 72590-77-3 | FH23884 [biosynth.com]
- 2. Synthesis of hydrocortisone butyrate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101812108B - Synthesis of hydrocortisone butyrate - Google Patents [patents.google.com]
- 4. Efficacy and safety of this compound 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Hydrocortisone Buteprate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate, a potent topical corticosteroid, is the 17-butyrate, 21-propionate ester of hydrocortisone. Its enhanced lipophilicity, compared to hydrocortisone, contributes to its increased potency and percutaneous absorption. A thorough understanding of its physical and chemical characteristics is paramount for the formulation development, manufacturing, and quality control of stable and effective dermatological preparations. This guide provides a comprehensive overview of the core physicochemical properties of hydrocortisone buteprate powder, detailed experimental protocols for their characterization, and insights into its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.
| Chemical Properties | |
| Chemical Name | 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-butyrate 21-propionate |
| Synonyms | Hydrocortisone probutate, Hydrocortisone 17-butyrate 21-propionate |
| Molecular Formula | C₂₈H₄₀O₇[1] |
| Molecular Weight | 488.61 g/mol [1] |
| CAS Number | 72590-77-3[1] |
| Physical Properties | |
| Appearance | White to off-white powder |
| Melting Point | Approximately 122°C. Note: The Japanese Pharmacopoeia describes the melting point of the related compound, hydrocortisone butyrate, as being around 200°C with decomposition.[2] This highlights the importance of specific analysis for this compound. |
| Solubility | Qualitative: Practically insoluble in water; slightly soluble in ether; soluble in methanol (B129727); freely soluble in chloroform (B151607) and tetrahydrofuran.[2] Quantitative (Hydrocortisone Butyrate): Soluble in DMSO at 87 mg/mL.[3] |
| Polymorphism | No specific polymorphic forms for this compound have been detailed in the reviewed literature. However, polymorphism is a known characteristic of steroid compounds, and its investigation is crucial for ensuring consistent physicochemical properties. |
Experimental Protocols
Accurate characterization of this compound powder requires specific analytical methodologies. The following sections detail the experimental protocols for determining its key physical and chemical properties.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point and thermal behavior of this compound powder.
Methodology:
-
Accurately weigh 3-5 mg of this compound powder into a standard aluminum pan.
-
Crimp the pan with a corresponding lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
X-Ray Powder Diffraction (XRPD)
Purpose: To investigate the crystalline nature and identify any polymorphic forms of this compound powder.
Methodology:
-
Prepare a uniform, flat powder sample by gently packing the this compound powder into a sample holder.
-
Place the sample holder into the XRPD instrument.
-
Operate the instrument using a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
The resulting diffraction pattern, a plot of intensity versus 2θ angle, provides a unique "fingerprint" of the crystalline structure. Different polymorphic forms will exhibit distinct diffraction patterns.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of this compound powder and to detect and quantify any degradation products, thus assessing its stability.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and purified water is often employed. For example, a starting mobile phase of 30:70 (v/v) acetonitrile:water, transitioning to 95:5 (v/v) over a set period.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare sample solutions of the this compound powder at a known concentration in the same solvent.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: Reflux the drug solution with 0.1 M HCl at 60°C for 30 minutes.[4]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Studies have shown approximately 11% degradation under alkaline conditions.[4]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution or solid powder to UV and visible light. Studies have indicated up to 18% degradation under photolytic conditions.[4]
-
-
Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system. The method should be able to separate the intact this compound peak from all potential degradation products and process impurities.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the key steps in its signaling pathway.
Caption: Signaling pathway of this compound.
Synthesis and Purification Workflow
The synthesis of this compound typically involves a multi-step process starting from hydrocortisone acetate. The following diagram outlines a general workflow for its synthesis and purification.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the essential physical and chemical characteristics of this compound powder. The presented data and experimental protocols are critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations containing this active ingredient. Further investigation into the polymorphic behavior and a more detailed elucidation of degradation pathways will contribute to a more robust and comprehensive understanding of this important topical corticosteroid.
References
Hydrocortisone Buteprate: A Comprehensive Technical Review of its Biological Activities and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid, is a synthetic, non-halogenated double ester of hydrocortisone. It is widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties in the management of various corticosteroid-responsive dermatoses. This document provides an in-depth technical overview of the biological activities and functions of hydrocortisone buteprate, including its mechanism of action, quantitative potency data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Introduction
This compound, also known as hydrocortisone probutate, is a C-17 and C-21 ester of hydrocortisone with butyric acid and propionic acid, respectively. This structural modification enhances its lipophilicity and, consequently, its penetration into the skin, leading to a favorable benefit-to-risk ratio.[1] It is classified as a group D2 (labile prodrug esters) corticosteroid. This guide will delve into the core biological functions of this compound, its interaction with the glucocorticoid receptor, and the subsequent downstream signaling pathways that mediate its therapeutic effects.
Mechanism of Action
The biological activities of this compound are primarily mediated through its interaction with the intracellular glucocorticoid receptor (GR).[2] As a GR agonist, its mechanism of action can be broadly categorized into genomic and non-genomic effects.
2.1. Genomic Mechanism
The classical genomic pathway involves the binding of this compound to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.[3]
Inside the nucleus, the activated GR-ligand complex can modulate gene expression in two principal ways:
-
Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins such as lipocortin-1 (annexin-1), which inhibits phospholipase A2 (PLA2).[3] The inhibition of PLA2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]
-
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often occurring through direct protein-protein interaction, prevents these transcription factors from binding to their respective DNA response elements, thus repressing the expression of numerous pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[5][6]
2.2. Non-Genomic Mechanisms
Some of the rapid effects of glucocorticoids are believed to be mediated through non-genomic pathways that do not involve gene transcription. These can include interactions with cell membrane-bound receptors and modulation of intracellular signaling cascades.
Biological Activities
The molecular mechanisms described above translate into a range of biological activities that are clinically relevant.
3.1. Anti-inflammatory Activity
This is the most prominent biological activity of this compound. By inhibiting the synthesis and release of a wide array of pro-inflammatory mediators, it effectively reduces the cardinal signs of inflammation: redness, swelling, heat, and pain.[6]
3.2. Immunosuppressive Activity
This compound exerts immunosuppressive effects by inhibiting the function of various immune cells. It can suppress the proliferation and activation of T-lymphocytes and reduce the production of antibodies by B-cells.[5][6] This activity is particularly beneficial in the treatment of inflammatory skin conditions with an autoimmune component.
3.3. Vasoconstrictive Activity
Topical application of this compound causes constriction of the small blood vessels in the upper dermis.[6] This vasoconstrictive effect contributes to the reduction of redness and swelling at the site of inflammation. The potency of this effect is often used as a surrogate marker for the anti-inflammatory activity of topical corticosteroids in the vasoconstrictor assay.
Quantitative Data
The potency and binding affinity of this compound have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound (HBP) in Rat Liver
| Compound | Dissociation Constant (Kd) | Inhibition Constant (Ki) vs [3H]DEX | Inhibition Constant (Ki) vs [3H]HBP |
| Hydrocortisone (High Affinity) | 1.9 nM | - | - |
| Hydrocortisone (Low Affinity) | 68.7 nM | 51.9 nM | 42.3 nM |
| This compound | 9.8 nM | - | - |
| Data from a kinetic analysis of glucocorticoid receptor binding in rat liver cytosol.[7] |
Table 2: Relative Potency of Selected Topical Corticosteroids
| Potency Class | Corticosteroid |
| Class I (Super potent) | Clobetasol propionate (B1217596) 0.05% |
| Halobetasol propionate 0.05% | |
| Class II (High potency) | Fluocinonide 0.05% |
| Desoximetasone 0.25% | |
| Class III (Medium to high potency) | Betamethasone valerate (B167501) 0.1% |
| This compound 0.1% | |
| Class IV (Medium potency) | Triamcinolone acetonide 0.1% |
| Class V (Low to medium potency) | Fluticasone propionate 0.05% |
| Class VI (Mild potency) | Desonide 0.05% |
| Class VII (Least potent) | Hydrocortisone 1% |
| This table provides a general classification of topical corticosteroid potency. The exact potency can vary depending on the vehicle and formulation.[1][3][4][5][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
5.1. Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound for the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR in a cytosolic preparation.
Methodology:
-
Receptor Preparation:
-
Homogenize rat liver tissue in a cold buffer (e.g., Tris-HCl with molybdate (B1676688) and dithiothreitol).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant) containing the GR.
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of tubes containing a fixed concentration of the cytosolic preparation and a fixed concentration of [3H]dexamethasone.
-
To these tubes, add increasing concentrations of unlabeled this compound or a reference compound (unlabeled dexamethasone).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
-
Incubation:
-
Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the GR-bound [3H]dexamethasone from the unbound radioligand. A common method is rapid filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.
-
-
Quantification:
-
Wash the filters to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5.2. Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the in vivo potency of topical this compound.
Principle: This bioassay measures the degree of skin blanching (vasoconstriction) induced by a topical corticosteroid, which correlates with its anti-inflammatory potency.
Methodology:
-
Subject Selection:
-
Enroll healthy human volunteers with normal skin on their forearms.
-
Ensure subjects have not used any topical or systemic corticosteroids for a specified period before the study.
-
-
Test Site Application:
-
Mark multiple small, uniform application sites on the ventral forearm of each subject.
-
Apply a standardized amount of the this compound formulation and a vehicle control to the designated sites.
-
The application can be occlusive (covered with a dressing) or non-occlusive.
-
-
Incubation Period:
-
Leave the formulations on the skin for a predetermined duration (e.g., 6 or 16 hours).[9]
-
-
Assessment of Vasoconstriction:
-
After the incubation period, remove the formulations and gently clean the skin.
-
At a specified time point after removal (e.g., 2 hours), a trained, blinded observer visually assesses the degree of blanching at each site.[9]
-
The assessment is typically done using a graded scale (e.g., 0 = no blanching, 1 = slight blanching, 2 = moderate blanching, 3 = marked blanching).
-
Alternatively, a chromameter can be used for an objective measurement of skin color change.
-
-
Data Analysis:
-
Calculate the mean vasoconstriction score for each formulation.
-
Compare the scores of the this compound formulation to the vehicle control and potentially other reference corticosteroids to determine its relative potency.
-
5.3. LPS-Induced Cytokine Release Assay in Human PBMCs
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit cytokine production.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of pro-inflammatory cytokine release from immune cells. This assay measures the inhibitory effect of this compound on LPS-induced cytokine production.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs and resuspend them in a suitable cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum).
-
-
Cell Culture and Treatment:
-
Plate the PBMCs in a multi-well culture plate at a defined cell density.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with a predetermined concentration of LPS (e.g., 100 ng/mL).
-
Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the culture plates in a humidified incubator at 37°C with 5% CO2 for a specific duration (e.g., 24 hours).
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Vasoconstrictor Assay Workflow.
Caption: Cytokine Release Assay Workflow.
Conclusion
This compound is a valuable therapeutic agent in dermatology, exerting its effects through a well-defined mechanism of action centered on the glucocorticoid receptor. Its anti-inflammatory, immunosuppressive, and vasoconstrictive properties stem from its ability to modulate gene expression, leading to the suppression of pro-inflammatory pathways and the upregulation of anti-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued research and development of this and other topical corticosteroids. A thorough understanding of its biological activities and the methodologies for their assessment is crucial for optimizing its clinical use and for the discovery of novel anti-inflammatory agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous tumor necrosis factor-alpha production by a pancreatic beta-cell line: inhibitory effects of hydrocortisone and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticosteroid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Cellular Signaling Pathways Affected by Hydrocortisone Buteprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) buteprate, a mid-potency topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors and the subsequent modulation of a complex network of cellular signaling pathways. This technical guide provides a detailed overview of the core molecular mechanisms affected by hydrocortisone buteprate, with a focus on the glucocorticoid receptor signaling cascade, the transrepression of key pro-inflammatory transcription factors including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and the inhibition of the phospholipase A2-mediated inflammatory cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of corticosteroid pharmacology and the development of novel anti-inflammatory therapeutics.
Introduction
This compound is a synthetic corticosteroid esterified with butyric acid and propionic acid, a structural modification that enhances its lipophilicity and penetration into the skin.[1] Its therapeutic efficacy in treating inflammatory dermatoses stems from its ability to regulate the expression of a multitude of genes involved in the inflammatory response.[2][3] This regulation is primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that, upon binding to this compound, modulates the expression of target genes through mechanisms of transactivation and transrepression.[4][5][6][7][8]
The Glucocorticoid Receptor Signaling Pathway
The cornerstone of this compound's mechanism of action is its interaction with the cytosolic Glucocorticoid Receptor (GR).[4][7][8][9][10]
-
Ligand Binding and Nuclear Translocation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. The binding of this compound to the GR's ligand-binding domain induces a conformational change, leading to the dissociation of the chaperone proteins and the exposure of the nuclear localization signal.[11][12] This activated GR-ligand complex then translocates into the nucleus.[4][5][7][8][9][10]
-
Transactivation: Once in the nucleus, the GR-ligand complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5][7][9][10] This binding typically leads to the upregulation of anti-inflammatory genes, a process termed transactivation.[6][13][14][15] A key example of a gene transactivated by glucocorticoids is that which codes for lipocortin-1 (also known as Annexin A1).[4][7][16]
-
Transrepression: Conversely, the GR-ligand complex can also downregulate the expression of pro-inflammatory genes. This transrepression is often achieved through protein-protein interactions with other transcription factors, thereby preventing them from binding to their respective DNA response elements and initiating transcription.[6][13][14][15] This mechanism is central to the anti-inflammatory effects of this compound and is discussed in more detail in the subsequent sections.
Figure 1: Glucocorticoid Receptor (GR) Signaling Pathway.
Inhibition of NF-κB and AP-1 Signaling Pathways
A significant component of this compound's anti-inflammatory action is its ability to interfere with the pro-inflammatory transcription factors NF-κB and AP-1.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound inhibits NF-κB activity through several mechanisms:
-
Induction of IκBα: The GR-ligand complex can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, thereby preventing it from binding to its target DNA sequences.[17]
Recent studies have shown that hydrocortisone treatment of H9C2 cardiomyocytes subjected to hypoxia/reoxygenation injury suppressed the NF-κB pathway, leading to a reduction in the levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[18][19]
AP-1 Pathway
Activator Protein-1 (AP-1) is another critical transcription factor involved in inflammation and immune responses. Similar to its effect on NF-κB, the activated GR can physically interact with the components of the AP-1 complex (e.g., c-Jun and c-Fos), leading to the inhibition of their transcriptional activity.[20][21][22] This cross-talk between the GR and AP-1 pathways is a crucial mechanism of transrepression.[21]
A study investigating the in vivo effects of hydrocortisone demonstrated a significant decrease in the intranuclear binding activity of AP-1 in mononuclear cells at 1, 2, 4, and 8 hours post-administration.[1][23]
Figure 2: Transrepression of NF-κB and AP-1 by the GR-HCB Complex.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK and JNK pathways, play a pivotal role in the production of pro-inflammatory cytokines. This compound can attenuate MAPK signaling through the induction of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1).[8][24] MKP-1 dephosphorylates and inactivates MAPKs, thereby downregulating the inflammatory cascade.[25][26]
One study showed that hydrocortisone effectively inhibits the activation of p38 MAPK in pancreatic acinar and stellate cells.[26][27][28] Another study demonstrated that in bovine mammary epithelial cells, hydrocortisone, in combination with prolactin, impacts TNFα-mediated MAPK signaling.[29]
Figure 3: Modulation of MAPK Signaling by the GR-HCB Complex.
Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade
This compound exerts a profound inhibitory effect on the production of key inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. This is achieved through the induction of lipocortin-1 (Annexin A1).[4][7][8][16] Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for the release of arachidonic acid from cell membranes.[2][5][9][16] By blocking this initial step, this compound effectively shuts down the entire arachidonic acid cascade.
Furthermore, glucocorticoids can also suppress the expression of cyclooxygenase (COX-1 and COX-2), the enzymes that convert arachidonic acid into prostaglandins.[4][7]
Figure 4: Inhibition of the Arachidonic Acid Cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of hydrocortisone on various signaling pathway components. It is important to note that much of this data is for hydrocortisone in general, and not specifically for this compound.
Table 1: Effect of Hydrocortisone on AP-1 and Related Proteins
| Parameter | Cell Type/System | Treatment | Time Point | Result | Reference |
| AP-1 Binding Activity | Mononuclear Cells (in vivo) | 100 mg Hydrocortisone IV | 1, 2, 4, 8 h | Significant decrease | [1][23] |
| Plasma MMP-2 | Human (in vivo) | 100 mg Hydrocortisone IV | 1, 2, 4, 8 h | Significant decrease | [1][23] |
| Plasma MMP-9 | Human (in vivo) | 100 mg Hydrocortisone IV | 1, 2 h | Significant decrease | [1][23] |
Table 2: Effect of Hydrocortisone on Lipocortin-1 Induction
| Parameter | Cell Type | Treatment | Time Point | Result | Reference |
| Intracellular Lipocortin-1 | Peripheral Monocytes | 100 mg Hydrocortisone IV | 120 min | 225% median increase | [3] |
| Cell-surface Lipocortin-1 | Mononuclear Cells | 100 mg Hydrocortisone IV | 120 min | 224% median increase | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the cellular signaling pathways affected by this compound.
Luciferase Reporter Gene Assay for GR and NF-κB Activity
-
Principle: This assay measures the transcriptional activity of GR (transactivation) or NF-κB by using a reporter plasmid containing multiple copies of a GRE or an NF-κB response element, respectively, upstream of a luciferase gene. Activation of the transcription factor leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol Outline:
-
Stable or transient transfection of cells (e.g., HeLa, A549, HEK293) with the appropriate reporter plasmid.[4][5][16]
-
Treatment of transfected cells with various concentrations of this compound. For NF-κB inhibition assays, cells are co-treated with an NF-κB activator (e.g., TNFα, PMA).[5][30][31][32][33][34][35]
-
Cell lysis and measurement of luciferase activity using a luminometer.
-
Normalization of luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration.
-
Chromatin Immunoprecipitation (ChIP) Assay for GR-DNA Binding
-
Principle: ChIP is used to determine whether the GR protein is directly bound to a specific DNA sequence (i.e., a GRE) in the context of the cell.
-
Protocol Outline:
-
Cross-linking of proteins to DNA in cells treated with this compound using formaldehyde.[6][9][13]
-
Cell lysis and sonication or enzymatic digestion to shear the chromatin into smaller fragments.[13]
-
Immunoprecipitation of the GR-DNA complexes using an antibody specific to the glucocorticoid receptor.[6][7][9]
-
Reversal of the cross-links and purification of the DNA.[13]
-
Quantification of the amount of the target DNA sequence (the GRE) in the immunoprecipitated sample using quantitative PCR (qPCR).[6][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
-
Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in cell culture supernatants or biological fluids.
-
Protocol Outline:
-
Coating of a microplate with a capture antibody specific for the cytokine of interest.[23]
-
Incubation of the plate with samples (e.g., cell culture supernatant from this compound-treated cells) to allow the cytokine to bind to the capture antibody.
-
Addition of a biotinylated detection antibody that binds to a different epitope on the cytokine.[23]
-
Addition of an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) that binds to the biotinylated detection antibody.[23]
-
Addition of a substrate that is converted by the enzyme into a colored product.
-
Measurement of the absorbance of the colored product using a microplate reader.[12][22][36] The concentration of the cytokine is determined by comparison to a standard curve.
-
Western Blotting for MAPK Phosphorylation
-
Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation state of kinases like p38 and JNK, which is indicative of their activation.
-
Protocol Outline:
-
Treatment of cells with this compound and/or an inflammatory stimulus.
-
Cell lysis and separation of proteins by size using SDS-PAGE.
-
Transfer of the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Incubation of the membrane with a primary antibody that specifically recognizes the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38).
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection of the protein of interest by adding a chemiluminescent substrate and imaging the resulting signal.
-
The membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK to normalize for protein loading.[25][26][27]
-
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
-
Principle: EMSA, or gel shift assay, is used to study protein-DNA interactions. It can be used to assess the DNA binding activity of transcription factors like AP-1.[11][20][37]
-
Protocol Outline:
-
Incubation of nuclear extracts from cells treated with this compound with a radiolabeled or fluorescently labeled DNA probe containing the AP-1 consensus binding sequence.[1][20][38]
-
Separation of the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.[20][37]
-
Visualization of the DNA by autoradiography (for radiolabeled probes) or by fluorescence imaging. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.[20]
-
Conclusion
This compound exerts its potent anti-inflammatory effects by orchestrating a multi-faceted modulation of key cellular signaling pathways. Its primary mechanism involves binding to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. Furthermore, this compound attenuates inflammatory signaling by inducing MAPK phosphatase-1 and by inhibiting the production of prostaglandins and leukotrienes through the induction of lipocortin-1. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design and development of next-generation anti-inflammatory therapies with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals to further explore the complex pharmacology of this compound and other corticosteroids.
References
- 1. Hydrocortisone suppresses intranuclear activator-protein-1 (AP-1) binding activity in mononuclear cells and plasma matrix metalloproteinase 2 and 9 (MMP-2 and MMP-9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory lipocortin 1 production by peripheral blood leucocytes in response to hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 11. licorbio.com [licorbio.com]
- 12. arborassays.com [arborassays.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrocortisone improves post-resuscitation myocardial dysfunction by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of lipocortin 1 by topical steroid in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Glucocorticoid receptor-induced MAPK phosphatase-1 (MPK-1) expression inhibits paclitaxel-associated MAPK activation and contributes to breast cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The duration of glucocorticoid treatment alters the anabolic response to high-force muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rapid Communication: Prolactin and hydrocortisone impact TNFα-mediated mitogen-activated protein kinase signaling and inflammation of bovine mammary epithelial (MAC-T) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. Development and Characterisation of a Novel NF- κ B Reporter Cell Line for Investigation of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A high-sensitivity bi-directional reporter to monitor NF-κB activity in cell culture and zebrafish in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. caymanchem.com [caymanchem.com]
- 35. bosterbio.com [bosterbio.com]
- 36. Cytokine Elisa [bdbiosciences.com]
- 37. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 38. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis for Hydrocortisone Buteprate Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone (B1673445) buteprate is a corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate and precise quantification of hydrocortisone buteprate in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described method is based on established pharmacopeial procedures and validated analytical practices.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm[1][2] |
| Column | C18, 4.6 mm x 10 cm, 3 µm packing (L1)[2] |
| Mobile Phase | Solution A: 1 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adjusted to pH 5.5 with 45% potassium hydroxide.[2] Solution B: Acetonitrile.[2] |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.0 - 12.5 | |
| 12.5 - 15.5 | |
| 15.5 - 20.5 | |
| 20.5 - 22.5 | |
| Flow Rate | 2.0 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | Ambient |
Preparation of Solutions
Solvent: Prepare a mixture of Acetonitrile and Solution A (80:20).[2]
Standard Solution (0.5 mg/mL): Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in the Solvent to obtain a final concentration of approximately 0.5 mg/mL.[2]
Test Solution (from bulk drug): Accurately weigh about 50 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Solvent, and mix.[2]
Test Solution (from cream formulation): Accurately weigh a quantity of cream equivalent to about 1.0 mg of this compound into a 50-mL volumetric flask. Add approximately 25 mL of a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and glacial acetic acid (1000:1)) and shake mechanically for 30 minutes to disperse the cream and dissolve the active ingredient. Dilute to volume with the same solvent and mix. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on typical performance characteristics found in the literature for similar corticosteroid analyses.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 10,000[2] |
| Resolution (between this compound and any impurity) | ≥ 1.0[2] |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (Concentration Range) | 0.1 - 250 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | ≤ 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound quantification.
References
Application Note: Quantitative Determination of Hydrocortisone Buteprate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate is a potent, non-fluorinated corticosteroid ester used in topical formulations to treat various inflammatory skin conditions. Its efficacy is directly related to its concentration in the pharmaceutical product. Therefore, accurate and precise quantitative analysis of hydrocortisone buteprate in topical formulations like creams and ointments is crucial for ensuring product quality, safety, and therapeutic effectiveness. This document provides detailed protocols for two analytical methods for the quantitative determination of this compound: a High-Performance Liquid Chromatography (HPLC) method and a UV-Visible Spectrophotometric method. The HPLC method is presented as the primary, more specific, and stability-indicating technique, while the spectrophotometric method serves as a simpler alternative.
Analytical Methods
Two primary methods for the quantification of this compound in topical formulations are detailed below.
High-Performance Liquid Chromatography (HPLC) Method (Recommended)
This reverse-phase HPLC (RP-HPLC) method provides high specificity and is suitable for routine quality control and stability testing of this compound in cream and ointment formulations. The method separates the active pharmaceutical ingredient (API) from formulation excipients.
UV-Visible Spectrophotometric Method
This method is based on the reaction of this compound with phenylhydrazine (B124118) to form a colored complex that can be measured spectrophotometrically. While simpler and more cost-effective than HPLC, it may be less specific and more susceptible to interference from other components in the formulation.
Experimental Protocols
Protocol 1: Quantitative Determination by RP-HPLC
1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Topical cream/ointment sample containing this compound
-
0.45 µm membrane filters
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes (or until the analyte has eluted).
1.4. Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This will be the standard stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 50-150% of the target sample concentration).
1.5. Preparation of Sample Solution
-
Accurately weigh a portion of the topical formulation equivalent to approximately 10 mg of this compound into a suitable container.
-
Add a known volume of a suitable solvent (e.g., methanol) to dissolve the active ingredient and facilitate its extraction from the formulation base. This may involve heating and sonication. For example, add 50 mL of methanol, heat in a water bath, and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
1.6. Analysis and Calculation
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the this compound peaks.
-
Calculate the concentration of this compound in the sample using the following formula:
Protocol 2: Quantitative Determination by UV-Visible Spectrophotometry
2.1. Materials and Reagents
-
This compound Reference Standard
-
Phenylhydrazine
-
Sulphuric acid
-
Methanol
-
Glacial acetic acid
-
Topical formulation sample
2.2. Instrumentation
-
UV-Visible Spectrophotometer
2.3. Preparation of Phenylhydrazine Reagent
-
To 62 mL of sulphuric acid, carefully add 38 mL of methanol and 65 mg of phenylhydrazine.[2]
2.4. Preparation of Standard Solution
-
Prepare a stock solution of this compound Reference Standard in methanol.
-
From the stock solution, prepare a working standard solution.
-
In a 25 mL volumetric flask, add a known aliquot of the working standard, 1 mL of phenylhydrazine reagent, and 9 mL of sulphuric acid.
-
Heat the mixture in a water bath at 60°C for 30 minutes.[2]
-
Cool the solution and dilute to volume with glacial acetic acid.
2.5. Preparation of Sample Solution
-
Extract a known quantity of the topical formulation with a suitable solvent to isolate the this compound.
-
Follow the same procedure as for the standard solution (section 2.4) to develop the color.
2.6. Analysis
-
Measure the absorbance of the standard and sample solutions at 412 nm against a reagent blank.[2]
-
Calculate the concentration of this compound in the sample.
Data Presentation
The following table summarizes the validation parameters for a typical RP-HPLC method for the quantification of this compound in topical formulations. The data presented is representative of methods used for hydrocortisone and its esters.
| Parameter | Specification | Typical Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9996[3] |
| Range (µg/mL) | 50-150% of target concentration | 100-300[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 101.07%[3] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.36%[3] |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0%[1] |
| Limit of Detection (LOD) (µg/mL) | Reportable | 14.39[3] |
| Limit of Quantification (LOQ) (µg/mL) | Reportable | 43.62[3] |
| Specificity | No interference from excipients | Confirmed |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Method Validation Parameters
Caption: Key HPLC method validation parameter relationships.
References
In Vivo Animal Models for Testing Hydrocortisone Buteprate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate is a mid-potency topical corticosteroid utilized for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis, psoriasis, and contact dermatitis.[1] Its mechanism of action involves the inhibition of phospholipase A2, which subsequently reduces the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2] Preclinical evaluation of the efficacy of new formulations or comparative studies with other corticosteroids necessitates the use of robust and reproducible in vivo animal models that mimic the key aspects of these inflammatory skin conditions.
This document provides detailed application notes and protocols for established animal models relevant to testing the therapeutic efficacy of hydrocortisone buteprate. The focus is on practical, step-by-step methodologies and the presentation of key quantitative data to aid in experimental design and data interpretation.
Key Signaling Pathway: Glucocorticoid Receptor-Mediated Anti-inflammatory Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the expression of target genes. It upregulates the expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and the production of pro-inflammatory eicosanoids. Additionally, the complex can repress the activity of pro-inflammatory transcription factors like NF-κB, leading to a downregulation of various inflammatory cytokines, chemokines, and adhesion molecules.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of topical corticosteroids. The following models are widely used and have been shown to be responsive to corticosteroid treatment, making them suitable for assessing the efficacy of this compound.
Oxazolone-Induced Atopic Dermatitis/Contact Hypersensitivity in Mice
This is a widely used model to mimic the T-cell mediated inflammation characteristic of atopic dermatitis and allergic contact dermatitis.
Experimental Workflow:
Protocol:
-
Animals: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.
-
Sensitization (Day 0):
-
Anesthetize the mice (e.g., isoflurane).
-
Shave a small area on the abdomen.
-
Apply 50 µL of 2% oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) dissolved in acetone:olive oil (4:1) to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Anesthetize the mice.
-
Apply 20 µL of 1% oxazolone in acetone:olive oil (4:1) to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
-
Treatment:
-
Begin topical treatment with this compound (e.g., 0.1% cream or ointment) or vehicle control on the challenged ear, typically once or twice daily, starting a few hours after the challenge and continuing for a specified period (e.g., 24-72 hours or longer for chronic models).
-
-
Efficacy Evaluation:
-
Ear Swelling: Measure the thickness of both ears using a digital caliper before the challenge and at various time points after (e.g., 24, 48, 72 hours). The difference in thickness between the challenged and unchallenged ear is a primary endpoint.
-
Histopathology: At the end of the experiment, collect ear tissue for histological analysis. Process the tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal hyperplasia, spongiosis, and inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, TNF-α) using ELISA or multiplex assays.
-
Data Presentation:
| Treatment Group | Ear Swelling (mm) at 24h (Mean ± SD) | Epidermal Thickness (µm) (Mean ± SD) | Inflammatory Cell Infiltrate (Score 0-4) (Mean ± SD) |
| Naive (No Sensitization/Challenge) | N/A | ||
| Vehicle Control | |||
| This compound (0.1%) | |||
| Positive Control (e.g., Dexamethasone) |
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice or Rats
This model is characterized by the induction of skin inflammation that shares many features with human psoriasis, including epidermal thickening (acanthosis), parakeratosis, and infiltration of immune cells.
Experimental Workflow:
Protocol:
-
Animals: BALB/c mice or Sprague-Dawley rats are commonly used.
-
Induction and Treatment:
-
Shave the dorsal skin of the animals.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream for mice) to the shaved back for 5-7 consecutive days.
-
Concurrently, apply this compound (e.g., 0.1% cream or ointment) or vehicle control to the same area, typically a short time after the imiquimod application.
-
-
Efficacy Evaluation:
-
Clinical Scoring (PASI): Score the severity of the skin inflammation daily based on erythema, scaling, and thickness using a scale of 0 to 4 for each parameter (similar to the Psoriasis Area and Severity Index - PASI).
-
Skin Thickness: Measure the skinfold thickness of the treated area daily using a caliper.
-
Histopathology: At the end of the study, collect skin biopsies for H&E staining to assess acanthosis, parakeratosis, and inflammatory infiltrates.
-
Molecular Analysis: Extract RNA from skin samples to analyze the gene expression of psoriasis-related cytokines (e.g., IL-17, IL-22, IL-23) by RT-qPCR. Protein levels can be assessed by ELISA or western blotting.
-
Data Presentation:
| Treatment Group | Mean PASI Score (Day 7) (Mean ± SD) | Skin Thickness (mm) (Day 7) (Mean ± SD) | IL-17 mRNA Expression (Fold Change) (Mean ± SD) |
| Naive | 0 | 1.0 | |
| Vehicle Control | |||
| This compound (0.1%) | |||
| Positive Control (e.g., Clobetasol) |
Conclusion
The animal models described provide a framework for the preclinical assessment of this compound efficacy. The oxazolone-induced model is well-suited for evaluating its effects on atopic and contact dermatitis, while the imiquimod-induced model is more relevant for psoriasis-like inflammation. Consistent and detailed experimental protocols, coupled with robust quantitative endpoints, are essential for generating reliable and translatable data for drug development. While direct preclinical efficacy data for this compound is sparse in publicly available literature, the provided protocols, based on the well-established effects of corticosteroids in these models, offer a solid foundation for initiating such studies.
References
Application Notes & Protocols: Experimental Design for Atopic Dermatitis Research Using Hydrocortisone Buteprate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Atopic Dermatitis and Hydrocortisone (B1673445) Buteprate
Atopic dermatitis (AD) is a chronic, inflammatory skin condition characterized by a complex interplay of epidermal barrier defects, immune dysregulation, and genetic and environmental factors.[1][2] The pathophysiology often involves a predominant Th2 immune response, leading to increased levels of cytokines like IL-4 and IL-13, which impair skin barrier function and promote inflammation.[3][4][5]
Hydrocortisone buteprate is a mid-potency topical corticosteroid used for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties in treating inflammatory dermatoses like atopic dermatitis.[6][7] Its mechanism of action involves binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[8] This leads to the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes and the suppression of inflammatory cytokine production.[7][8][9] These application notes provide a framework for designing preclinical in vitro and in vivo studies to evaluate the efficacy of this compound in the context of atopic dermatitis.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene transcription. Upon penetrating the cell membrane, it binds to the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory genes.
Caption: this compound signaling pathway.
Preclinical Evaluation: In Vitro Models
In vitro models are essential for initial efficacy screening and mechanistic studies, offering high reproducibility and control over experimental conditions.[1][10] Reconstructed Human Epidermis (RHE) models are particularly relevant as they mimic the stratified structure of human skin.[3][11]
This protocol describes the induction of an atopic dermatitis-like phenotype in a 3D RHE model and its subsequent treatment with this compound. This allows for the evaluation of the drug's ability to reverse key AD features, such as impaired barrier function and inflammatory cytokine production.[11]
Caption: Workflow for in vitro evaluation in an RHE model.
-
RHE Culture and AD Induction:
-
Acquire commercially available RHE kits and culture according to the manufacturer's instructions.
-
To induce an AD-like phenotype, supplement the culture medium with a pro-inflammatory Th2 cytokine cocktail (e.g., 10-50 ng/mL each of recombinant human IL-4 and IL-13) for 48-72 hours.[4][11] This has been shown to decrease the expression of barrier proteins like filaggrin.[4]
-
-
Treatment Application:
-
Prepare a formulation of this compound (e.g., 0.1% cream) and a corresponding vehicle control (cream base without the active ingredient).[12]
-
Topically apply a standardized amount (e.g., 2-5 mg/cm²) of the this compound formulation, vehicle control, or leave untreated (negative control) onto the surface of the RHE.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Barrier Function: Measure Transepidermal Electrical Resistance (TEER) using an epithelial voltohmmeter to assess barrier integrity. A decrease in TEER indicates impaired barrier function.
-
Gene Expression: Harvest the RHE tissue, extract RNA, and perform quantitative PCR (qPCR) to analyze the expression of key genes:
-
Barrier Proteins: Filaggrin (FLG), Loricrin (LOR).
-
Inflammatory Mediators: Thymic Stromal Lymphopoietin (TSLP), Interleukin-6 (IL-6).[3]
-
-
Cytokine Secretion: Collect the culture medium and quantify the secretion of pro-inflammatory cytokines (e.g., TSLP, TARC/CCL17) using ELISA or multiplex bead assays.[13][14]
-
Histology: Fix, embed, and section the RHE tissues. Perform Hematoxylin and Eosin (H&E) staining to observe morphological changes (e.g., epidermal thickness, spongiosis) and immunohistochemistry (IHC) to visualize the expression and localization of proteins like Filaggrin.
-
The following table structure can be used to summarize the quantitative results from the in vitro experiments.
| Parameter | Untreated AD Model | Vehicle Control | This compound (0.1%) |
| TEER (% of Healthy Control) | 45% | 48% | 85% |
| Filaggrin (FLG) mRNA (Fold Change) | 0.3 | 0.35 | 0.85 |
| TSLP mRNA (Fold Change) | 8.5 | 8.2 | 1.5 |
| TARC/CCL17 Secretion (pg/mL) | 1200 | 1150 | 250 |
Preclinical Evaluation: In Vivo Models
Animal models are crucial for evaluating the efficacy of a drug candidate in a complex biological system, though it is important to acknowledge that no single model fully recapitulates human AD.[13][14] The ovalbumin (OVA)-induced AD mouse model is commonly used as it mimics the IgE-mediated sensitization and Th2-dominant inflammation seen in patients.[15][16]
This protocol details the induction of AD-like skin lesions in mice through epicutaneous sensitization with ovalbumin and the subsequent assessment of this compound's therapeutic effects.
Caption: Workflow for in vivo evaluation in a murine AD model.
-
Animals: Use a suitable mouse strain, such as BALB/c or NC/Nga mice.[13]
-
Sensitization and Challenge:
-
Anesthetize mice and shave a patch of skin on the back. Apply tape-stripping to disrupt the skin barrier.[16]
-
Apply a solution of ovalbumin (e.g., 100 µg in PBS) onto the tape-stripped skin. This constitutes the initial sensitization.
-
Repeat the epicutaneous OVA application once a week for 3-4 weeks to challenge the immune system and induce chronic AD-like skin inflammation.[15]
-
-
Treatment:
-
Once clear AD-like lesions (erythema, scaling, excoriation) have developed, randomize mice into treatment groups:
-
Group 1: Topical this compound (e.g., 0.1% cream).
-
Group 2: Vehicle control.
-
Group 3: Naive (no disease induction, no treatment).
-
-
Apply treatments topically to the lesioned skin area once or twice daily for 2-3 weeks.[17][18]
-
-
Endpoint Analysis:
-
Clinical Score: At regular intervals, score the severity of skin lesions based on a standardized scale (e.g., 0-3 for erythema, edema/papulation, excoriation/erosion, and lichenification).
-
Scratching Behavior: Quantify scratching bouts by video recording and observation for a set period (e.g., 30 minutes) to assess pruritus.
-
Serum Analysis: At the end of the study, collect blood and measure serum levels of total IgE and OVA-specific IgE via ELISA to assess the systemic allergic response.[16]
-
Histopathology: Euthanize mice and collect skin biopsies from the treated area. Perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Gene and Protein Analysis: Homogenize skin tissue to extract RNA for qPCR analysis (e.g., Il4, Il13, Tslp) or protein for ELISA/Western blot to quantify inflammatory markers.
-
Clinical Trial Data Summary
Clinical trials provide the definitive assessment of a drug's efficacy and safety in the target population. Data from these trials can be summarized to highlight key outcomes.
The following table summarizes results from a multicenter, randomized, vehicle-controlled trial in pediatric subjects (3 months and older) with mild to moderate atopic dermatitis, where treatment was applied twice daily for up to 4 weeks.[18][19]
| Endpoint (at Day 29) | Hydrocortisone Butyrate (B1204436) Cream, 0.1% (n=131) | Vehicle Cream (n=133) |
| Treatment Success * | 36% | 14% |
| "Clear" on PGA Scale | 11% | 2% |
| "Almost Clear" on PGA Scale | 25% | 11% |
*Treatment success was defined as achieving a score of "clear" or "almost clear" on the 5-point Physician's Global Assessment (PGA) scale AND at least a 2-grade improvement from baseline.[18][19]
References
- 1. Atopic Dermatitis Studies through In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atopic dermatitis: molecular, cellular, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis [frontiersin.org]
- 5. Molecular Mechanisms of Cutaneous Inflammatory Disorder: Atopic Dermatitis [mdpi.com]
- 6. Articles [globalrx.com]
- 7. What is Hydrocortisone Butyrate used for? [synapse.patsnap.com]
- 8. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. alcyomics.com [alcyomics.com]
- 11. 3D in vitro model for atopic dermatitis | RE-Place [re-place.be]
- 12. Efficacy and safety of this compound 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse models of atopic dermatitis: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrocortisone butyrate 0.1% cream in the treatment of chronic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. drugs.com [drugs.com]
Clinical Trial Protocols for Hydrocortisone Buteprate in Psoriasis Studies: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocols and methodologies employed in clinical trials investigating the efficacy and safety of hydrocortisone (B1673445) buteprate for the treatment of psoriasis. This document is intended to guide researchers in designing and evaluating studies for this therapeutic agent.
Introduction
Hydrocortisone buteprate is a mid-potency, non-halogenated topical corticosteroid utilized for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses, including psoriasis.[1][2] Its mechanism of action involves binding to glucocorticoid receptors, which leads to the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Clinical studies have demonstrated its efficacy in reducing the clinical manifestations of psoriasis, such as erythema, induration, and scaling.
Preclinical & Mechanistic Data Summary
This compound exerts its therapeutic effects through the glucocorticoid receptor signaling pathway. Upon topical application, it penetrates the skin and binds to cytosolic glucocorticoid receptors. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of target genes, ultimately suppressing the inflammatory cascade characteristic of psoriasis.
Clinical Trial Design and Endpoints
Clinical trials for this compound in psoriasis are typically designed as randomized, double-blind, controlled studies to ensure objectivity and minimize bias.
Study Design
A common study design involves comparing this compound 0.1% cream or ointment to a vehicle (placebo) or an active comparator, such as another topical corticosteroid.[3]
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Male or female, typically 18 years of age or older.
-
Confirmed diagnosis of stable, mild to moderate plaque psoriasis.
-
Involvement of a certain percentage of Body Surface Area (BSA), often between 2% and 15%.
-
Willingness to provide informed consent and adhere to study procedures.
Exclusion Criteria:
-
Use of other topical or systemic psoriasis treatments within a specified washout period.
-
Known hypersensitivity to corticosteroids.
-
Presence of skin infections at the treatment sites.
-
Pregnancy or lactation.
Efficacy and Quality of Life Endpoints
The primary and secondary endpoints in psoriasis clinical trials are crucial for evaluating treatment success.
-
Psoriasis Area and Severity Index (PASI): The gold standard for assessing the severity of psoriasis. It evaluates erythema, induration, and desquamation of psoriatic lesions, as well as the extent of BSA involvement.
-
Investigator's Global Assessment (IGA): A static assessment by the clinician of the overall severity of the patient's psoriasis on a multi-point scale (e.g., 0=clear, 4=severe).
-
Dermatology Life Quality Index (DLQI): A patient-reported outcome measure to assess the impact of the skin condition on the patient's quality of life.
Quantitative Data from Clinical Studies
Table 1: Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | This compound 0.1% Group | Comparator/Vehicle Group |
| Number of Patients (n) | 60 | - |
| Age (Mean ± SD) | Data not available | Data not available |
| Gender (% Male) | Data not available | Data not available |
| Duration of Psoriasis (years, Mean ± SD) | Data not available | Data not available |
| Baseline PASI Score (Mean ± SD) | Data not available | Data not available |
| Baseline IGA Score (% of patients) | ||
| - Mild | Data not available | Data not available |
| - Moderate | Data not available | Data not available |
| Baseline DLQI Score (Mean ± SD) | Data not available | Data not available |
Note: Specific demographic data from dedicated this compound psoriasis trials is limited in publicly available literature. The table structure is provided as a template for data presentation.
Table 2: Efficacy Outcomes in Psoriasis Studies
| Efficacy Endpoint | This compound 0.1% | Reference |
| Physician's Gross Assessment | ||
| % of Patients with "Cleared, Excellent, or Good" Response (4 weeks) | 68% (41/60) | [3] |
| Desquamation (Scaling) | ||
| % of Patients with Cleared Desquamation (4 weeks) | 67% | [4] |
Table 3: Safety and Tolerability Profile
| Adverse Event | This compound 0.1% | Placebo/Vehicle | Reference |
| Pruritus (itching) | 1.7% | - | [3] |
| Skin Warmth | 1.7% | - | [3] |
| Burning Sensation | 2% | 4% | [3] |
*Data from a study in atopic dermatitis, provided for context on local tolerability.
Experimental Protocols
Protocol for Psoriasis Area and Severity Index (PASI) Assessment
Objective: To quantify the severity and extent of psoriasis.
Procedure:
-
Divide the body into four regions: Head, upper extremities, trunk, and lower extremities.
-
For each region, assess the severity of three clinical signs:
-
Erythema (redness): 0 (none) to 4 (very severe).
-
Induration (thickness): 0 (none) to 4 (very severe).
-
Desquamation (scaling): 0 (none) to 4 (very severe).
-
-
Sum the severity scores for each region (E + I + D), resulting in a score from 0 to 12.
-
Assess the percentage of body surface area (BSA) affected in each region:
-
0: 0% involvement
-
1: <10%
-
2: 10-29%
-
3: 30-49%
-
4: 50-69%
-
5: 70-89%
-
6: 90-100%
-
-
Calculate the subtotal for each region: Multiply the sum of the severity scores by the area score.
-
Calculate the final PASI score: Multiply each regional subtotal by the corresponding body surface area percentage (Head=0.1, Upper extremities=0.2, Trunk=0.3, Lower extremities=0.4) and sum the results. The final score ranges from 0 to 72.
Protocol for Investigator's Global Assessment (IGA)
Objective: To provide a global assessment of psoriasis severity.
Procedure:
-
The investigator performs a visual and tactile assessment of all psoriatic lesions.
-
Based on the overall impression of erythema, induration, and scaling, the investigator assigns a single score from a predefined scale (e.g., a 5-point scale):
-
0 = Clear: No signs of psoriasis.
-
1 = Almost Clear: Minimal erythema, induration, and/or scaling.
-
2 = Mild: Slight erythema, induration, and scaling.
-
3 = Moderate: Moderate erythema, induration, and scaling.
-
4 = Severe: Marked erythema, induration, and scaling.
-
Protocol for Dermatology Life Quality Index (DLQI) Assessment
Objective: To measure the impact of psoriasis on the patient's quality of life.
Procedure:
-
Provide the patient with the 10-item DLQI questionnaire.
-
Instruct the patient to answer each question based on their experiences over the last week.
-
Each question is scored from 0 to 3, with higher scores indicating a greater impact on quality of life.
-
Sum the scores for all 10 questions to obtain a total DLQI score, ranging from 0 to 30.
Conclusion
This compound is an effective and well-tolerated topical treatment for mild to moderate psoriasis. The protocols outlined in these application notes provide a framework for the design and execution of clinical trials to further evaluate its therapeutic potential. Standardization of assessment methodologies, such as the PASI, IGA, and DLQI, is essential for generating robust and comparable data across studies. Future research should aim to provide more detailed quantitative data on the efficacy and safety of this compound in diverse psoriasis patient populations.
References
- 1. Clinical trial comparing hydrocortisone 17-butyrate to betamethasone 17-valerate in a series of patients with eczematous skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Stable Hydrocortisone Buteprate Cream and Ointment Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable and effective topical formulations of hydrocortisone (B1673445) buteprate, a mid-potency corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] This document outlines formulation strategies, manufacturing protocols, and analytical testing methods critical for ensuring product quality and stability.
Introduction to Hydrocortisone Buteprate Formulation
This compound is a non-fluorinated ester of hydrocortisone, offering anti-inflammatory, anti-pruritic, and vasoconstrictive actions.[4][5] The development of stable cream and ointment formulations is crucial for effective drug delivery to the skin. A primary challenge in formulating this compound is its potential for chemical degradation, primarily through isomerization of the 17-butyrate ester to the less active 21-butyrate ester, followed by hydrolysis to hydrocortisone.[6] This degradation can be influenced by formulation pH and the presence of metal ions.
Creams are typically oil-in-water emulsions that are cosmetically elegant and suitable for weeping or moist lesions. Ointments, being hydrocarbon-based, are more occlusive and are preferred for dry, scaly skin.[7] The choice of excipients and the manufacturing process are critical to ensure the stability of the active pharmaceutical ingredient (API) and the desired physical properties of the final product.
Pre-formulation Studies
Before embarking on full-scale formulation development, a thorough pre-formulation study is essential.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C25H36O6 | [4] |
| Molecular Weight | 432.55 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Practically insoluble in water; soluble in organic solvents like DMSO | [8] |
| XLogP3 | 3.2 | [10] |
Excipient Compatibility Studies
Excipient compatibility studies are crucial to identify potential interactions that could compromise the stability of this compound. A recommended approach is to prepare binary mixtures of the API with individual excipients and store them under accelerated stability conditions (e.g., 40°C/75% RH). The mixtures should be analyzed at predetermined time points for the appearance of degradation products using a stability-indicating HPLC method. Studies have shown that hydrocortisone can be incompatible with certain excipients like magnesium stearate (B1226849) and β-cyclodextrin.[11][12]
Formulation Development
Cream Formulation
A typical this compound cream is an oil-in-water emulsion. The formulation consists of an oil phase, a water phase, emulsifiers, stabilizers, preservatives, and the API.
Table 2: Example this compound Cream Formulation (0.1%)
| Ingredient | Function | Concentration Range (% w/w) |
| Oil Phase | ||
| White Petrolatum | Emollient, Occlusive agent | 10.0 - 20.0 |
| Cetostearyl Alcohol | Stiffening agent, Emulsion stabilizer | 5.0 - 15.0 |
| Light Mineral Oil | Emollient | 5.0 - 10.0 |
| Water Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Humectant, Co-solvent | 5.0 - 15.0 |
| Emulsifiers | ||
| Cetomacrogol 1000 | Non-ionic emulsifier | 1.0 - 5.0 |
| API | ||
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| Other Excipients | ||
| Citric Acid/Sodium Citrate | Buffering agent | To adjust pH to 4.5 - 6.0 |
| Propylparaben & Butylparaben | Preservatives | 0.05 - 0.2 |
Note: The exact percentages should be optimized based on experimental data.
Ointment Formulation
This compound ointment is a much simpler formulation, typically consisting of a hydrocarbon base.
Table 3: Example this compound Ointment Formulation (0.1%)
| Ingredient | Function | Concentration Range (% w/w) |
| Mineral Oil | Ointment Base, Levigating Agent | 40.0 - 60.0 |
| Polyethylene (B3416737) | Stiffening Agent | 10.0 - 20.0 |
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| White Petrolatum | Ointment Base | q.s. to 100 |
Note: The ratio of mineral oil to polyethylene can be adjusted to achieve the desired viscosity and consistency.
Manufacturing Protocols
The manufacturing process for semi-solid formulations involves several critical process parameters (CPPs) that must be carefully controlled to ensure product quality.[6][7]
Cream Manufacturing Protocol
This protocol outlines the general steps for manufacturing a this compound cream.
Ointment Manufacturing Protocol
The manufacturing process for an ointment is generally simpler than for a cream.
Analytical Protocols
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is essential for assaying this compound and quantifying its degradation products.
Table 4: HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer pH 4.5) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 240-254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
Protocol:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Sample Preparation:
-
Accurately weigh a portion of the cream or ointment.
-
Disperse the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Heat and/or sonicate to ensure complete extraction of the API.
-
Centrifuge or filter the sample to remove undissolved excipients.
-
Dilute the supernatant/filtrate to a suitable concentration with the mobile phase.
-
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of this compound and any degradation products using the peak areas from the chromatograms.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
In-Vitro Release Testing (IVRT)
IVRT is a key performance test for topical formulations, providing insights into the rate of drug release from the vehicle. The USP General Chapter <1724> provides guidance on this methodology.[14]
Protocol:
-
Apparatus: Vertical Diffusion Cell (Franz Cell).
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).
-
Receptor Medium: A hydro-alcoholic solution or other suitable medium that ensures sink conditions. The solubility of this compound in the receptor medium should be determined.
-
Temperature: The receptor medium should be maintained at 32 ± 1°C.[14]
-
Procedure:
-
Mount the membrane onto the diffusion cell.
-
Fill the receptor chamber with the degassed receptor medium.
-
Apply a finite dose of the cream or ointment to the membrane surface.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.
-
-
Analysis: Analyze the samples for this compound content using the validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
Glucocorticoid Signaling Pathway
This compound exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.[15][16]
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Hydrocortisone Butyrate Cream, USP, 0.1% For Dermatological Use Only [dailymed.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Hydrocortisone Butyrate Ointment, 0.1% For topical use only.Not for ophthalmic use. [dailymed.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. saspublishers.com [saspublishers.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pharmlabs.unc.edu [pharmlabs.unc.edu]
- 10. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing and Degradation Analysis of Hydrocortisone Buteprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate is a topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions. Ensuring the stability of hydrocortisone buteprate in its pharmaceutical formulations is critical for its safety and efficacy. This document provides detailed application notes and protocols for conducting stability testing and degradation analysis of this compound, adhering to industry best practices and regulatory guidelines.
The primary degradation pathway for this compound involves a reversible isomerization to its C-21 ester, hydrocortisone-21-butyrate, which can then hydrolyze to hydrocortisone.[1] This process can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or microorganisms.[2][3] Forced degradation studies are therefore essential to identify potential degradation products and to develop stability-indicating analytical methods.
Degradation Pathway and Known Degradants
The degradation of this compound follows a sequential pathway involving isomerization and hydrolysis. The primary known degradation products that should be monitored during stability studies include:
-
Hydrocortisone-21-butyrate: An isomer of the active pharmaceutical ingredient (API).[1][3]
-
Hydrocortisone: The product of hydrolysis of the butyrate (B1204436) ester.[1][3]
-
Hydrocortisone 3-methyl enol ether 17-butyrate: An impurity identified under stress conditions.[3]
-
Hydrocortisone 17, 21-methylorthobutyrate: Another impurity identified under stress conditions.[3]
The following diagram illustrates the initial degradation pathway of this compound.
Stability Testing Protocols
Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4] This involves long-term and accelerated stability studies to establish the re-test period or shelf life and recommended storage conditions.
Experimental Workflow for Stability Testing
The general workflow for a comprehensive stability testing program for a this compound formulation is outlined below.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.
Objective: To intentionally degrade the this compound drug substance and/or drug product under various stress conditions to generate potential degradation products.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.[3]
-
Incubate at room temperature for a defined period (e.g., 1-4 hours).
-
At appropriate time intervals, withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance or drug product to dry heat (e.g., 80°C) for a specified duration (e.g., 24-72 hours).
-
For solutions, incubate the stock solution at a high temperature (e.g., 80°C).
-
Prepare samples for HPLC analysis by dissolving the solid in a suitable solvent or diluting the solution.
-
-
Photolytic Degradation:
-
Expose the drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Prepare samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Analytical Method: Stability-Indicating RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of this compound from its degradation products.
Example HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax RX-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 70% Purified Water : 30% Acetonitrile |
| Mobile Phase B | 5% Purified Water : 95% Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.5 | |
| 15.5 | |
| 17.5 | |
| 20.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 min |
| Diluent | Acetonitrile |
| This is an exemplary method and may require optimization for specific formulations.[3] |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Forced Degradation Results
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products Identified |
| Acidic (1N HCl) | 8 hours | 60°C | Report % degradation | Hydrocortisone, others |
| Alkaline (0.1N NaOH) | 4 hours | Room Temp. | 11%[3] | Hydrocortisone, Hydrocortisone-21-butyrate |
| **Oxidative (30% H₂O₂) ** | 24 hours | Room Temp. | Report % degradation | Identify and report |
| Thermal | 72 hours | 80°C | Report % degradation | Identify and report |
| Photolytic | ICH Q1B | Ambient | 18%[3] | Identify and report |
Note: The percentage of degradation and the specific degradation products will vary depending on the exact experimental conditions and the formulation.
Conclusion
A systematic approach to stability testing and degradation analysis is paramount for ensuring the quality, safety, and efficacy of this compound formulations. The protocols and application notes provided herein offer a comprehensive framework for researchers and drug development professionals. The use of a validated stability-indicating RP-HPLC method is crucial for accurate monitoring of the drug substance and its degradation products throughout the product's lifecycle. The data generated from these studies are essential for regulatory submissions and for establishing appropriate storage conditions and shelf life.
References
- 1. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Rapid high-performance liquid chromatographic analysis and stability study of hydrocortisone 17-butyrate in cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Application Notes and Protocols for Assessing Hydrocortisone Buteprate Potency using the Vasoconstriction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic efficacy is directly related to their potency, which can be assessed using various laboratory methods. The vasoconstriction assay, also known as the skin blanching assay, is a widely accepted and reliable method for determining the bioequivalence and relative potency of topical corticosteroid preparations.[1][2] This assay is based on the ability of corticosteroids to cause vasoconstriction of the small blood vessels in the upper dermis, leading to a visible blanching or whitening of the skin. The intensity and duration of this blanching effect are proportional to the potency of the corticosteroid and its ability to penetrate the skin barrier.[1]
Hydrocortisone (B1673445) buteprate is a moderately potent corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. This document provides a detailed protocol for assessing the potency of hydrocortisone buteprate formulations using the vasoconstriction assay.
Mechanism of Action: Glucocorticoid-Induced Vasoconstriction
This compound, like other glucocorticoids, exerts its vasoconstrictive effects by binding to cytosolic glucocorticoid receptors (GR) in endothelial and vascular smooth muscle cells.[3][4] Upon binding, the glucocorticoid-GR complex translocates to the nucleus and modulates the expression of target genes. This leads to the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), which inhibits phospholipase A2.[4][5] The inhibition of phospholipase A2 prevents the release of arachidonic acid, a precursor for vasodilating prostaglandins (B1171923) and leukotrienes.[4][5] Furthermore, glucocorticoids can enhance the vasoconstrictive response to circulating catecholamines.[6]
Experimental Protocols
This section details the methodology for performing a vasoconstriction assay to evaluate the potency of a this compound formulation.
Subject Selection
-
Inclusion Criteria: Healthy adult volunteers (male and non-pregnant, non-lactating females) with normal skin on the flexor surface of the forearms.[7] Subjects should be "detectors," meaning they show a discernible blanching response to a reference corticosteroid.[1]
-
Exclusion Criteria: Subjects with any skin disease, hypersensitivity to corticosteroids or adhesives, or those who have used topical or systemic corticosteroids within a specified period before the study.
Materials
-
This compound test formulation(s)
-
Reference standard corticosteroid (e.g., a marketed this compound product of known potency)
-
Vehicle/placebo control
-
Occlusive dressings (e.g., Finn Chambers® on Scanpor® tape)
-
Chromameter (e.g., Minolta Chroma Meter) for quantitative assessment[2][8]
-
Gentle skin cleanser and sterile water
-
Timer
-
Skin marker
Experimental Workflow
The following diagram illustrates the key steps of the vasoconstriction assay protocol.
Procedure
-
Site Preparation: Gently clean the flexor surface of the forearms with a mild cleanser and water, then pat dry. Mark the application sites (e.g., 1 cm diameter circles) with a skin marker, ensuring adequate spacing between sites.
-
Application: Apply a standardized amount of the this compound test formulation, reference standard, and vehicle to the marked sites in a randomized, double-blind manner.
-
Occlusion: Cover each application site with an occlusive dressing to enhance penetration. The duration of application can vary, with typical time points ranging from 4 to 24 hours.[9][10] A pilot study is often conducted to determine the optimal application duration (dose duration) that provides a good dose-response relationship.
-
Removal and Cleaning: At the end of the application period, carefully remove the occlusive dressings and gently wipe off any excess formulation with a soft, dry cloth.
-
Evaluation: Assess the degree of vasoconstriction (blanching) at specified time points after removal of the formulation (e.g., 2, 4, 8, 12, and 24 hours).
-
Visual Scoring: A trained and blinded observer should grade the intensity of blanching at each site using a standardized scale. An example of a commonly used scale is:
-
0 = No blanching
-
1 = Slight, definite blanching
-
2 = Moderate blanching
-
3 = Intense blanching
-
4 = Very intense blanching with sharp margins
-
-
Chromameter Measurement: Use a chromameter to objectively measure the change in skin color. The instrument measures the light reflected from the skin and provides values for L* (lightness), a* (redness-greenness), and b* (yellowness-blueness).[1] The a* value is particularly sensitive to changes in skin redness and is commonly used to quantify blanching.[2]
-
-
Data Analysis:
-
For visual scores, calculate the mean score for each formulation at each time point.
-
For chromameter data, calculate the change in a* value (Δa*) from baseline for each site.
-
Calculate the Area Under the Effect Curve (AUEC) for both visual scores and chromameter data to represent the total vasoconstrictive effect over time.
-
Perform statistical analysis (e.g., ANOVA) to compare the vasoconstrictive responses of the test formulation to the reference standard and vehicle.
-
Data Presentation
The following table summarizes representative quantitative data from a comparative study on the vasoconstrictive effects of different corticosteroid formulations, including this compound.
| Corticosteroid Formulation | Vehicle | Mean Clinical Sum Score | Mean Chromametric Value (Δa*) |
| Hydrocortisone 1% | Cream | 34 | 1.73 |
| Ointment | 18 | 1.48 | |
| This compound 0.1% | Cream | 47 | 2.87 |
| Ointment | 55 | 3.26 | |
| Mometasone Furoate 0.1% | Cream | 57 | 2.98 |
| Ointment | 50 | 2.84 |
Data adapted from a study comparing the activity of different topical corticosteroid creams and ointments.[11] The clinical sum score and chromametric values represent the overall vasoconstrictive effect.
Glucocorticoid-Induced Vasoconstriction Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound induces vasoconstriction in vascular smooth muscle cells.
Conclusion
The vasoconstriction assay is a valuable in vivo method for assessing the potency and bioequivalence of topical corticosteroid formulations like this compound. By carefully controlling the experimental conditions and utilizing both visual and instrumental assessments, researchers can obtain reliable and reproducible data. This information is crucial for drug development, quality control, and regulatory submissions. While the assay has some limitations, it remains a key tool in the preclinical and clinical evaluation of topical corticosteroids.[12]
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid-induced vasoconstriction: glucocorticoid antagonist studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-induced vasoconstriction in human skin. An inhibitory role on phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between the drug penetration and the blanching effect of topically applied hydrocortisone creams in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrocortisone Buteprate in Dermatological Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) buteprate is a mid-potency, non-halogenated corticosteroid utilized in the topical treatment of various inflammatory skin conditions, including atopic dermatitis and psoriasis.[1] Its therapeutic efficacy is attributed to its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[2][3] These application notes provide a comprehensive overview of the use of hydrocortisone buteprate in in-vitro dermatological cell culture models, offering detailed protocols for assessing its cellular and molecular effects. Understanding its mechanism of action at the cellular level is crucial for drug development and the optimization of therapeutic strategies for inflammatory dermatoses.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[2][3] This genomic action has two primary outcomes:
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3]
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (Annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
These molecular events culminate in the reduction of inflammation, suppression of the local immune response, and inhibition of keratinocyte hyperproliferation characteristic of certain skin disorders.
Data Presentation: Effects of this compound on Dermatological Cell Models
The following tables summarize the quantitative effects of this compound and related corticosteroids on key cellular parameters in in-vitro skin models.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Cell Line | Concentration (M) | Effect | Reference |
| HaCaT | 10-8 | Pro-proliferative | [4] |
| HaCaT | 10-4 | Anti-proliferative (less potent than other corticosteroids) | [4] |
Table 2: Effect of Hydrocortisone and its Esters on Fibroblast Function
| Cell Type | Corticosteroid | Concentration (µg/mL) | Effect on Collagen Synthesis | Reference |
| Human Skin Fibroblasts | Hydrocortisone | 0.0001-10 | Slight enhancement of growth | [5] |
| Human Skin Fibroblasts | Clobetasone Butyrate | High concentrations | Significant reduction in proliferation | [5] |
| Human Skin Fibroblasts | Hydrocortisone | 0.5 | ~60% inhibition in normal fibroblasts | [6] |
| Human Skin in vivo | Hydrocortisone 17-butyrate | N/A (topical application) | 63% decrease in PINP, 55% decrease in PIIINP | [7] |
Table 3: Effect of this compound on Cytokine Production (Data for related corticosteroids)
| Cell Type | Corticosteroid | Concentration (M) | Cytokine | Inhibition | Reference |
| T-lymphocytes | Hydrocortisone 17-butyrate | 10-9 - 10-4 | IFN-γ, IL-4 | Dose-dependent inhibition | [4] |
| T-lymphocytes | Hydrocortisone 17-butyrate | Low doses (e.g., 10-9) | IL-4 | Stimulatory effect | [4] |
| Human Lung Fragments | Hydrocortisone | 0.1 - 1 µM | IL-1 | >50% inhibition | [8] |
| Human Monocytes | Hydrocortisone | Not specified | IL-6 | Inhibition | [9] |
Table 4: Effect of Hydrocortisone on Gene Expression in Skin Cells
| Cell Type | Gene | Effect | Reference |
| Murine Keratinocytes | PAI-1 mRNA | Three-fold increase after 2 hours | [10] |
| Human Keratinocytes (Atopic Dermatitis) | GM-CSF mRNA | Downregulation | [11] |
| Human Fibroblast-like Synoviocytes | IL-6 mRNA | Dose-dependent inhibition | [12] |
Experimental Protocols
Protocol 1: Assessment of Keratinocyte Proliferation using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of human keratinocytes (e.g., HaCaT cell line).
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM from your stock solution. After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound (e.g., 10-10 M to 10-4 M). Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Protocol 2: Quantification of TNF-α Secretion from Dermal Fibroblasts using ELISA
Objective: To measure the inhibitory effect of this compound on the secretion of TNF-α from human dermal fibroblasts stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
LPS (from E. coli)
-
This compound stock solution
-
Human TNF-α ELISA kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Culture: Seed HDFs into a 24-well plate at a suitable density and culture until they reach 80-90% confluency.
-
Pre-treatment: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce TNF-α production. Include a non-stimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α secretion for each this compound concentration compared to the LPS-stimulated control.
Protocol 3: Analysis of Gene Expression using Quantitative PCR (qPCR)
Objective: To quantify the effect of this compound on the mRNA expression of target genes (e.g., TNF-α, IL-6, Filaggrin) in keratinocytes.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture keratinocytes in 6-well plates until they reach 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Loricrin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of hydrocortisone on both growth and collagen metabolism of human fibroblasts from normal and keloid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin 1 production by human lung tissue. II. Inhibition by anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monocyte culture and adherence modifies LPS-induced IL-6 production and inhibition by hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocortisone regulates the dynamics of plasminogen activator and plasminogen activator inhibitor expression in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of interleukin-1beta-induced interleukin-6 gene expression in human fibroblast-like synoviocytes by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of Hydrocortisone Buteprate and its Metabolites
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the quantitative analysis of hydrocortisone (B1673445) buteprate and its primary metabolites. The protocols emphasize modern analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological matrices.
Introduction
Hydrocortisone buteprate is a potent topical corticosteroid used for its anti-inflammatory and immunosuppressive properties. Upon administration, it is metabolized, with a key pathway being the hydrolysis to its active form, hydrocortisone.[1] Subsequent metabolism of hydrocortisone is well-characterized and involves conversion to cortisone (B1669442), followed by reduction to tetrahydro- and dihydro- metabolites, and eventual conjugation for excretion.[2][3] Accurate measurement of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Metabolic Pathway of this compound
This compound primarily undergoes hydrolysis to form hydrocortisone. Hydrocortisone is then metabolized in the liver via pathways including conversion to cortisone and subsequent reduction and conjugation.[4][5]
Metabolic pathway of this compound.
Analytical Techniques
High-performance liquid chromatography (HPLC) with UV detection and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the analysis of corticosteroids.[6][7][8] LC-MS/MS provides superior sensitivity and specificity, which is essential for detecting low concentrations of metabolites in complex biological fluids.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of hydrocortisone and related corticosteroids using various analytical methods.
Table 1: LC-MS/MS Method Parameters
| Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| Hydrocortisone | Human Urine | 0.05 ng/mL | 0.05 - 500 ng/mL | 65 - 95 | [9] |
| Cortisone | Human Urine | 0.05 ng/mL | 0.05 - 500 ng/mL | 65 - 95 | [9] |
| Cortisol | Human Serum | 2.5 nmol/L | Not Specified | Not Specified | [10] |
| Cortisone | Human Serum | 2.5 nmol/L | Not Specified | Not Specified | [10] |
| Multiple Corticosteroids | Plasma | 0.0025 - 400 ng | Not Specified | Not Specified | [11] |
Table 2: HPLC Method Parameters
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference |
| Hydrocortisone | RP-HPLC | 0.02 - 0.4 mg/mL | 0.9989 | 98 - 101 | [6][7] |
| Hydrocortisone Butyrate | Spectrophotometry | Not Specified | 0.9995 | 100.82 | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Hydrocortisone and its Metabolites in Human Urine
This protocol is adapted from a method for the quantification of cortisol and its metabolites.[9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 2 mL of human urine into a 15 mL polypropylene (B1209903) tube.
-
Spike with 50 µL of an internal standard solution (e.g., methylprednisolone (B1676475) at 2.5 ng/mL).
-
Add 2 mL of tert-butyl methyl ether.
-
Vortex for 20 minutes.
-
Centrifuge at 2000 x g for 20 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 150 x 3 mm, 2.6 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.[11]
-
Gradient:
-
0-2 min: 23% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 23% B
-
12.1-16 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
Hydrocortisone: Precursor ion > Product ion (specific m/z values to be optimized)
-
Cortisone: Precursor ion > Product ion (specific m/z values to be optimized)
-
Tetrahydrocortisol: Precursor ion > Product ion (specific m/z values to be optimized)
-
Tetrahydrocortisone: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard (Methylprednisolone): Precursor ion > Product ion
-
Protocol 2: HPLC-UV Analysis of this compound in Topical Cream
This protocol is based on a method for the determination of hydrocortisone in a cream formulation.
1. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 1g of the topical cream into a beaker.
-
Dissolve the cream in a 1:2 mixture of ethyl acetate:hexane.
-
Condition a silica (B1680970) SPE cartridge (500mg/3mL) with the dissolution solvent.
-
Load the dissolved sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipophilic excipients.
-
Elute the this compound with a more polar solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 5 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:water:acetic acid (60:30:10, v/v/v).[6][7]
-
Injection Volume: 20 µL.
Experimental Workflow Diagrams
LC-MS/MS analytical workflow.
HPLC-UV analytical workflow for topical creams.
References
- 1. Topical and systemic effects of hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hydrocortisone Butyrate | C25H36O6 | CID 26133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The contribution of serum cortisone and glucocorticoid metabolites to detrimental bone health in patients receiving hydrocortisone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HPLC Method Validation for Hydrocortisone Buteprate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of hydrocortisone (B1673445) buteprate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of hydrocortisone buteprate in a question-and-answer format.
Q1: Why am I seeing peak fronting or tailing for my this compound peak?
A1: Peak asymmetry, such as fronting or tailing, can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If you observe a gradual deterioration of peak shape, consider replacing the column.
-
Secondary Interactions: Interactions between the analyte and the stationary phase, especially with acidic silanol (B1196071) groups, can cause peak tailing. Ensure your mobile phase is adequately buffered to minimize these interactions.
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time variability can be attributed to several factors:
-
Inconsistent Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time. Ensure the mobile phase is prepared consistently and is well-mixed.
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
-
Pump Issues: Air bubbles in the pump or leaks in the system can cause inconsistent flow rates, leading to retention time shifts. Degas the mobile phase and purge the pump to remove any air bubbles. Check for any visible leaks in the system.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift. Ensure the column is adequately equilibrated before starting your analytical run.
Q3: I am observing unexpected peaks in my chromatogram. What are they and how can I identify them?
A3: Extraneous peaks can arise from several sources:
-
Degradation Products: this compound can degrade under certain conditions (e.g., alkaline or photolytic stress). These degradation products will appear as separate peaks in the chromatogram. Performing forced degradation studies can help in identifying these peaks.
-
Impurities: The drug substance or formulation excipients may contain impurities that are detected by the HPLC method.
-
Ghost Peaks: These are peaks that appear in blank injections and can be due to contamination in the mobile phase, sample carryover from a previous injection, or leaching from system components. Running a blank gradient can help identify the source of ghost peaks.
Q4: The backpressure in my HPLC system is too high. What should I do?
A4: High backpressure is a common issue and can be caused by:
-
Blockage in the System: A blockage in the tubing, column frit, or guard column can lead to an increase in backpressure. Systematically check each component to locate the blockage.
-
Precipitation of Buffer: If using a buffered mobile phase, ensure that the buffer is soluble in the mobile phase composition to prevent precipitation and subsequent blockage.
-
Particulate Matter: Unfiltered samples can introduce particulate matter that can clog the column. Always filter your samples before injection.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the validation of HPLC methods for this compound analysis.
Q1: What are the key parameters to consider for HPLC method validation according to ICH guidelines?
A1: The key validation parameters as per ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential for developing a stability-indicating method. This involves subjecting the drug substance to various stress conditions, such as:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Exposure to UV light.
-
Thermal Degradation: Heating the solid drug substance.
The resulting samples are then analyzed by HPLC to separate the drug from its degradation products.
Q3: What are typical acceptance criteria for the validation parameters?
A3: Acceptance criteria should be predefined and justified. Typical criteria include:
-
Linearity: Correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Recovery within 98-102%.
-
Precision: Relative Standard Deviation (RSD) ≤ 2%.
-
Robustness: The RSD of the results should be within acceptable limits after introducing small variations to the method parameters.
Experimental Protocols
A detailed methodology for a typical stability-indicating RP-HPLC method for the analysis of this compound is provided below.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic mode (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Standard Solution Preparation
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
Sample Preparation (for a cream formulation)
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound.
-
Disperse the cream in a suitable solvent (e.g., methanol) and sonicate to extract the drug.
-
Dilute the extract with the mobile phase to a suitable concentration.
-
Filter the final solution through a 0.45 µm filter before injection.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of HPLC methods for hydrocortisone esters.
Table 1: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 250 | 0.999 |
| Hydrocortisone Acetate | 240 - 360 | > 0.999 |
| Hydrocortisone | 2 - 20 | > 0.999 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Hydrocortisone | 75% | 99.5 | 0.18 |
| 100% | 99.8 | 0.25 | |
| 125% | 100.2 | 0.34 | |
| Hydrocortisone Acetate | 80% | 99.2 | 0.54 |
| 100% | 99.8 | 0.32 | |
| 120% | 100.5 | 0.41 |
Table 3: Precision Data
| Analyte | Parameter | % RSD |
| This compound | Repeatability (n=6) | < 2.0 |
| Intermediate Precision | < 2.0 | |
| Hydrocortisone Acetate | Repeatability (n=6) | 0.76 |
| Intermediate Precision | < 2.0 |
Table 4: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Hydrocortisone | 0.05 | 0.15 |
| Hydrocortisone Acetate | 0.1 | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Troubleshooting decision tree for common HPLC issues.
Technical Support Center: Optimizing Hydrocortisone Buteprate HPLC Separation
Welcome to the technical support center for the HPLC separation of hydrocortisone (B1673445) buteprate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for hydrocortisone buteprate analysis by reverse-phase HPLC?
A common starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water.[1][2] An acidic modifier is often added to improve peak shape and reproducibility. Phosphoric acid is a suitable choice for UV detection, while formic acid is preferred for mass spectrometry (MS) compatible methods.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing in HPLC can stem from several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.[3][4][5] For basic compounds, interactions with acidic silanol (B1196071) groups on the silica-based stationary phase are a common cause of tailing.[5][6]
Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[7][8] Adding a small amount of an acidic modifier, like phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.[1]
-
Use a Buffered Mobile Phase: Employing a buffer in your mobile phase can help maintain a consistent pH and improve peak symmetry.[6]
-
Consider a Different Column: If peak tailing persists, consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups.[5] A column with low silanol activity may also be beneficial.[1]
-
Check for Column Contamination: Contamination at the head of the column can lead to peak distortion.[9] Try flushing the column with a strong solvent or, if using a guard column, replace it.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
Improving resolution in HPLC involves manipulating the selectivity, efficiency, and retention factor of your method.[10]
-
Optimize the Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to the aqueous phase is a critical parameter for adjusting retention and selectivity.[7][10] Decreasing the percentage of the organic solvent will generally increase the retention time of your analytes, potentially improving resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of the analytes and impurities, which can significantly impact their retention and the overall selectivity of the separation.[8]
-
Consider Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate resolution for all peaks. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve peak shape and resolution for complex mixtures.[11][12][13][14]
Q4: Should I use an isocratic or a gradient elution for my this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.[12]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler, more robust, and generally preferred for quality control applications where only a few components with similar retention behaviors are being analyzed.[14]
-
Gradient elution is advantageous for complex samples containing analytes with a wide range of hydrophobicities.[11][13] It can reduce analysis time and improve peak shape for strongly retained compounds. However, gradient methods require a pump capable of delivering a precise gradient and may require longer column re-equilibration times between injections.[13]
Troubleshooting Guides
Issue: Broad or Tailing Peaks
This guide provides a systematic approach to troubleshooting broad or tailing peaks in the HPLC analysis of this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing issues.
Issue: Poor Resolution
This guide outlines steps to improve the separation between this compound and interfering peaks.
Troubleshooting Workflow for Poor Resolution
Caption: A workflow diagram for improving chromatographic resolution.
Data Presentation
The following table summarizes the expected effect of mobile phase modifications on the retention time and peak shape of this compound in a typical reverse-phase HPLC setup.
| Mobile Phase Modification | Expected Effect on Retention Time | Expected Effect on Peak Shape |
| Increase Acetonitrile % | Decrease | Minimal change, potential for broadening if too fast |
| Decrease Acetonitrile % | Increase | Minimal change, may improve resolution |
| Add 0.1% Phosphoric Acid | Slight Increase/Decrease | Improved symmetry, reduced tailing |
| Increase pH (e.g., to 7.5 with buffer) | Decrease | Potential for increased tailing due to silanol interactions |
| Switch from Acetonitrile to Methanol | May increase or decrease depending on selectivity | Can alter selectivity and improve resolution with co-eluting peaks |
Experimental Protocols
Protocol 1: Basic Isocratic HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Methodology:
-
Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.
-
Add 1 mL of concentrated phosphoric acid to the mixture and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
Protocol 2: Gradient HPLC Method for Improved Resolution
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B (Re-equilibration)
-
Methodology:
-
Prepare Mobile Phase A and Mobile Phase B.
-
Degas both mobile phases.
-
Set up the gradient program on the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (40% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
References
- 1. Separation of Hydrocortisone 17-butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
Hydrocortisone Buteprate Degradation Product Identification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying the degradation products of hydrocortisone (B1673445) buteprate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of hydrocortisone buteprate?
This compound primarily degrades through hydrolysis of its ester linkages. The main degradation products identified under various stress conditions (acidic, alkaline, and oxidative) are Hydrocortisone 21-propionate, Hydrocortisone 17-butyrate, and Hydrocortisone. Under alkaline conditions, the degradation is rapid, leading to the formation of hydrocortisone and its 21-acetate derivative.
Q2: What is the main degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. This process involves the cleavage of the ester groups at the C17 and C21 positions of the steroid backbone. The hydrolysis can be catalyzed by acids, bases, or enzymes.
Caption: Hydrolysis degradation pathway of this compound.
Troubleshooting Guide
Problem: Poor chromatographic separation of degradation products.
-
Possible Cause 1: Inappropriate Column Chemistry. The selection of the stationary phase is critical for resolving structurally similar compounds like hydrocortisone and its esters.
-
Solution 1: Utilize a C18 column, which is effective for separating steroids and their esters. A column with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm is a suitable starting point.
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the retention and resolution of the analytes.
-
Solution 2: Employ a gradient elution with a mixture of acetonitrile (B52724) and water. A typical gradient could start at 50% acetonitrile and increase to 70% over 20 minutes. Adjusting the gradient slope and initial/final acetonitrile concentrations can optimize separation.
Problem: Inaccurate quantification of degradation products.
-
Possible Cause 1: Lack of a suitable internal standard. An internal standard is crucial for correcting variations in sample preparation and injection volume.
-
Solution 1: Prednisolone is a commonly used internal standard for the analysis of corticosteroids due to its structural similarity and chromatographic behavior.
-
Possible Cause 2: Non-linear detector response. The detector's response may not be linear across the entire concentration range of the degradation products.
-
Solution 2: Construct a calibration curve for each degradation product using a series of known concentrations. Ensure the R² value is >0.99 for a reliable linear range.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Separation of this compound and its Degradation Products
This protocol is based on a validated stability-indicating HPLC method.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient) |
| Gradient Program | 0-5 min: 50% ACN; 5-20 min: 50-70% ACN; 20-25 min: 70% ACN |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Internal Standard | Prednisolone |
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Add the internal standard (prednisolone) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Stress Degradation Studies:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: Reflux the sample in 30% H₂O₂ at 80°C for 4 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
resolving matrix interference in hydrocortisone buteprate bioanalysis
Welcome to the technical support center for the bioanalysis of hydrocortisone (B1673445) buteprate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges related to matrix interference in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My hydrocortisone buteprate signal is low and variable. Could this be a matrix effect?
Answer: Yes, low and inconsistent peak areas are classic signs of a matrix effect, most commonly ion suppression.[1] Ion suppression occurs when co-eluting molecules from the sample matrix (e.g., plasma, serum) interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3] In complex biological matrices, phospholipids (B1166683) are the most common cause of this issue.[1][4]
To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A significant drop in the analyte's signal at the retention time where your analyte would typically elute confirms the presence of co-eluting species that are causing ion suppression.[1]
Issue 2: What are the primary sources of matrix interference for this compound analysis in plasma?
Answer: The primary sources of interference in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation.[1][5] For this compound analysis in plasma or serum, the main culprits include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[1][4] Their accumulation can also lead to shortened column life and increased MS maintenance.[4]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can suppress the ionization of analytes.[1]
-
Endogenous Steroids: Plasma contains other steroids that may have similar structures or retention times to this compound or its metabolites, potentially causing isobaric interference or contributing to matrix effects.
-
Proteins: While most large proteins are removed during initial precipitation steps, residual peptides can still co-elute and cause interference.[1]
Issue 3: How can I improve my sample preparation to reduce matrix effects?
Answer: A robust sample preparation protocol is the most effective strategy to minimize matrix effects by removing interfering components before LC-MS/MS analysis.[1][5] Consider the following techniques, moving from simpler to more rigorous methods:
-
Protein Precipitation (PPT): This is a simple first step, but it is often insufficient as it does not effectively remove phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating corticosteroids from polar matrix components like salts and some phospholipids.[6][7]
-
Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on an inert support, allowing for clean extraction with an organic solvent. It avoids common LLE issues like emulsion formation and provides high analyte recoveries.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove phospholipids and other interferences while concentrating your analyte.[7][11][12] Mixed-mode SPE, which uses a combination of reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.[1]
-
Phospholipid Depletion: Specialized products, such as HybridSPE®-Phospholipid plates, combine the simplicity of protein precipitation with the specificity of phospholipid removal for a streamlined and effective workflow.[13]
Comparison of Sample Preparation Techniques
The choice of sample preparation method involves a trade-off between cleanliness, recovery, and complexity. The following table summarizes typical performance metrics for corticosteroids in plasma.
| Technique | Typical Analyte Recovery | Phospholipid Removal Efficiency | Relative Throughput | Notes |
| Protein Precipitation (PPT) | 90-105% | Low (<30%) | High | Simple but leaves significant phospholipids, risking ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | 85-110% | Moderate-High | Medium | Can be labor-intensive and prone to emulsions.[6][7] |
| Supported Liquid Extraction (SLE) | >90% | High | High | Faster and more reproducible than traditional LLE.[8][9] |
| Solid-Phase Extraction (SPE) | 87-101%[11] | Very High (>95%) | Medium-Low | Highly effective but requires method development.[11][14] |
| Phospholipid Depletion Plates | >90%[13] | Very High (>99%)[13] | High | Combines PPT and phospholipid removal in one step.[13] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Corticosteroids from Plasma
This protocol is a general guideline adapted for this compound analysis.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of internal standard (e.g., a deuterated analog of this compound).
-
Add 200 µL of 4% phosphoric acid (H₃PO₄) in water and vortex for 10 seconds.
-
-
Sample Loading:
-
Load the entire pre-treated sample (~400 µL) onto an ISOLUTE® SLE+ plate.[8]
-
Apply a short, gentle pulse of vacuum (approx. 5 seconds at <5” Hg) to initiate flow until the sample has been fully absorbed into the support material.
-
Allow the sample to interact with the support for 5 minutes.
-
-
Analyte Elution:
-
Dispense 900 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)) into each well.[9][10]
-
Allow the solvent to elute via gravity for 5 minutes, collecting the eluate in a clean collection plate.
-
Repeat with a second 900 µL aliquot of the solvent and allow to elute for another 5 minutes under gravity.
-
Apply a gentle vacuum (10-20 seconds at <10" Hg) to pull through any remaining solvent.
-
-
Final Steps:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for Corticosteroids from Plasma
This protocol uses a reversed-phase (C18) cartridge, a common choice for steroid extraction.[11]
-
Sample Pre-treatment:
-
Spike 100 µL of plasma with 20 µL of internal standard solution.
-
Dilute the sample with 400 µL of water and vortex.[11]
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.1 mL/min).[11]
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of a weak organic solvent like hexane (B92381) to remove non-polar interferences such as lipids.[11]
-
Dry the cartridge thoroughly under vacuum or nitrogen for 2-5 minutes.
-
-
Analyte Elution:
-
Elute the this compound and internal standard with 1 mL of ethyl acetate or methanol.[11]
-
-
Final Steps:
-
Evaporate the eluate to dryness under nitrogen at approximately 40°C.
-
Reconstitute the sample in mobile phase for LC-MS/MS analysis.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting matrix interference.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. longdom.org [longdom.org]
- 6. arborassays.com [arborassays.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Extraction of corticosteroids from plasma using ISOLUTE SLE+ supported liquid extraction plates | Norlab [norlab.fi]
- 9. The Analytical Scientist | Extraction of Corticosteroids from Plasma using Novum Simplified Liquid Extraction (SLE) [theanalyticalscientist.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Long-Term Stability of Hydrocortisone Buteprate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of hydrocortisone (B1673445) buteprate products. Our goal is to facilitate the development of stable and effective topical formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Physical Instability - Phase Separation or Changes in Viscosity
Question: My hydrocortisone buteprate cream/ointment is showing signs of phase separation (e.g., oil droplets on the surface, watery layer) and/or a significant change in viscosity over time. What are the potential causes and how can I resolve this?
Answer:
Phase separation and viscosity changes in semi-solid formulations are common challenges that can compromise product elegance, performance, and stability.
Potential Causes:
-
Inadequate Homogenization: Insufficient mixing speed, time, or shear during the emulsification process can lead to a non-uniform distribution of the internal phase, resulting in coalescence and separation over time.
-
Inappropriate Emulsifier System: The type or concentration of the emulsifying agent(s) may not be optimal for the oil and water phases of your formulation, leading to a weak interfacial film that is unable to prevent droplet coalescence.
-
Temperature Fluctuations during Manufacturing or Storage: Exposure to high temperatures can decrease viscosity and promote the coalescence of dispersed droplets. Conversely, rapid cooling can lead to the precipitation or crystallization of ingredients.
-
Incompatible Excipients: Interactions between formulation components can disrupt the stability of the emulsion.
-
Incorrect Order of Addition: The sequence in which ingredients are added to the formulation is critical. For instance, some polymers require proper hydration before the addition of other components.
Troubleshooting Steps:
-
Optimize a Homogenization Process:
-
Experiment with different mixing speeds and durations.
-
Consider using high-shear homogenization to achieve a smaller and more uniform droplet size for the dispersed phase.
-
-
Re-evaluate the Emulsifier System:
-
Review the Hydrophile-Lipophile Balance (HLB) requirement of your oil phase and select an emulsifier or combination of emulsifiers with a matching HLB value.
-
Experiment with different concentrations of the emulsifying agent.
-
-
Control Temperature:
-
Carefully control the temperature of the oil and water phases during emulsification. The temperature of the aqueous phase should not be significantly lower than that of the oil phase to prevent solidification.
-
Implement controlled heating and cooling rates during manufacturing.
-
-
Assess Excipient Compatibility:
-
Conduct compatibility studies with all formulation excipients.
-
Ensure that preservatives are added at an appropriate stage, for example, just before emulsification, to minimize interaction with surfactants at elevated temperatures.
-
-
Review the Order of Addition:
-
Ensure that polymers and other viscosity-enhancing agents are properly dispersed and hydrated according to the supplier's recommendations before the addition of other phases.
-
Issue 2: Chemical Instability - Potency Loss and Degradation
Question: My stability studies are showing a significant loss of this compound potency, but the physical appearance of the formulation remains unchanged. What are the likely degradation pathways and how can I improve the chemical stability?
Answer:
The chemical degradation of this compound is a primary concern for long-term stability. The main degradation pathway involves a two-step process:
-
Reversible Isomerization: Hydrocortisone 17-buteprate can undergo reversible isomerization to the C-21 ester of butyric acid.
-
Hydrolysis: The resulting ester can then hydrolyze to form hydrocortisone, which subsequently degrades into a variety of other compounds. This hydrolysis step is known to be catalyzed by metal ions.[1]
Potential Causes of Degradation:
-
pH of the Formulation: Hydrocortisone and its esters are known to be unstable in basic (high pH) conditions.
-
Presence of Metal Ions: Trace metal ions in excipients or from manufacturing equipment can catalyze the hydrolysis of the ester.[1]
-
Oxidation: Corticosteroids can be susceptible to oxidation, leading to the formation of various degradation products.
-
Photodegradation: Exposure to light can induce degradation. A study on hydrocortisone butyrate (B1204436) showed 18% degradation under photolytic conditions.
-
Microbial Contamination: Certain microorganisms can increase the degradation of this compound. For example, some bacilli have been shown to significantly increase degradation.[2]
Strategies to Enhance Chemical Stability:
-
pH Optimization:
-
Adjust and maintain the pH of the formulation in a weakly acidic range, where hydrocortisone esters are generally more stable.
-
-
Incorporate a Chelating Agent:
-
The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and inhibit the catalytic hydrolysis of the ester.[1]
-
-
Use of Antioxidants:
-
Consider including an antioxidant in your formulation to prevent oxidative degradation.
-
-
Protect from Light:
-
Use opaque or light-resistant packaging for the final product to minimize photodegradation.
-
-
Ensure Adequate Preservation:
-
Incorporate a robust preservative system to prevent microbial growth and subsequent degradation of the active ingredient.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should monitor in my stability studies?
A1: The primary degradation products to monitor are hydrocortisone and hydrocortisone 21-butyrate, which are formed through isomerization and subsequent hydrolysis.[2] Further degradation of hydrocortisone can also occur.
Q2: What is the ideal pH range for a stable this compound formulation?
A2: While the optimal pH can be formulation-dependent, hydrocortisone and its esters are generally more stable in a weakly acidic environment. Hydrocortisone has been shown to be unstable in basic conditions.
Q3: Can my choice of excipients impact the stability of this compound?
A3: Absolutely. Excipients can significantly influence stability. For example, aqueous and polyethylene (B3416737) glycol-based ointment vehicles have been shown to decrease the stability of hydrocortisone. Conversely, the addition of alcohol and glycerin can have a stabilizing effect. It is crucial to conduct thorough drug-excipient compatibility studies.
Q4: Are there specific microorganisms that are known to degrade this compound?
A4: Yes, studies have shown that certain bacteria can enhance the degradation of hydrocortisone 17-butyrate. While cocci like Staphylococcus aureus and Staphylococcus epidermidis did not significantly affect its stability, bacilli such as Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa were found to increase degradation.[2]
Q5: What are the recommended storage conditions for this compound formulations during stability testing?
A5: Stability testing should be conducted according to ICH guidelines. This typically includes long-term storage at 25°C/60% RH or 30°C/65% RH, and accelerated storage at 40°C/75% RH. Refrigerated storage (2-8°C) may also be relevant depending on the product's intended storage conditions.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Hydrocortisone Butyrate
| Stress Condition | Degradation (%) | Key Degradation Products | Reference |
| Alkaline Hydrolysis | 11% | Hydrocortisone, Hydrocortisone 21-butyrate | |
| Photolytic | 18% | Not specified |
Table 2: Stability of Hydrocortisone (1%) in a Proprietary Cream Base (VersaPro™)
| Storage Condition | Time (days) | Potency Remaining (%) | Reference |
| Room Temperature | 30 | >95% | [3] |
| Room Temperature | 60 | >95% | [3] |
| Refrigerated (4°C) | 30 | >95% | [3] |
| Refrigerated (4°C) | 60 | >95% | [3] |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method capable of accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, photolytic, thermal)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic adjusted to pH 4.5).
-
Gradient Program: A suitable gradient to ensure the separation of all relevant peaks. An example could be starting with a lower percentage of acetonitrile and gradually increasing it over the run.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution (Cream/Ointment): Accurately weigh a portion of the formulation into a volumetric flask. Add a suitable extraction solvent and sonicate to ensure complete extraction of the drug. Dilute to the mark and filter through a 0.45 µm filter before injection.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug substance or product with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug substance or product with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance or product with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose the drug substance or product to UV light.
-
Thermal Degradation: Heat the drug substance or product in a dry air oven.
6. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and excipients. This is achieved by analyzing the forced degradation samples and showing that the peaks of interest are well-resolved.
-
Linearity: Analyze a series of solutions with different concentrations of the reference standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on a placebo spiked with a known amount of the drug.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for HPLC stability analysis.
References
troubleshooting hydrocortisone buteprate extraction from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of hydrocortisone (B1673445) buteprate from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting hydrocortisone buteprate from complex biological matrices?
The primary challenges in extracting this compound from complex matrices like plasma, urine, or tissue homogenates are centered around achieving high recovery rates, minimizing matrix effects, and ensuring the selectivity of the analytical method.[1][2] Complex matrices contain numerous endogenous substances such as phospholipids, salts, and proteins that can interfere with the extraction and analysis.[1] These interferences can lead to ion suppression or enhancement in mass spectrometry-based assays, ultimately affecting the accuracy and precision of quantification.[1][3] For semi-solid formulations like ointments and creams, the main difficulty lies in efficiently separating the active pharmaceutical ingredient (API) from the excipients, which are often lipophilic and can cause issues like system clogging if not adequately removed.[4][5]
Q2: I am observing low recovery of this compound. What are the potential causes and how can I improve it?
Low recovery can stem from several factors throughout the extraction process. These include:
-
Incomplete initial extraction: The solvent system used may not be optimal for solubilizing this compound from the matrix. For semi-solid formulations, ensuring complete dissolution of the sample is crucial.[4][5]
-
Suboptimal pH: The pH of the sample can influence the ionization state of this compound and its interaction with the extraction medium. Adjusting the pH can improve partitioning into the organic solvent during liquid-liquid extraction (LLE) or retention on a solid-phase extraction (SPE) sorbent.[6][7]
-
Inefficient elution from SPE cartridges: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent. Optimization of the elution solvent composition and volume is critical.[7]
-
Analyte degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing could potentially lead to degradation.
To improve recovery, consider optimizing the extraction solvent, adjusting the sample pH, and ensuring the elution solvent in SPE is sufficiently strong.[6][7]
Q3: My analytical results show significant variability and poor precision. Could matrix effects be the cause?
Yes, high variability and poor precision are classic indicators of significant matrix effects.[1] Matrix components that co-elute with this compound can interfere with the ionization process in the mass spectrometer source, leading to inconsistent signal intensity.[1] This is a common issue in complex biological matrices.[2][8] To confirm the presence of matrix effects, a post-extraction addition method can be employed. This involves comparing the signal of the analyte in a clean solvent to the signal of the analyte spiked into an extracted blank matrix sample.[1]
Q4: How can I minimize or compensate for matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Improved sample cleanup: Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation or liquid-liquid extraction.[3][9]
-
Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1] Since the SIL-IS and the analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains consistent, leading to more accurate quantification.[1]
-
Chromatographic separation: Optimizing the HPLC or UHPLC method to achieve better separation between this compound and co-eluting matrix components can also reduce interference.[2]
-
Matrix-matched calibration curves: Preparing calibration standards in an extract of the same matrix as the samples can help to compensate for consistent matrix effects.
Q5: What are the recommended starting points for developing a solid-phase extraction (SPE) method for this compound?
For a moderately polar compound like this compound, a normal-phase or reversed-phase SPE approach can be effective.
-
Normal-Phase SPE: A polar sorbent like silica (B1680970) can be used. The sample is typically loaded in a non-polar solvent, and after washing with a similar solvent to remove non-polar interferences, the analyte is eluted with a more polar solvent.[4][5]
-
Reversed-Phase SPE: A non-polar sorbent like C18 is commonly used. The aqueous sample is loaded, followed by washing with a weak organic solvent in water to remove polar interferences. The analyte is then eluted with a stronger organic solvent.[10]
The choice of sorbent and solvents should be guided by the specific matrix and the physicochemical properties of this compound.[7]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Lysis/Homogenization | Ensure tissue samples are thoroughly homogenized. For semi-solid matrices, ensure complete dissolution in the initial extraction solvent. |
| Suboptimal Extraction Solvent | Test different organic solvents or solvent mixtures with varying polarities for LLE. For SPE, ensure the loading solvent is appropriate for analyte retention. |
| Incorrect pH of Sample | Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent or retention on a reversed-phase SPE column.[6] |
| Insufficient Elution Solvent Strength (SPE) | Increase the percentage of the strong solvent in the elution mixture or try a different elution solvent. |
| Insufficient Elution Volume (SPE) | Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent. |
| Channeling in SPE Cartridge | Ensure the sorbent bed does not dry out between steps and that the sample and solvents are passed through at a slow, consistent flow rate. |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Switch from a simple protein precipitation or LLE to a more selective SPE method.[3][9] Consider using a mixed-mode SPE sorbent for enhanced selectivity.[6] |
| Co-elution of Interfering Substances | Modify the chromatographic gradient to better separate the analyte from matrix components. |
| Inappropriate Internal Standard | If not already using one, incorporate a stable isotope-labeled internal standard for this compound.[1] |
| Matrix Overload on Analytical Column | Dilute the final extract before injection, provided the analyte concentration remains above the limit of quantification. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add a suitable internal standard (e.g., this compound-d5).
-
Dilute the plasma 1:1 (v/v) with water or a suitable buffer to reduce viscosity.[11]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from an Ointment Formulation
This protocol provides a general procedure for extracting this compound from a semi-solid matrix.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the ointment into a suitable container.
-
Add a known amount of a suitable internal standard.
-
-
Initial Solvent Extraction:
-
Add 20 mL of a suitable organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) to the ointment.[4]
-
Heat the mixture gently (e.g., in a 50-60°C water bath) and vortex thoroughly to dissolve the ointment base and the active ingredient.[4]
-
Allow the solution to cool to room temperature.
-
Centrifuge the sample to pellet any insoluble excipients.
-
-
Solid-Phase Extraction (for further cleanup if necessary):
-
Use a silica-based SPE cartridge.
-
Condition the cartridge with the same solvent used for the initial extraction.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash with the same solvent to remove less polar excipients.
-
Elute the this compound with a more polar solvent mixture (e.g., dichloromethane/methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effects of Steroid Extraction from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Corticosteroids | Urine | SPE | 98.2 - 115.0 | 96.4 - 101.6 | [8] |
| Steroid Hormones | H295R cell medium | SPE | 98.2 - 109.4 | -0.6 - 62.8 | [9] |
| Steroid Hormones | Human Plasma | Supported Liquid Extraction (SLE) | 90 - 107 | Not specified | [12] |
| Hydrocortisone | Topical Cream | SPE | 99.86 (± 6.99% RSD) | Not specified | [5] |
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Hydrocortisone from Topical Cream Using Discovery DSC-Si SPE and Reversed-Phase HPLC-UV [sigmaaldrich.com]
- 6. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 7. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
addressing challenges in hydrocortisone buteprate clinical study design
Technical Support Center: Hydrocortisone (B1673445) Buteprate Clinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in clinical studies of hydrocortisone buteprate. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges in study design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in designing a clinical trial for topical this compound?
A1: Key challenges include selecting appropriate and sensitive endpoints, managing the significant therapeutic effect of the vehicle, minimizing variability in patient-reported outcomes, and adequately assessing local adverse effects like skin atrophy. For topical drugs, the vehicle itself can have moisturizing and protective effects, which may mask the true efficacy of the active ingredient.[1][2] Therefore, vehicle-controlled, rather than placebo-controlled, trials are essential.[2][3][4]
Q2: How should the control group be designed in a this compound study?
A2: The control group should be treated with the vehicle of the this compound formulation. A vehicle is the inactive formulation used to deliver the active drug and can have therapeutic effects.[1][2] Using the vehicle as the control allows for the specific effect of the this compound to be isolated.[2][3][4] It is a common error to refer to the vehicle as a "placebo."[2][3][4]
Q3: What are the standard primary efficacy endpoints for a study on atopic dermatitis?
A3: The U.S. Food and Drug Administration (FDA) recommends the Investigator's Global Assessment (IGA) as a primary or co-primary endpoint.[5] A typical endpoint is the proportion of subjects achieving an IGA score of "clear" (0) or "almost clear" (1), with at least a 2-point reduction from baseline. The Eczema Area and Severity Index (EASI) is another widely used and validated tool for measuring the signs of atopic dermatitis in clinical trials.[6][7][8]
Q4: Why is there high variability in patient-reported outcomes (PROs) and how can this be minimized?
A4: High variability in PROs often stems from the subjective nature of symptoms like itching and the fluctuating course of diseases like atopic dermatitis.[9] To minimize variability, it is crucial to use validated and standardized PRO instruments such as the Atopic Dermatitis Control Tool (ADCT) or the Recap of Atopic Eczema (RECAP).[9][10] Providing thorough training to both subjects and investigators on how to complete and interpret these instruments consistently is also essential.
Q5: What is the mechanism of action of this compound and how does it influence study design?
A5: this compound is a corticosteroid that acts as an anti-inflammatory, immunosuppressive, and vasoconstrictive agent.[11][12][13] It binds to glucocorticoid receptors, which then translocate to the cell nucleus to regulate gene expression.[11][12] This leads to the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[11][12][14] Understanding this mechanism is crucial for designing relevant pharmacodynamic assessments, such as the vasoconstrictor assay, to measure potency and bioequivalence.[15][16][17]
Troubleshooting Guides
| Problem/Issue | Possible Causes | Recommended Solutions |
| High Response Rate in Vehicle Group | The vehicle formulation has significant emollient or hydrating properties, which can improve skin conditions like atopic dermatitis.[1] | - Ensure the primary endpoint is sensitive enough to detect the additional benefit of the active drug over the vehicle.- Consider including objective measurements, such as biomarkers, that are less likely to be influenced by the vehicle's moisturizing effects.- Analyze the composition of the vehicle to understand its potential therapeutic contributions.[1] |
| Inconsistent IGA or EASI Scores Between Investigators | Lack of standardized training and interpretation of the scoring criteria can lead to inter-rater variability.[18] | - Implement a rigorous training and certification program for all investigators before the study begins, using a validated IGA scale (vIGA-AD).[19][20]- Conduct calibration sessions during the trial with standardized patient photographs or cases.- Use a central reader for photographic assessments to ensure consistency. |
| Difficulty in Assessing Skin Atrophy | Skin atrophy can be subtle in its early stages and difficult to measure objectively.[21] | - Use a standardized assessment method, such as a validated photographic scale (e.g., Dermaphot®) or high-frequency ultrasound to measure skin thickness.[22]- Ensure investigators are trained to look for early signs like fine wrinkling, increased skin transparency, and telangiectasias.[21]- Schedule follow-up visits after treatment cessation to assess the reversibility of any atrophic changes.[21] |
| Poor Correlation Between Clinician-Reported Outcomes and Patient-Reported Outcomes | Clinician assessments may not fully capture the patient's experience of symptoms like pruritus and their impact on quality of life.[9] | - Utilize validated patient-reported outcome measures (PROMs) that assess key symptoms and their impact, such as the Dermatology Life Quality Index (DLQI) or specific pruritus scales.[20][23]- Analyze both clinician- and patient-reported outcomes as co-primary or key secondary endpoints.- Conduct qualitative interviews with a subset of patients to gain deeper insight into their experience.[24] |
| Variable Results in Vasoconstrictor Assay (VCA) | The VCA is sensitive to various factors including skin type, environmental conditions, and application technique, which can lead to high variability.[25] | - Strictly control environmental factors like room temperature and humidity.- Standardize the application procedure, including the amount of product and the duration of application.- Use a chromameter for objective measurement of skin blanching to reduce subjectivity.[15]- A pilot study is often necessary to determine the optimal dose duration for the pivotal bioequivalence study.[25] |
Experimental Protocols
Vasoconstrictor Assay (VCA) for Bioequivalence
This assay measures the skin-blanching effect of a topical corticosteroid as an indicator of its potency and bioavailability.[15][17]
-
Objective: To compare the vasoconstrictive effects of a test formulation of this compound against a reference formulation.
-
Methodology:
-
Subject Selection: Enroll healthy volunteers with normal skin on their forearms who are known to be responders to topical corticosteroids.
-
Site Application: Mark multiple small application sites (e.g., 1 cm²) on the volar aspect of the forearms.
-
Dosing: Apply a standardized amount of the test and reference formulations to the designated sites for varying durations (e.g., 0.5, 1, 2, 4, 6 hours) to determine the dose-response curve. Include untreated sites as a baseline control.[15]
-
Removal: At the end of each application period, carefully remove the formulation from the skin.
-
Evaluation: At a predetermined time after removal (e.g., 2 hours), measure the degree of skin blanching (vasoconstriction) at each site.
-
Measurement: Use a chromameter to objectively measure changes in skin color (a* value, which represents redness). A decrease in the a* value indicates blanching.
-
Data Analysis: Plot the change in a* value against the application duration for both test and reference products. Calculate the area under the effect curve (AUEC) and compare the 90% confidence intervals to assess bioequivalence.[25]
-
Investigator's Global Assessment (IGA) for Atopic Dermatitis Efficacy
The IGA is a static, 5- or 6-point scale used by a trained clinician to assess the overall severity of atopic dermatitis.[5][26]
-
Objective: To evaluate the efficacy of this compound in reducing the overall severity of atopic dermatitis.
-
Methodology:
-
Investigator Training: All investigators must be trained and certified on the use of a validated IGA scale for Atopic Dermatitis (vIGA-AD), which typically ranges from 0 (Clear) to 4 (Severe).[5][19][20]
-
Baseline Assessment: At the baseline visit, the investigator assesses the overall severity of the subject's atopic dermatitis based on signs of erythema, induration/papulation, lichenification, and oozing/crusting.[5][20]
-
Scoring: The investigator assigns a single score (0-4) that best represents the overall state of the disease.
-
Follow-up Assessments: Repeat the IGA assessment at specified follow-up visits throughout the clinical trial.
-
Endpoint Calculation: The primary efficacy endpoint is typically the proportion of subjects achieving a score of 0 ("Clear") or 1 ("Almost Clear") and demonstrating at least a 2-point improvement from their baseline score.
-
Assessment of Skin Atrophy
This protocol outlines a method for monitoring a potential adverse effect of long-term topical corticosteroid use.
-
Objective: To assess the potential for this compound to cause skin atrophy.
-
Methodology:
-
Baseline Measurement: At the start of the study, measure the skin thickness of the target treatment area using high-frequency ultrasound (e.g., 20 MHz). This provides a quantitative baseline.
-
Clinical Assessment: At each study visit, a trained investigator will clinically assess the treatment area for signs of atrophy, including:
-
Increased skin transparency (visibility of underlying blood vessels)
-
Telangiectasias
-
Fine wrinkling or "cigarette paper" appearance
-
Easy bruising or purpura
-
Striae (stretch marks)[21]
-
-
Photographic Documentation: Standardized digital photographs of the treatment area should be taken at baseline and all follow-up visits.
-
Follow-up Ultrasound: Repeat the high-frequency ultrasound measurement at the end of the treatment period and during any follow-up period to quantify changes in skin thickness.
-
Data Comparison: Compare the post-treatment skin thickness and clinical signs of atrophy to the baseline measurements.
-
In Vitro Permeation Test (IVPT)
IVPT is used to evaluate the rate and extent of drug absorption through the skin from a topical formulation.[27][28][29]
-
Objective: To characterize the skin permeation profile of this compound from its formulation.
-
Methodology:
-
Skin Preparation: Use excised human skin from a qualified source. The skin is typically dermatomed to a standard thickness (e.g., 500-750 µm).[30]
-
Diffusion Cell Setup: Mount the skin sample on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid in the receptor compartment.[30][31]
-
Receptor Fluid: Fill the receptor compartment with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at a constant temperature (e.g., 32°C).[29]
-
Dosing: Apply a finite, clinically relevant dose of the this compound formulation to the surface of the stratum corneum.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (permeation rate).
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Workflow for a typical vehicle-controlled clinical trial.
Caption: Troubleshooting logic for high vehicle response rates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle or placebo? Investigators use incorrect terminology in randomized controlled trials half of the time: a systematic review of randomized controlled trials published in three major dermatology journals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle or placebo? Investigators use incorrect terminology in randomized controlled trials half of the time: a systematic review of randomized controlled trials published in three major dermatology journals. | Semantic Scholar [semanticscholar.org]
- 5. IGA [usdermed.com]
- 6. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic Dermatitis in clinical practice? A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Patient-Reported Outcomes Measures in Atopic Dermatitis [practicaldermatology.com]
- 10. expertperspectives.com [expertperspectives.com]
- 11. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 14. Articles [globalrx.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. Hydrocortisone Butyrate Solution: Package Insert / Prescribing Info [drugs.com]
- 17. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A systematic review of Investigator Global Assessment (IGA) in atopic dermatitis (AD) trials: Many options, no standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.miami.edu]
- 20. The Validated Investigator Global Assessment for Atopic Dermatitis (vIGA‐AD™): a clinical outcome measure for the severity of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Patient-Reported Outcome Measures in Real-World Atopic Dermatitis Studies in Spain: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Patient-reported outcome assessment of adults and adolescents with atopic dermatitis: a cross-sectional qualitative interview study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. remedypublications.com [remedypublications.com]
- 26. Investigators' Global Assessment of Atopic Dermatitis - eIGA [eiga.dermavalue.com]
- 27. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. permegear.com [permegear.com]
- 30. researchmgt.monash.edu [researchmgt.monash.edu]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Side Effects of Hydrocortisone Buteprate in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies aimed at mitigating the side effects of hydrocortisone (B1673445) buteprate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of hydrocortisone buteprate observed in preclinical studies?
A1: The most frequently reported local side effect in preclinical models is skin atrophy, characterized by a thinning of the epidermis and a reduction in dermal collagen.[1] Systemic side effects can also occur, particularly with high doses or prolonged use, and may include adrenal suppression.
Q2: What are the primary mechanisms behind this compound-induced skin atrophy?
A2: this compound, like other corticosteroids, binds to the glucocorticoid receptor (GR) in skin cells.[2][3] This interaction leads to a decrease in the synthesis of collagen types I and III, which are essential for skin structure and thickness.[4] The reduction in collagen is a primary cause of dermal thinning.[4]
Q3: What are the promising strategies to mitigate this compound-induced skin atrophy in preclinical models?
A3: A promising and studied approach is the co-administration of retinoids, such as tretinoin (B1684217) (all-trans-retinoic acid).[1][5][6] Preclinical studies have shown that topical retinoids can help prevent corticosteroid-induced skin thinning without compromising the anti-inflammatory effects of the steroid.[5]
Q4: How do retinoids counteract the atrophogenic effects of this compound?
A4: Retinoids are known to stimulate collagen synthesis and increase epidermal cell turnover. This action helps to counterbalance the collagen-suppressing effects of corticosteroids. The interaction between the glucocorticoid and retinoic acid signaling pathways is complex and may involve direct interactions between their respective receptors and other transcription factors.[2]
Q5: Are there alternative strategies being explored to reduce this compound side effects?
A5: Yes, other strategies include the development of novel drug delivery systems like liposomes and nanoparticles to target the drug more specifically to inflamed tissues, potentially reducing systemic absorption and local side effects. Additionally, "barrier-friendly" vehicle formulations are being investigated to minimize disruption of the skin's natural protective barrier.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Skin Atrophy in Animal Models
Problem: Your preclinical study shows a greater degree of skin thinning and fragility than anticipated with topical this compound application.
Possible Causes & Troubleshooting Steps:
-
High Concentration or Frequent Application:
-
Question: Are the concentration of this compound and the frequency of application appropriate for the animal model?
-
Action: Review the literature for established protocols. Consider reducing the concentration or the number of daily applications.
-
-
Vehicle Formulation:
-
Question: Is the vehicle (e.g., cream, ointment) contributing to skin irritation or enhancing penetration more than desired?
-
Action: Evaluate the components of your vehicle. Consider testing a simpler, well-tolerated vehicle or a "barrier-friendly" formulation.
-
-
Animal Model Sensitivity:
-
Question: Is the chosen animal strain known to be particularly sensitive to corticosteroids?
-
Action: Consult literature on the specific strain's dermatological response. If possible, consider using a different, less sensitive strain for comparison.
-
-
Occlusion:
-
Question: Is the application site being unintentionally occluded (e.g., by housing conditions, bandaging)? Occlusion can significantly increase steroid absorption and side effects.
-
Action: Ensure the application site remains uncovered and that animals cannot easily lick or rub the treated area in a way that creates an occlusive effect.
-
Issue 2: Co-administration of Tretinoin is Not Mitigating Skin Atrophy
Problem: Despite co-administering tretinoin with this compound, you are still observing significant skin atrophy.
Possible Causes & Troubleshooting Steps:
-
Inadequate Tretinoin Concentration:
-
Question: Is the concentration of tretinoin sufficient to counteract the atrophogenic effects of the this compound dose being used?
-
Action: Refer to preclinical studies for effective concentration ratios. You may need to increase the tretinoin concentration, but be mindful of potential irritation from the retinoid itself.
-
-
Formulation Instability:
-
Question: Are the this compound and tretinoin compatible and stable in your chosen vehicle?
-
Action: Ensure the vehicle can properly solubilize and maintain the stability of both active ingredients. Consider formulating them in a vehicle designed for co-delivery.
-
-
Timing and Frequency of Application:
-
Question: Are both agents being applied concurrently and with appropriate frequency?
-
Action: In preclinical models, simultaneous application is common. Ensure your protocol is consistent with successful studies.
-
-
Assessment Method Sensitivity:
-
Question: Is your method for measuring skin atrophy sensitive enough to detect subtle changes?
-
Action: Utilize multiple assessment methods, such as skin thickness measurements with calipers, and confirm with histological analysis of epidermal thickness and dermal collagen density.
-
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on Collagen Synthesis in Human Skin (In Vivo)
| Treatment (1 week) | Mean Decrease in Pro-Collagen I (PINP) | Mean Decrease in Pro-Collagen III (PIIINP) |
| Hydrocortisone 1% | ~35% | ~35% |
| Hydrocortisone-17-Butyrate | 63% | 55% |
| Betamethasone | 69% | 62% |
Data adapted from a study comparing the effects of different corticosteroids on collagen propeptide levels in suction blister fluid.[7]
Key Experimental Protocols
Protocol 1: Hairless Mouse Model for Corticosteroid-Induced Skin Atrophy
Objective: To induce and measure skin atrophy in a hairless mouse model following topical application of this compound.
Materials:
-
Hairless mice (e.g., SKH1)
-
This compound of desired concentration in an appropriate vehicle (e.g., ethanol:propylene glycol)
-
Vehicle control
-
Calipers for skin thickness measurement
-
Histology equipment (formalin, paraffin, microtome, H&E stain, Masson's trichrome stain)
Procedure:
-
Acclimatize animals to housing conditions for at least one week.
-
Divide animals into treatment and control groups.
-
Apply a standardized volume (e.g., 25-50 µL) of the this compound solution or vehicle control to a designated area on the dorsal skin of the mice daily for a set period (e.g., 2-4 weeks).
-
Measure the skinfold thickness of the treated area using calipers at baseline and at regular intervals (e.g., weekly) throughout the study.
-
At the end of the study, euthanize the animals and collect skin biopsies from the treated areas.
-
Fix the biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness and with Masson's trichrome to assess dermal collagen density.
-
Quantify the changes in epidermal thickness and collagen content using image analysis software.
Protocol 2: Co-administration of Tretinoin to Mitigate Skin Atrophy
Objective: To evaluate the ability of topically co-administered tretinoin to prevent this compound-induced skin atrophy.
Materials:
-
Hairless mice
-
This compound solution
-
Tretinoin solution of varying concentrations
-
Vehicle control
-
Combined formulation of this compound and tretinoin in the same vehicle
-
Calipers and histology equipment as in Protocol 1
Procedure:
-
Follow steps 1 and 2 from Protocol 1, creating additional treatment groups for the combination therapy and tretinoin alone.
-
Apply the respective formulations to the designated dorsal skin areas daily.
-
Monitor and measure skin thickness as described in Protocol 1.
-
Compare the degree of skin atrophy (epidermal thinning and collagen loss) between the group receiving this compound alone and the group receiving the combination therapy.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-talk between glucocorticoid and retinoic acid signals involving glucocorticoid receptor interaction with the homoeodomain protein Pbx1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent application of tretinoin (retinoic acid) partially protects against corticosteroid-induced epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of 0.05% Topical Tretinoin to Treat Glucocorticoid‐Induced Skin Atrophy in a Self‐Controlled Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Stability of Hydrocortisone Buteprate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of hydrocortisone (B1673445) buteprate solutions through pH optimization. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of hydrocortisone buteprate observed shortly after solution preparation. | The pH of the solution may be in an unstable range, particularly on the alkaline side.[1][2] | Adjust the pH of your solution to the acidic range, ideally between 4.0 and 5.0. Use a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain the target pH. |
| Inconsistent stability results between experimental batches. | Fluctuations in the final pH of the solution or the presence of metal ion contaminants. | Ensure accurate and consistent pH measurement and adjustment for each batch. Consider incorporating a chelating agent, such as EDTA, to sequester metal ions that can catalyze degradation.[3] |
| Formation of unknown peaks in HPLC chromatograms during stability studies. | Degradation of this compound into various products, such as hydrocortisone or hydrocortisone-21-butyrate.[3][4] | Characterize the degradation products using techniques like mass spectrometry (MS). The primary degradation pathway often involves isomerization and hydrolysis. |
| Precipitation observed in the this compound solution over time. | Poor solubility of this compound or its degradation products at the tested pH and concentration. | Evaluate the solubility of this compound in your chosen buffer system. If necessary, consider the use of co-solvents, but be mindful of their potential impact on stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
A1: Based on stability studies of hydrocortisone and related corticosteroids, the optimal pH for this compound solutions is in the acidic range, typically between 4.0 and 5.0.[5] Stability is significantly compromised in neutral to alkaline conditions.[1][2]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The degradation of this compound primarily proceeds through two main steps: a reversible isomerization from the 17-butyrate ester to the 21-butyrate ester, followed by the hydrolysis of the 21-ester to form hydrocortisone.[3] The resulting hydrocortisone can then undergo further degradation.
Q3: How can I monitor the degradation of this compound and its byproducts?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating this compound from its potential degradation products, including hydrocortisone and hydrocortisone-21-butyrate.
Q4: Are there any excipients that can help to improve the stability of this compound solutions?
A4: Yes, the inclusion of a chelating agent like disodium (B8443419) edetate (EDTA) can enhance stability by sequestering metal ions that may catalyze the degradation process.[3] The choice of an appropriate buffer system (e.g., citrate or acetate) is also crucial for maintaining the optimal pH.
Data Presentation
The following table summarizes the expected degradation behavior of this compound at various pH values based on available literature for hydrocortisone and analogous corticosteroids. The degradation rate constant (k) is a relative indicator of the speed of degradation, where a higher value signifies lower stability.
| pH | Expected Stability | Relative Degradation Rate Constant (k) (Arbitrary Units) | Primary Degradation Products |
| 3.0 | Moderate | 1.5 | Isomerization and Hydrolysis |
| 4.0 | High | 0.5 | Minimal Degradation |
| 5.0 | High | 0.8 | Minimal Degradation |
| 6.0 | Moderate | 2.0 | Isomerization and Hydrolysis |
| 7.0 | Low | 5.0 | Hydrolysis and further degradation |
| 8.0 | Very Low | 10.0 | Rapid Hydrolysis and degradation |
Note: The relative degradation rate constants are illustrative and based on the general understanding of corticosteroid stability. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions (e.g., 0.05 M citrate buffer for pH 3-6 and 0.05 M phosphate (B84403) buffer for pH 7-8) at the desired pH values.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to create a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
For each pH value, dilute the this compound stock solution with the corresponding buffer to achieve the final desired concentration.
-
The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on stability.
-
Transfer the samples into amber glass vials to protect them from light.
-
-
Stability Testing:
-
Store the vials at a constant temperature (e.g., 40°C for accelerated stability testing).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any degradation products at each time point.
-
Calculate the percentage of this compound remaining.
-
Determine the degradation kinetics and the rate constant (k) at each pH.
-
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 0.05 M monobasic potassium phosphate adjusted to pH 4.5).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: Degradation pathway of this compound.
References
- 1. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid high-performance liquid chromatographic analysis and stability study of hydrocortisone 17-butyrate in cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Hydrocortisone Buteprate in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with hydrocortisone (B1673445) buteprate.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone buteprate and why is its solubility a concern in research?
This compound is a potent, non-halogenated corticosteroid used in the treatment of various inflammatory skin conditions.[1][2] It is an ester of hydrocortisone with butyric acid and propionic acid.[3] Like many corticosteroids, this compound is lipophilic, meaning it has poor water solubility. This low aqueous solubility can pose significant challenges in research, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for uniform delivery and reliable results.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C28H40O7 | [2] |
| Molecular Weight | 488.61 g/mol | [2] |
| XLogP3 | 4.2 | PubChem |
| Appearance | White powder | [3] |
| Melting Point | Approximately 200°C (with decomposition) | [3] |
The high XLogP3 value indicates its lipophilic nature and consequently, low water solubility.
Q3: What are some common solvents for dissolving this compound?
This compound is practically insoluble in water but shows good solubility in some organic solvents and co-solvent systems.[3]
| Solvent / System | Solubility | Notes | Reference |
| DMSO | 250 mg/mL (511.66 mM) | Ultrasonic assistance may be needed. | [1][2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.26 mM) | Clear solution suitable for in vivo studies. | [1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.26 mM) | Clear solution, cyclodextrin-based formulation. | [1][2] |
| Tetrahydrofuran, Chloroform, 1,2-dichloroethane | Freely soluble | - | [3] |
| Methanol | Soluble | - | [3] |
| Ethanol (99.5%) | Sparingly soluble | - | [3] |
| Diethyl ether | Slightly soluble | - | [3] |
For comparison, the solubility of the related compound, hydrocortisone, in various solvents is provided below:
| Solvent | Solubility (mg/mL at 25°C) | Reference |
| Water | 0.28 | [4] |
| Ethanol | 15.0 | [4] |
| Methanol | 6.2 | [4] |
| Acetone | 9.3 | [4] |
| Chloroform | 1.6 | [4] |
| Propylene Glycol | 12.7 | [4] |
| Ether | ~0.35 | [4] |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides systematic solutions.
Problem 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Cloudiness or visible precipitate upon addition of this compound stock solution to aqueous media.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
Low aqueous solubility of this compound.
-
The concentration of the organic solvent from the stock solution is too high in the final aqueous medium, causing the drug to crash out.
-
pH of the buffer is not optimal.
Solutions:
-
Reduce the Final Concentration: Lower the final concentration of this compound in your experiment if permissible by the study design.
-
Optimize Co-solvent System:
-
Use a co-solvent system known to be effective for corticosteroids. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with a vehicle containing polyethylene (B3416737) glycol (PEG) and a surfactant like Tween-80 before final dilution in aqueous media.[1][2]
-
Workflow for Co-solvent System:
Co-solvent system preparation workflow.
-
-
Utilize Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Prepare a stock solution of the cyclodextrin (B1172386) in your aqueous buffer and then add the this compound (or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Problem 2: Low Bioavailability in in vivo Animal Studies
Symptoms:
-
Lack of expected therapeutic effect.
-
Low plasma concentrations of the drug.
Possible Causes:
-
Poor dissolution of the compound at the site of administration.
-
Precipitation of the drug upon injection.
Solutions:
-
Nanoformulations:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and bioavailability.[7][8] Nanosuspensions can be prepared by methods such as wet milling or nanoprecipitation.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid matrix can improve its stability and provide controlled release.[9][10]
-
-
Co-solvent Formulations for Injection:
-
Use a biocompatible co-solvent system as described in Problem 1. Ensure the final concentration of organic solvents is within acceptable toxicological limits for the animal model.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a 2 mg/mL stock solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 10 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 0.5 mL of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be required.
-
Add 2.0 mL of PEG300 to the solution and vortex thoroughly.
-
Add 0.25 mL of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add 2.25 mL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
The final volume will be 5 mL, resulting in a 2 mg/mL clear solution of this compound.
-
Filter the solution through a 0.22 µm sterile filter before use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HPβCD in PBS. For example, dissolve 1 g of HPβCD in 10 mL of PBS.
-
Add an excess amount of this compound powder to the HPβCD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After the incubation period, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear solution of the this compound-HPβCD inclusion complex.
-
The concentration of the solubilized this compound can be determined using a validated analytical method such as HPLC-UV.
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Warm Microemulsion Technique
Objective: To formulate this compound into solid lipid nanoparticles for improved delivery.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate - GMS)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Ultrapure water
-
Magnetic stirrer with heating plate
-
High-speed homogenizer or probe sonicator
Procedure:
-
Lipid Phase Preparation: Weigh the required amounts of GMS, soy lecithin, and this compound. Heat them together at a temperature approximately 5-10°C above the melting point of the lipid (melting point of GMS is ~55-60°C) until a clear, uniform lipid melt is obtained.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in ultrapure water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-speed homogenization or probe sonication for a specified period (e.g., 5-10 minutes) to reduce the droplet size.
-
Nancrystallization: Quickly transfer the hot nanoemulsion to a cold environment (e.g., an ice bath) and stir until it cools down to room temperature. This rapid cooling facilitates the crystallization of the lipid droplets into solid lipid nanoparticles.
-
The resulting SLN dispersion can be further characterized for particle size, zeta potential, and encapsulation efficiency.
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).
General Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting and implementing a solubility enhancement strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. mpbio.com [mpbio.com]
- 5. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids | Semantic Scholar [semanticscholar.org]
- 7. A stable hydrocortisone nanosuspension for improved dissolution: Preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Hydrocortisone Buteprate Dosage for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining hydrocortisone (B1673445) buteprate dosage for in vitro experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hydrocortisone buteprate in in vitro systems?
A1: this compound is a synthetic glucocorticoid receptor agonist.[1] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[2][3][4][5] Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes.[2][3][4][5] This interaction modulates gene expression, leading to the anti-inflammatory, immunosuppressive, and antipruritic effects of the compound.[1][3][4][5] Key molecular effects include the inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α) and the suppression of the phospholipase A2 pathway, which in turn reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available literature, a broad range of 10⁻⁹ M to 10⁻⁴ M has been used. For example, in studies with HaCaT keratinocytes, concentrations between 10⁻⁸ M and 10⁻⁴ M have been shown to affect cell proliferation.[7] In T-lymphocytes, a similar range of 10⁻⁹ M to 10⁻⁴ M was used to evaluate cytokine production.[8][9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[10] It is recommended to prepare a high-concentration stock solution in sterile, cell culture-grade DMSO.[1][2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11] Always prepare fresh dilutions from the stock solution for each experiment or use aliquots stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in cell culture media can be a concern. Glucocorticoid esters can undergo hydrolysis.[13] While specific stability data for this compound in various media is limited, it is generally recommended to add the compound to the culture medium fresh for each experiment.[12] If long-term experiments are necessary, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). For hydrocortisone, it is suggested to replace it frequently in culture, and stock solutions in ethanol are stable for a few weeks at 2-8°C.[14]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent it?
-
Answer: Precipitation, or "crashing out," of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous-based culture medium.[13]
-
Potential Cause: The final concentration of this compound in the medium exceeds its aqueous solubility.
-
Solution:
-
Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) medium while gently vortexing, and then add this intermediate dilution to the final volume.[13]
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.
-
Check DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.1%).[11][13]
-
-
Issue 2: High Variability in Experimental Results
-
Question: I am observing significant variability between replicate wells and experiments. What are the potential sources of this variability?
-
Answer: Variability in in vitro assays with corticosteroids can arise from several factors.
-
Potential Causes:
-
Inconsistent compound concentration due to precipitation or degradation.
-
Cell-based factors such as cell line instability, mycoplasma contamination, or high passage number.[15]
-
Pipetting errors, especially with small volumes.
-
-
Solutions:
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment and visually inspect for any precipitation before adding to the cells.
-
Cell Culture Practice: Regularly authenticate your cell line and test for mycoplasma. Use cells within a consistent and low passage number range.[15]
-
Assay Technique: Ensure accurate and consistent pipetting. Use positive and negative controls in every experiment to monitor assay performance.[15]
-
-
Issue 3: Unexpected Cytotoxicity
-
Question: My cells are showing signs of toxicity even at what I believe are therapeutic concentrations of this compound. Why might this be happening?
-
Answer: While glucocorticoids are not typically cytotoxic at therapeutic concentrations, high concentrations or other experimental factors can lead to cell death.
-
Potential Causes:
-
High Compound Concentration: At very high concentrations (e.g., in the millimolar range), hydrocortisone can induce cytotoxic effects.[16]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high.
-
Compound Degradation: Degradation products of this compound could potentially be more toxic than the parent compound.
-
-
Solutions:
-
Dose-Response Curve: Perform a thorough dose-response experiment, including a wide range of concentrations, to identify the cytotoxic threshold for your specific cell line.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) to assess the toxicity of the solvent alone.
-
Fresh Compound: Use freshly prepared solutions to minimize the impact of potential degradation products.
-
-
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound and Related Glucocorticoids
| Compound | Cell Type | Assay | Effective Concentration Range | Reference |
| This compound | HaCaT (Keratinocytes) | Proliferation (MTT assay) | 10⁻⁸ M - 10⁻⁴ M | [7] |
| This compound | T-lymphocytes | Cytokine Production | 10⁻⁹ M - 10⁻⁴ M | [8][9] |
| Hydrocortisone 17-Butyrate 21-Propionate | Human Keratinocytes | Hydrolysis | 10 nmol/mL | [17] |
| Hydrocortisone | HEp-2 (Laryngeal Carcinoma) | Mitochondrial Activity (MTT) | 0.5 µM - 2.5 µM | [18] |
| Hydrocortisone | Peripheral Blood Mononuclear Cells | IL-6 Production | 10⁻¹⁰ M - 10⁻³ M (IC50 ~10⁻⁶ - 10⁻⁴ M) | [19] |
| Hydrocortisone | Primary Human Oral Keratinocytes | Growth Promotion | 5 µg/mL | [7] |
| Hydrocortisone | Human Keratinocytes | Growth Promotion | 0.4 µg/mL | [15] |
Table 2: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Source | Kd (Dissociation Constant) | Reference |
| [3H]Hydrocortisone 17-butyrate 21-propionate | Rat Liver | 9.8 nM | [20] |
| [3H]Dexamethasone | Rat Liver | - | [20] |
| [3H]Hydrocortisone | Rat Liver | 1.9 nM (high affinity), 68.7 nM (low affinity) | [20] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This protocol provides a framework for assessing the anti-inflammatory activity of this compound.
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to each well at a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for a specified time (e.g., 4, 6, or 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of TNF-α secretion.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of this compound for the glucocorticoid receptor.
-
Receptor Preparation: Prepare a cytosolic extract containing the glucocorticoid receptor from a suitable cell line (e.g., A549 cells) or tissue.[2]
-
Assay Setup: In a microplate, combine the cytosolic extract with a fixed concentration of a radiolabeled glucocorticoid, such as [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the GR. Include wells for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).[2]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.[2]
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting guide for compound precipitation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C28H40O7 | CID 636398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KEGG DRUG: Hydrocortisone butyrate [kegg.jp]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized growth medium for primary culture of human oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Hydrocortisone inhibits granulocyte-macrophage colony-stimulating factor production from normal human peripheral blood mononuclear cells and CD3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Glucocorticoids inhibit lipopolysaccharide-induced production of tumor necrosis factor-alpha by human fetal Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The establishment of optimum culture condition for keratinocytes from human adult skin, and an attempt to graft cultured epidermal sheets onto athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Hydrocortisone Buteprate vs. Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of hydrocortisone (B1673445) buteprate and standard hydrocortisone, focusing on their performance in preclinical and clinical settings. The information is supported by experimental data to assist in research and development endeavors in dermatology.
Executive Summary
Hydrocortisone buteprate, a mid-potency corticosteroid, consistently demonstrates superior anti-inflammatory and vasoconstrictive effects compared to hydrocortisone, a low-potency corticosteroid. Clinical evidence further supports the enhanced efficacy of this compound in the treatment of inflammatory skin conditions such as atopic dermatitis. This heightened potency is attributed to its esterification, which influences its lipophilicity and receptor binding affinity.
Data Presentation
Table 1: Vasoconstrictor Assay Comparison
The vasoconstrictor assay, a standard method for determining the potency of topical corticosteroids, reveals significant differences between this compound and hydrocortisone. The degree of skin blanching, measured both clinically and with a chromameter, is directly proportional to the drug's potency.
| Formulation | Clinical Evaluation (Sum Score) | Chromametric Value (Blanching) |
| This compound (0.1% Cream) | 47 | 2.87 |
| Hydrocortisone (Cream) | 34 | 1.73 |
| This compound (0.1% Ointment) | 55 | 3.26 |
| Hydrocortisone (Ointment) | 18 | 1.48 |
Data sourced from a double-blind, randomized, intra-individual clinical study in 60 healthy volunteers[1].
Table 2: Clinical Efficacy in Atopic Dermatitis (Pediatric)
A randomized, double-blind, left-right comparison study in 40 children with atopic dermatitis highlights the superior clinical performance of hydrocortisone 17-butyrate 0.1% cream over hydrocortisone 1% cream.
| Treatment | Complete Clearance (2 Weeks) | Complete Clearance (4 Weeks) |
| Hydrocortisone 17-Butyrate 0.1% Cream | 36% | 60% |
| Hydrocortisone 1% Cream | 23% | 30% |
Data sourced from a study by J Int Med Res, 1984[2]. The difference in clearance rate at 4 weeks was statistically significant in favor of hydrocortisone 17-butyrate[2].
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Method)
The vasoconstrictor assay is a reliable method for determining the bioequivalence and relative potency of topical corticosteroid preparations[3].
Objective: To assess the blanching effect of a topical corticosteroid as a measure of its vasoconstrictive and, by extension, its anti-inflammatory potency.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are enrolled.
-
Site Selection: Flexor surface of the forearms is typically used. Multiple application sites are marked.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to the designated sites. Both test and reference formulations are applied to adjacent sites to allow for intra-subject comparison. Untreated sites serve as controls.
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance penetration. The FDA guidance for this compound specifies an un-occluded study[4].
-
Duration: The formulation is left on the skin for a specified period, typically ranging from 6 to 16 hours.
-
Removal: The formulation is carefully removed at the end of the application period.
-
Evaluation: The degree of skin blanching (vasoconstriction) is assessed at predetermined time points after removal. This can be done visually by a trained observer using a rating scale or objectively using a chromameter to measure changes in skin color[1][5].
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time to provide a quantitative measure of potency.
Double-Blind, Randomized, Bilateral Paired Comparison Clinical Trial
This study design is highly effective for comparing two topical treatments for skin conditions that affect symmetrical body areas, such as atopic dermatitis.
Objective: To compare the therapeutic efficacy of two topical formulations in a clinical setting while minimizing bias.
Methodology:
-
Patient Recruitment: Patients with a confirmed diagnosis of the target skin condition (e.g., atopic dermatitis) and symmetrical lesions are enrolled.
-
Randomization: Each patient is randomly assigned to apply one treatment to the lesions on one side of the body (e.g., left arm) and the other treatment to the symmetrical lesions on the opposite side (e.g., right arm). This "left-right" or bilateral design allows each patient to serve as their own control, reducing inter-patient variability.
-
Blinding: Both the patient and the investigator are blinded to the treatment allocation. The study medications are packaged in identical, coded containers.
-
Treatment Protocol: Patients are instructed to apply the assigned creams to the designated areas for a specified duration (e.g., twice daily for 4 weeks)[2].
-
Efficacy Assessment: At baseline and at specified follow-up visits, the investigator assesses the severity of the skin lesions on both sides of the body. This is typically done using a standardized scoring system that evaluates various signs of the disease, such as erythema, infiltration, scaling, and pruritus, on a defined scale (e.g., a four-point scale)[6].
-
Patient-Reported Outcomes: Patients may also be asked to provide their preference for one treatment over the other at the end of the study[2].
-
Data Analysis: The scores for each clinical parameter are compared between the two treatment sides at each follow-up visit. Statistical analysis is performed to determine if there is a significant difference in efficacy between the two treatments.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both hydrocortisone and this compound exert their anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).
Genomic Pathway:
-
Cellular Entry: Being lipophilic, corticosteroids readily diffuse across the cell membrane.
-
Receptor Binding: In the cytoplasm, the corticosteroid binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs).
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR complex can act in two main ways:
-
Transactivation: The GR dimer binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby inhibiting the transcription of pro-inflammatory genes encoding cytokines, chemokines, and adhesion molecules.
-
Conclusion
The presented data from both vasoconstrictor assays and clinical trials in atopic dermatitis consistently demonstrate the superior efficacy of this compound over standard hydrocortisone. This enhanced potency allows for effective management of inflammatory dermatoses at a lower concentration. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further research and development in the field of topical corticosteroids. Researchers are encouraged to consider these findings when designing new studies and developing novel therapeutic agents for inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring atopic dermatitis severity in randomized controlled clinical trials: what exactly are we measuring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Hydrocortisone Buteprate and Betamethasone
In the realm of topical corticosteroids, hydrocortisone (B1673445) buteprate and betamethasone (B1666872) are two frequently utilized active pharmaceutical ingredients for the management of inflammatory skin conditions. This guide provides a detailed comparative analysis of their in vivo performance, drawing upon experimental data from clinical and preclinical studies. The following sections will delve into their relative efficacy, potential for adverse effects such as skin atrophy, and the underlying mechanisms of action.
Efficacy in Inflammatory Skin Disorders
Clinical trials have demonstrated that both hydrocortisone buteprate and betamethasone valerate (B167501) are effective in treating eczematous skin disorders. In a randomized, double-blind, left-right comparative study involving 23 patients, no significant difference in effectiveness was observed between hydrocortisone 17-butyrate and betamethasone 17-valerate in the treatment of eczema.[1][2][3]
Another set of studies comparing 0.1% this compound (HBP) with 0.1% betamethasone valerate (BV) for the once-daily treatment of atopic dermatitis yielded similar findings for cream formulations, with complete healing observed in half of the patients for both treatments. However, in an ointment-based study, betamethasone valerate was found to be more effective, with complete healing in 48% of treated lesions compared to 38% for this compound.[4] Local adverse reactions were comparable between the two treatments in both studies.[4]
Table 1: Comparison of Clinical Efficacy in Atopic Dermatitis (Ointment Formulation) [4]
| Treatment (0.1% Ointment) | Percentage of Patients with Complete Healing |
| This compound | 38% |
| Betamethasone Valerate | 48% |
Assessment of Atrophogenic Potential
A key concern with the long-term use of topical corticosteroids is the risk of skin atrophy, which is linked to the inhibition of collagen synthesis. An in vivo study in healthy male volunteers compared the effects of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis. The results indicated that betamethasone has a greater inhibitory effect on collagen synthesis than hydrocortisone-17-butyrate, suggesting a higher atrophogenic potential.[5][6]
The study measured the levels of aminoterminal propeptide of type I procollagen (B1174764) (PINP) and aminoterminal propeptide of type III procollagen (PIIINP) in skin blister fluid. A greater reduction in these propeptides signifies a greater inhibition of collagen synthesis.
Table 2: Inhibition of Collagen Synthesis Markers in Human Skin [5][6]
| Treatment | Mean Decrease in PINP (%) | Mean Decrease in PIIINP (%) |
| Hydrocortisone | ~35% | ~35% |
| Hydrocortisone-17-butyrate | 63% | 55% |
| Betamethasone | 69% | 62% |
These findings suggest that hydrocortisone is less atrophogenic than both hydrocortisone-17-butyrate and betamethasone.[5][6]
Vasoconstrictor Potency
The vasoconstrictor assay is a standardized method used to determine the potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the anti-inflammatory activity of the steroid. While direct comparative vasoconstrictor assay data between this compound and betamethasone was not found in the initial search, betamethasone is generally classified as a more potent corticosteroid than this compound. This higher potency is consistent with its stronger effect on collagen synthesis inhibition.
Experimental Protocols
Glucocorticoid Receptor Signaling Pathway
Both this compound and betamethasone exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding triggers a cascade of events leading to the modulation of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical trial comparing hydrocortisone 17-butyrate to betamethasone 17-valerate in a series of patients with eczematous skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transepidermal water loss and absorption of hydrocortisone in widespread dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vasoconstrictor Potency: Hydrocortisone Buteprate vs. Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor potency of two commonly used topical corticosteroids: hydrocortisone (B1673445) buteprate and mometasone (B142194) furoate. The information presented herein is supported by experimental data to assist researchers and professionals in drug development and comparative analysis.
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory and hyperproliferative skin diseases. Their therapeutic efficacy is often correlated with their vasoconstrictive properties, which can be quantified using the skin blanching assay. This guide focuses on the comparative vasoconstrictor potency of hydrocortisone buteprate, a mid-potency corticosteroid, and mometasone furoate, a high-potency corticosteroid.
Quantitative Comparison of Vasoconstrictor Potency
A double-blind, randomized, intra-individual clinical study conducted by Korting et al. (2005) provides key quantitative data on the vasoconstrictor effects of this compound (referred to as hydrocortisone butyrate) and mometasone furoate. The study involved 60 healthy volunteers and assessed vasoconstriction through both clinical evaluation and chromametric measurements of skin blanching.[1]
Table 1: Clinical Evaluation of Vasoconstriction (Sum Score) [1]
| Corticosteroid | Vehicle | Sum Score |
| Hydrocortisone Butyrate (B1204436) | Cream | 47 |
| Ointment | 55 | |
| Mometasone Furoate | Cream | 57 |
| Ointment | 50 |
Higher scores indicate greater vasoconstriction.
Table 2: Chromametric Values for Blanching [1]
| Corticosteroid | Vehicle | Chromametric Value (a*) |
| Hydrocortisone Butyrate | Cream | 2.87 |
| Ointment | 3.26 | |
| Mometasone Furoate | Cream | 2.98 |
| Ointment | 2.84 |
Higher absolute values indicate a greater degree of skin blanching.
Based on this data, mometasone furoate in a cream formulation demonstrated a higher clinical vasoconstriction score than this compound.[1] In an ointment base, this compound showed a slightly higher clinical score.[1] Chromametric data indicates a comparable blanching effect between the two, with this compound in ointment showing the highest value.[1]
Topical corticosteroids are generally classified into seven potency groups, from ultra-high potency (Class I) to low potency (Class VII). Mometasone furoate 0.1% is typically classified as a high-potency corticosteroid (Class II-III), while hydrocortisone butyrate 0.1% is considered a medium-potency corticosteroid (Class IV-V).[2][3]
Experimental Protocols
The vasoconstrictor assay is a standardized method to determine the bio-potency of topical corticosteroids.[4] The degree of skin blanching is proportional to the diffusion rate and extent of the corticosteroid, which relates to its potency and therapeutic efficacy.[4]
Vasoconstrictor Assay Protocol (General Methodology)
This protocol is a generalized representation based on common practices in vasoconstrictor assays.[4][5][6]
-
Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers are recruited.[7][8] Subjects are screened to ensure they exhibit a discernible blanching response to a known corticosteroid.[4]
-
Test Site Allocation: Circular test sites are marked on the volar aspect of the forearms.[6] Treatments are randomly assigned to these sites in a double-blind manner.[1]
-
Product Application: A standardized amount of the topical corticosteroid formulation (e.g., cream or ointment) is applied to the designated test sites.[9] The application can be occlusive or non-occlusive.[7]
-
Duration of Application: The duration of application is predetermined. For example, a single application may be left on for 6 hours.[6]
-
Assessment of Vasoconstriction:
-
Visual Scoring: At specified time points after application or removal, trained observers visually assess the degree of skin blanching on a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).[9]
-
Chromametry: A chromameter is used to objectively measure changes in skin color, specifically the 'a' value, which represents the red-green spectrum. A decrease in the 'a' value indicates an increase in blanching.[1][4]
-
-
Data Analysis: The visual scores and chromameter readings are statistically analyzed to compare the vasoconstrictor potency of the different formulations.[5]
Visualizations
Glucocorticoid Receptor Signaling Pathway
The vasoconstrictive and anti-inflammatory effects of corticosteroids are mediated through their interaction with the glucocorticoid receptor. The following diagram illustrates the general signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Vasoconstrictor Assay
The following diagram outlines the typical workflow of a vasoconstrictor assay.
Caption: Experimental workflow of a vasoconstrictor assay.
Conclusion
Both this compound and mometasone furoate demonstrate significant vasoconstrictor activity. The available data suggests that while mometasone furoate is generally classified as a higher potency corticosteroid, the vehicle (cream or ointment) can influence the measured vasoconstrictive effect. For researchers and drug development professionals, understanding these nuances and the methodologies used for their assessment is crucial for the development and evaluation of new topical corticosteroid formulations.
References
- 1. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Topical safety and vasoconstrictive assay-based bioequivalence of a new reformulated mometasone cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almirall.com [almirall.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Hydrocortisone Buteprate and Triamcinolone Acetonide in Preclinical Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two topical corticosteroids, hydrocortisone (B1673445) buteprate and triamcinolone (B434) acetonide, based on available preclinical data from established skin inflammation models. The information presented herein is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications.
Executive Summary
Hydrocortisone buteprate, a non-halogenated double-ester of hydrocortisone, and triamcinolone acetonide, a more potent fluorinated corticosteroid, are both effective in mitigating skin inflammation. While direct comparative preclinical studies with quantitative data are limited, this guide synthesizes available information from croton oil- and arachidonic acid-induced ear edema models in mice to provide an indirect comparison of their anti-inflammatory activity. Both agents exert their effects through the classic corticosteroid signaling pathway, leading to the suppression of inflammatory mediators.
Mechanism of Action: A Shared Pathway
Topical corticosteroids, including this compound and triamcinolone acetonide, share a common mechanism of action to exert their anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects. Upon penetrating the cell membrane, they bind to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. A key anti-inflammatory action involves the induction of lipocortins (annexins), which are inhibitory proteins of phospholipase A2. By inhibiting phospholipase A2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Comparative Efficacy in Skin Inflammation Models
Due to the absence of direct comparative preclinical studies, this section presents data for each compound individually from widely used mouse ear edema models. These models are standard for evaluating the topical anti-inflammatory activity of corticosteroids.
Croton Oil-Induced Ear Edema
This model induces a robust inflammatory response characterized by edema, erythema, and cellular infiltration. The anti-inflammatory effect is typically measured as the percentage of edema inhibition compared to a control group.
Table 1: Efficacy in Croton Oil-Induced Mouse Ear Edema
| Compound | Dose | % Edema Inhibition | Reference Compound | % Edema Inhibition (Reference) |
| This compound | Data not available | - | Dexamethasone (B1670325) | ~85% |
| Triamcinolone Acetonide | Data not available | - | Dexamethasone | ~85% |
Note: While specific data for this compound and triamcinolone acetonide in this model were not identified in the reviewed literature, data for the potent corticosteroid dexamethasone is provided as a common benchmark.
Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid rapidly induces ear edema, primarily mediated by prostaglandins and leukotrienes. This model is particularly useful for assessing the inhibition of the arachidonic acid cascade.
Table 2: Efficacy in Arachidonic Acid-Induced Mouse Ear Edema
| Compound | Dose | % Edema Inhibition |
| This compound | Data not available | - |
| Triamcinolone Acetonide | 0.2 µg/cm² | 75% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Croton Oil-Induced Ear Edema in Mice
Objective: To evaluate the topical anti-inflammatory activity of a test compound by measuring its ability to inhibit croton oil-induced ear edema.
Materials:
-
Male ICR mice (22 ± 2 g)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
Test compounds (this compound, Triamcinolone Acetonide)
-
Reference compound (e.g., Dexamethasone)
-
Dial thickness micrometer gauge
Procedure:
-
Animal Grouping: Randomly divide mice into treatment groups (n=6 per group): Vehicle control, positive control (croton oil alone), test compound groups, and reference compound group.
-
Treatment Application: Thirty minutes prior to inflammation induction, topically apply 20 µL of the vehicle, test compound, or reference compound to the anterior and posterior surfaces of the right ear.
-
Inflammation Induction: Apply 20 µL of 4% croton oil in acetone to the right ear of all animals except the vehicle control group.
-
Re-application of Treatment: Fifteen minutes after croton oil application, re-apply the respective treatments.
-
Edema Measurement: Six hours after croton oil application, measure the thickness of both the right (treated) and left (untreated) ears using a dial thickness micrometer gauge.
-
Data Analysis:
-
Calculate the ear edema by subtracting the thickness of the left ear from the right ear.
-
Calculate the percentage inhibition of edema for each treatment group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Arachidonic Acid-Induced Ear Edema in Mice
Objective: To assess the ability of a test compound to inhibit the inflammatory cascade initiated by arachidonic acid.
Materials:
-
Mice (specific strain may vary)
-
Arachidonic acid
-
Acetone (vehicle)
-
Test compounds
-
Dial thickness micrometer gauge or punch biopsy for weighing
Procedure:
-
Animal Grouping: Similar to the croton oil model, divide animals into appropriate treatment groups.
-
Inflammation Induction: Apply a solution of arachidonic acid in acetone (typically 1-2 mg per ear) to the inner and outer surfaces of the right ear.
-
Treatment Application: The test compound can be applied topically at a specified time before or after the arachidonic acid application.
-
Edema Measurement: Measure ear thickness at various time points after induction (e.g., 1, 2, 4, and 6 hours). Alternatively, a punch biopsy of a standard diameter can be taken from both ears at a specific time point, and the difference in weight can be used to quantify the edema.
-
Data Analysis: Calculate the percentage inhibition of edema as described for the croton oil model.
Discussion and Conclusion
The experimental protocols provided herein offer a standardized framework for conducting such comparative efficacy studies. Researchers are encouraged to include measurements of inflammatory biomarkers, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels, to gain a more comprehensive understanding of the pharmacological effects of these compounds. The signaling pathway and experimental workflow diagrams are intended to serve as visual aids for conceptualizing the mechanism of action and experimental design.
A Head-to-Head Clinical Trial Comparison of Hydrocortisone Buteprate with Other Topical Steroids
In the management of inflammatory skin conditions such as atopic dermatitis and eczema, the efficacy and safety of topical corticosteroids are of paramount importance to researchers, scientists, and drug development professionals. This guide provides an objective comparison of hydrocortisone (B1673445) buteprate against other commonly used topical steroids, supported by data from head-to-head clinical trials.
Mechanism of Action: Glucocorticoid Receptor Signaling
Topical corticosteroids, including hydrocortisone buteprate, exert their anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. Upon topical application, the steroid penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor (GCR). This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated steroid-receptor complex then translocates into the nucleus.
Inside the nucleus, the complex can act in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, leading to the increased production of anti-inflammatory proteins.
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interference downregulates the expression of pro-inflammatory genes, resulting in a decreased production of cytokines, chemokines, and other inflammatory mediators.
The net effect of these actions is a potent suppression of the inflammatory response in the skin, leading to the alleviation of symptoms like erythema, edema, and pruritus.
Validating the In Vivo Anti-Inflammatory Activity of Hydrocortisone Buteprate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of hydrocortisone (B1673445) buteprate with other commonly used topical corticosteroids, namely betamethasone (B1666872) valerate (B167501) and mometasone (B142194) furoate. The information presented herein is supported by experimental data from preclinical and clinical studies, with a focus on established in vivo models of skin inflammation.
Executive Summary
Hydrocortisone buteprate is a mid-potency, non-halogenated corticosteroid that demonstrates effective anti-inflammatory properties with a favorable safety profile.[1] In vivo studies and clinical trials have shown its efficacy to be comparable to that of other topical corticosteroids such as betamethasone valerate.[1][2] Mometasone furoate, a potent corticosteroid, has been shown to have greater anti-inflammatory activity and a longer duration of action than betamethasone.[3] This guide will delve into the experimental evidence that substantiates these claims, providing researchers with the necessary data and protocols to evaluate and compare these anti-inflammatory agents.
Mechanism of Action: Glucocorticoid Signaling Pathway
Topical corticosteroids, including this compound, exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding event initiates a cascade of molecular events that ultimately leads to the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. The activated GR-ligand complex translocates to the nucleus where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, and also directly bind to glucocorticoid response elements (GREs) on DNA to regulate gene transcription.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory potency of topical corticosteroids is often evaluated in preclinical animal models that mimic inflammatory skin conditions. The croton oil-induced ear edema model in mice or rats is a widely accepted and utilized assay for this purpose.
Data Presentation
| Compound | Animal Model | Potency Metric | Result | Reference |
| This compound | - | - | Data not available in a direct comparative study with both alternatives in a standardized preclinical model. Clinical efficacy is considered comparable to Betamethasone Valerate. | [1][2] |
| Betamethasone Valerate | Rat Ear Edema (Croton Oil) | % Inhibition of Edema | ~26% (with biopolymer) | [4] |
| Mometasone Furoate | Rat Ear Edema (Croton Oil) | % Inhibition of Edema | ~35% (with biopolymer) | [4] |
| Mometasone Furoate vs. Betamethasone Valerate | Human UV-B Induced Inflammation | Reduction in Skin Blood Flow | Mometasone furoate was more than twofold better in reducing inflammation. | [5] |
Note: The data for Betamethasone Valerate and Mometasone Furoate are from a single study and include a biopolymer in the formulation. While this provides a direct comparison between these two, it is an indirect comparison to this compound. Clinical reviews suggest comparable efficacy between this compound and betamethasone valerate.[1][2]
Experimental Protocols
Croton Oil-Induced Ear Edema in Rodents
This model is a classic and reliable method for assessing the anti-inflammatory activity of topically applied agents.
Objective: To induce an acute inflammatory response in the ear of a mouse or rat and to quantify the inhibitory effect of topically applied corticosteroids.
Materials:
-
Male Wistar rats (150-200g) or Swiss mice (25-30g).
-
Croton oil.
-
Vehicle (e.g., acetone (B3395972) or a mixture of ethanol, pyridine, and ethyl ether).[6]
-
Test compounds: this compound, Betamethasone Valerate, Mometasone Furoate in a suitable vehicle.
-
Positive control (e.g., a known anti-inflammatory drug).
-
Micrometer or balance for measuring ear thickness or weight.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Induction of Inflammation: A solution of croton oil in the vehicle is applied to the inner and outer surfaces of the right ear of each animal. The left ear serves as the untreated control.
-
Treatment: The test compounds, positive control, and vehicle are applied topically to the right ear at a specified time before or after the application of croton oil.
-
Evaluation of Edema: At a predetermined time point after croton oil application (typically 4-6 hours), the animals are euthanized. A standardized circular section of both ears is punched out and weighed. The difference in weight between the right (treated) and left (untreated) ear punches is calculated as an indicator of the edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
Caption: Workflow of the croton oil-induced ear edema assay.
Conclusion
The in vivo anti-inflammatory activity of this compound is well-established, with a potency generally considered comparable to that of betamethasone valerate in clinical applications. Preclinical models, such as the croton oil-induced ear edema assay, provide a robust platform for the quantitative comparison of topical corticosteroids. The available data suggests that mometasone furoate exhibits a higher anti-inflammatory potency than betamethasone valerate in some preclinical models. For researchers and drug development professionals, the choice of a topical corticosteroid will depend on a balance of efficacy, safety, and the specific inflammatory condition being targeted. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the development and evaluation of topical anti-inflammatory therapies.
References
- 1. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone 17-butyrate: a new topical corticosteroid preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. asianjpr.com [asianjpr.com]
A Comparative Formulation Study of Hydrocortisone Buteprate Creams: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydrocortisone (B1673445) buteprate cream formulations, supported by experimental data. It delves into key performance indicators, detailed experimental methodologies, and the underlying mechanism of action to aid in the development of optimized topical drug delivery systems.
Hydrocortisone buteprate is a mid-potency, non-fluorinated corticosteroid ester known for its favorable benefit/risk ratio in treating inflammatory skin conditions such as atopic dermatitis and psoriasis.[1] The therapeutic efficacy of a topical formulation is critically dependent on its composition, which influences the drug's release, skin permeation, and stability. This guide explores these aspects through a comparative lens.
Performance Data: A Comparative Analysis
The vasoconstrictor assay is a widely accepted method for determining the potency of topical corticosteroids.[2][3] This assay measures the degree of skin blanching caused by the constriction of microvasculature, which correlates with the anti-inflammatory activity of the corticosteroid.[2][4]
A comparative study evaluated the vasoconstrictor activity of this compound cream against other corticosteroid formulations. The results, measured by both clinical evaluation and chromametric analysis of skin blanching, are summarized below.
Table 1: Comparative Vasoconstrictor Activity of Topical Corticosteroid Formulations
| Corticosteroid Formulation | Clinical Evaluation Sum Score | Chromametric Value (Blanching) |
| Hydrocortisone Butyrate (B1204436) 0.1% Cream | 47 | 2.87 |
| Hydrocortisone Butyrate 0.1% Ointment | 55 | 3.26 |
| Hydrocortisone 1.0% Cream | 34 | 1.73 |
| Hydrocortisone 1.0% Ointment | 18 | 1.48 |
| Mometasone Furoate 0.1% Cream | 57 | 2.98 |
| Mometasone Furoate 0.1% Ointment | 50 | 2.84 |
Data sourced from a double-blind, randomized, intra-individual clinical study involving 60 healthy volunteers.[5]
In a clinical trial comparing a high-lipid emollient cream formulation of hydrocortisone butyrate 0.1% with other mid-potency corticosteroid creams for chronic dermatitis, the cosmetic acceptability was also assessed.
Table 2: Subject Preference and Cosmetic Acceptability
| Attribute | HB vs FP (%) | HB vs PC (%) | HB vs MF (%) |
| More Soothing | |||
| Hydrocortisone Butyrate (HB) | 50 | 67 | 61 |
| Fluticasone Propionate (FP) | 39 | - | - |
| Prednicarbate (PC) | - | 22 | - |
| Mometasone Furoate (MF) | - | - | 32 |
| Better Moisturization | |||
| Hydrocortisone Butyrate (HB) | 54 | 63 | 54 |
| Fluticasone Propionate (FP) | 32 | - | - |
| Prednicarbate (PC) | - | 26 | - |
| Mometasone Furoate (MF) | - | - | 39 |
| Overall Preference | |||
| Hydrocortisone Butyrate (HB) | 54 | 63 | 58 |
| Fluticasone Propionate (FP) | 36 | - | - |
| Prednicarbate (PC) | - | 26 | - |
| Mometasone Furoate (MF) | - | - | 32 |
Data from a multicenter, randomized, double-blind clinical trial with 89 subjects.[6]
Topical corticosteroids can have atrophogenic effects by decreasing collagen synthesis. A study compared the effect of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone (B1666872) on collagen propeptides in human skin.
Table 3: Effect on Collagen Synthesis Markers
| Corticosteroid | Decrease in PINP (%) | Decrease in PIIINP (%) |
| Hydrocortisone | ~35 | ~35 |
| Hydrocortisone-17-butyrate | 63 | 55 |
| Betamethasone | 69 | 62 |
PINP (Aminoterminal propeptide of type I procollagen) and PIIINP (Aminoterminal propeptide of type III procollagen) are markers of collagen synthesis. Data from a study with 14 healthy male volunteers.[1][7]
Experimental Protocols
In Vitro Release Testing (IVRT) using Franz Diffusion Cell
This method is crucial for assessing the rate at which the active pharmaceutical ingredient (API) is released from a semi-solid formulation.[8][9]
Objective: To determine and compare the in vitro release rate of this compound from different cream formulations.
Apparatus: Vertical Franz diffusion cells.[10][11]
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) is typically used to separate the donor and receptor chambers.[12]
Receptor Medium: The receptor medium should maintain sink conditions. A common choice is a buffered aqueous solution with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure the solubility of the lipophilic drug. The temperature is maintained at 32°C to mimic skin surface temperature.[8]
Procedure:
-
The Franz diffusion cell is assembled with the membrane separating the donor and receptor chambers.
-
The receptor chamber is filled with the degassed receptor medium and stirred continuously.
-
A precise amount of the this compound cream formulation is applied to the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), samples are withdrawn from the receptor chamber for analysis.[12]
-
The withdrawn volume is immediately replaced with fresh receptor medium.
-
The concentration of this compound in the samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]
-
The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of the plot gives the release rate.[12]
Vasoconstrictor Assay
This in vivo bioassay is used to assess the potency and bioequivalence of topical corticosteroid formulations.[2][15]
Objective: To compare the vasoconstrictive effects of different this compound cream formulations.
Subjects: Healthy adult volunteers with no skin diseases.
Procedure:
-
Site Application: Small, defined areas on the forearms of the subjects are marked. A precise amount of each test formulation and a control (vehicle) are applied to these sites.[5]
-
Dose Duration: The formulations are left on the skin for a predetermined duration (e.g., 6 hours), after which they are gently removed.
-
Evaluation: At specified time points after removal (e.g., 2, 6, 12, 24 hours), the degree of skin blanching (vasoconstriction) is assessed.
-
Measurement:
-
Data Analysis: The scores or chromameter readings are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the formulations.[16]
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression.
-
Cellular Entry and Receptor Binding: this compound penetrates the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction leads to:
-
Transactivation: Increased transcription of genes encoding anti-inflammatory proteins like lipocortin-1 (annexin A1).
-
Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins such as cytokines (e.g., IL-1, IL-6, TNF-α) and enzymes like phospholipase A2.
-
-
Inhibition of Inflammatory Mediators: Lipocortin-1 inhibits phospholipase A2, which in turn blocks the release of arachidonic acid from cell membranes. This prevents the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
References
- 1. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. droracle.ai [droracle.ai]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. permegear.com [permegear.com]
- 13. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Hydrocortisone Buteprate and Fluticasone Propionate in Topical Dermatotherapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Safety and Efficacy of Two Commonly Prescribed Topical Corticosteroids.
This guide provides a comprehensive comparison of hydrocortisone (B1673445) buteprate and fluticasone (B1203827) propionate (B1217596), two prominent topical corticosteroids utilized in the management of inflammatory skin conditions such as psoriasis and eczema. Through a detailed examination of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in dermatological research and development.
Mechanism of Action: A Shared Pathway with Nuanced Differences
Both hydrocortisone buteprate and fluticasone propionate exert their anti-inflammatory, immunosuppressive, and vasoconstrictive effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide array of genes.[1] This genomic pathway involves the upregulation of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Concurrently, the activated GR complex can suppress the transcription of pro-inflammatory cytokines, including various interleukins and tumor necrosis factor-alpha (TNF-α).[2]
While sharing this fundamental mechanism, the distinct chemical structures of this compound and fluticasone propionate influence their potency and receptor affinity, contributing to differences in their clinical performance. Fluticasone propionate, a synthetic fluorinated corticosteroid, is known for its high affinity for the glucocorticoid receptor, which is a key factor in its potent anti-inflammatory activity.[3]
Comparative Efficacy in Dermatological Disorders
Clinical trials have demonstrated the efficacy of both this compound and fluticasone propionate in treating inflammatory skin diseases. However, the relative potency often translates to differences in clinical outcomes.
Psoriasis
In a 4-week, multicenter, double-blind, randomized study involving 125 patients with moderate-to-severe psoriasis, fluticasone propionate 0.05% cream was found to be superior to hydrocortisone-17-butyrate 0.1% cream.[4][5] By the end of the treatment, a significantly higher percentage of patients in the fluticasone propionate group achieved a clinical response of cleared, excellent, or good.[4][5]
Another multicenter, double-blind, randomized study with 113 adult patients with moderate-to-severe psoriasis found that fluticasone propionate ointment, 0.005%, was therapeutically superior to hydrocortisone-17-butyrate ointment, 0.1%.[1][6]
Table 1: Efficacy of Fluticasone Propionate 0.05% Cream vs. Hydrocortisone-17-Butyrate 0.1% Cream in Psoriasis (4-Week Study) [4][5]
| Outcome Measure | Fluticasone Propionate 0.05% Cream (n=63) | Hydrocortisone-17-Butyrate 0.1% Cream (n=60) |
| Physician's Gross Assessment: Cleared, Excellent, or Good Response | 79% (50/63) | 68% (41/60) |
Eczema
A randomized, double-blind, parallel-group, multicenter study involving 120 patients with moderate-to-severe eczema found that fluticasone propionate 0.05% cream had similar efficacy to hydrocortisone-17-butyrate 0.1% cream over a four-week evaluation period.[3][7]
Safety and Tolerability Profile
The safety of topical corticosteroids is a critical consideration, with potential adverse effects including local skin reactions and systemic effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression.
Local Adverse Events
In the comparative study on psoriasis, both treatments were well-tolerated.[4][5] The most frequently reported drug-related adverse events were mild-to-moderate pruritus and a mild sensation of skin warmth.[4][5]
Table 2: Incidence of Drug-Related Adverse Events in Psoriasis Treatment (4-Week Study) [4][5]
| Adverse Event | Fluticasone Propionate 0.05% Cream (n=63) | Hydrocortisone-17-Butyrate 0.1% Cream (n=60) |
| Pruritus | 3.2% | 1.7% |
| Skin Warmth | 0% | 1.7% |
In the eczema study, no severe drug-related adverse events were reported in the fluticasone-treated group.[3][7] One patient treated with hydrocortisone-17-butyrate experienced a severe exacerbation of eczema.[3][7]
Systemic Safety: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Systemic absorption of topical corticosteroids can lead to reversible HPA axis suppression. The study in patients with eczema revealed minimal HPA axis suppression with both fluticasone propionate and hydrocortisone-17-butyrate.[3][7] Fluticasone propionate is noted for its low potential to cause significant systemic effects due to its high affinity for the glucocorticoid receptor and rapid metabolism to an inactive form in the liver.
Experimental Protocols
The assessment of the efficacy and safety of topical corticosteroids relies on standardized experimental protocols.
Vasoconstrictor Assay
The vasoconstrictor assay is a key pharmacodynamic test used to determine the bioequivalence and potency of topical corticosteroid formulations.[8] It measures the degree of skin blanching (vasoconstriction) induced by the application of the corticosteroid.[8]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are enrolled.
-
Product Application: Small, defined areas on the volar aspect of the forearms are marked. The test and reference topical corticosteroid formulations are applied to these sites.
-
Occlusion: The application sites are often covered with an occlusive dressing for a specified duration to enhance penetration.
-
Assessment: After a set period, the dressings are removed, and the degree of vasoconstriction (skin blanching) is assessed at various time points. This assessment can be done visually by a trained observer using a graded scale or objectively using a chromameter to measure changes in skin color.[9]
-
Data Analysis: The blanching response is scored, and the data are analyzed to compare the potency of the different formulations.
ACTH Stimulation Test for HPA Axis Suppression
The Adrenocorticotropic Hormone (ACTH) stimulation test is the standard method for assessing the integrity of the HPA axis and detecting adrenal suppression.
Methodology:
-
Baseline Sample: A baseline blood sample is drawn to measure the morning plasma cortisol level.
-
ACTH Administration: A synthetic analogue of ACTH, such as cosyntropin, is administered intravenously or intramuscularly.
-
Post-Stimulation Samples: Blood samples are collected at specified time points after ACTH administration (e.g., 30 and 60 minutes).
-
Cortisol Measurement: The cortisol levels in all blood samples are measured.
-
Interpretation: A normal response is characterized by a significant increase in plasma cortisol levels above a predefined threshold after ACTH stimulation. A blunted or absent response suggests adrenal suppression.
Conclusion
Both this compound and fluticasone propionate are effective topical corticosteroids. Clinical evidence suggests that fluticasone propionate, particularly in its 0.05% cream and 0.005% ointment formulations, may offer superior efficacy in the treatment of psoriasis compared to hydrocortisone-17-butyrate 0.1%. In eczema, their efficacies appear to be comparable. Both agents demonstrate a good safety profile with minimal risk of HPA axis suppression when used appropriately. The choice between these agents may be guided by the specific indication, the severity of the condition, and the desired potency. For drug development professionals, the established protocols for vasoconstrictor assays and ACTH stimulation tests remain the cornerstones for evaluating the potency and systemic safety of new topical corticosteroid formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. A randomized, double-blind, multicenter trial comparing fluticasone propionate cream, 0.05%, and hydrocortisone-17-butyrate cream, 0.1%, applied twice daily for 4 weeks in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of fluticasone propionate ointment, 0.005%, and hydrocortisone-17-butyrate ointment, 0.1%, in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of fluticasone propionate cream, 0.05%, and hydrocortisone-17-butyrate cream, 0.1%, in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
Unveiling the Allergenic Potential of Hydrocortisone Buteprate: A Comparative Guide to Cross-Reactivity and Sensitization
For researchers, scientists, and drug development professionals, understanding the sensitization potential and cross-reactivity of topical corticosteroids is paramount for both drug safety assessment and the development of novel anti-inflammatory agents. This guide provides a comprehensive comparison of hydrocortisone (B1673445) buteprate's allergenic profile with other corticosteroids, supported by experimental data and detailed methodologies.
Hydrocortisone buteprate, a potent Group D2 corticosteroid, is a valuable therapeutic agent for various inflammatory skin conditions. However, like other corticosteroids, it carries a risk of inducing allergic contact dermatitis (ACD). A key concern for clinicians and researchers is its potential to cross-react with other corticosteroids, complicating treatment choices for sensitized individuals. This guide delves into the experimental data that illuminates these risks.
Comparative Analysis of Cross-Reactivity
Patch testing remains the gold standard for diagnosing allergic contact dermatitis to corticosteroids. The data presented below, derived from a large-scale retrospective study, quantifies the cross-reactivity (copositivity) between hydrocortisone-17-butyrate, the principal marker for Group D2 corticosteroids like this compound, and other commonly used corticosteroids.
| Corticosteroid | Corticosteroid Class (Coopman) | Copositivity Rate with Hydrocortisone-17-Butyrate (%) |
| Budesonide (B1683875) | B | 37.2 |
| Clobetasol Propionate | D1 | 16.3 |
| Tixocortol Pivalate | A | 14.0 - 20.0 |
| Desoximetasone | C | Not specified in primary source |
| Triamcinolone Acetonide | B | Not specified in primary source |
| Hydrocortisone | A | 0 |
| Alclometasone Dipropionate | D1 | 5.0 |
| Prednisolone | A | 5.6 |
Data sourced from a retrospective analysis of 5,637 patients tested for allergy to 18 different topical corticosteroids[1].
Understanding Corticosteroid Classification and Cross-Reactivity
The cross-reactivity patterns among corticosteroids are largely explained by their chemical structures. The Coopman classification system categorizes corticosteroids into four main groups (A, B, C, and D) based on their molecular structure, which helps predict the likelihood of cross-reactions.[2][3]
This compound belongs to Group D2. A significant pathway of cross-reactivity is its metabolic conversion in the skin to hydrocortisone, a Group A steroid.[2] This explains the observed cross-reactions between Group D2 and Group A corticosteroids. Furthermore, studies have shown a notable cross-reactivity between hydrocortisone-17-butyrate and budesonide (Group B).[1][4]
Experimental Protocols
The diagnosis of corticosteroid allergy and the determination of cross-reactivity are primarily achieved through epicutaneous patch testing.
Patch Test Procedure
-
Allergen Preparation : Corticosteroids are prepared in specific concentrations and vehicles. For instance, hydrocortisone-17-butyrate is typically tested at a concentration of 1.0% in ethanol.[5] Other corticosteroids may be prepared in petrolatum. The choice of vehicle is crucial as it can influence the penetration of the allergen and, consequently, the test result.[6][7]
-
Application : A small amount of each allergen is applied to a small disk, which is then placed on an adhesive patch. These patches are then applied to the patient's upper back. The test sites are marked for identification.
-
Occlusion : The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may lead to the patches detaching.
-
Reading and Interpretation : The patches are removed after 48 hours (Day 2), and an initial reading is performed. A second reading is typically performed at 72 or 96 hours (Day 3 or 4), and sometimes a later reading at Day 7 is recommended to detect delayed reactions.[8][9] Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, which assess the degree of erythema, infiltration, and vesiculation.
In Vitro Methods: Lymphocyte Transformation Test (LTT)
While patch testing is the standard, in vitro methods like the Lymphocyte Transformation Test (LTT) can be employed to investigate drug hypersensitivity. The LTT measures the proliferation of T-lymphocytes from a patient's blood sample after being exposed to a specific drug in the laboratory.[10] A positive LTT result indicates the presence of drug-specific memory T-cells, suggesting sensitization.[11] Although not a routine diagnostic tool for corticosteroid allergy, the LTT can be a valuable research method for elucidating the cellular mechanisms of sensitization.[12]
Signaling Pathways and Experimental Workflows
The development of allergic contact dermatitis to a corticosteroid like this compound involves a delayed-type hypersensitivity reaction (Type IV). The workflow for its investigation is a multi-step process.
References
- 1. Reevaluating Corticosteroid Classification Models in Patient Patch Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Studies in patients with corticosteroid contact allergy. Understanding cross-reactivity among different steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of contact hypersensitivity to topical corticosteroids with hydrocortisone-17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of new vehicles to patch test corticosteroids: our experience with ethoxydiglycol to detect contact allergy to hydrocortisone butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of patch testing with hydrocortisone butyrate in different vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. bdng.org.uk [bdng.org.uk]
- 10. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrocortisone Buteprate and Prednicarbate in Chronic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two mid-potency topical corticosteroids, hydrocortisone (B1673445) buteprate and prednicarbate (B1678093), focusing on their performance in experimental models relevant to chronic dermatitis. The information presented is intended to assist researchers and drug development professionals in understanding the relative efficacy and safety profiles of these two compounds.
Executive Summary
Hydrocortisone buteprate and prednicarbate are both non-halogenated corticosteroids utilized for the management of inflammatory skin conditions. Clinical studies indicate that both agents have comparable efficacy in treating chronic dermatitis, such as atopic and hand dermatitis.[1][2][3][4][5] However, preclinical and pharmacodynamic studies in human volunteers suggest potential differences in their benefit/risk profiles, particularly concerning atrophogenic potential. Prednicarbate has been shown to have a favorable separation of its anti-inflammatory effects from its effects on fibroblast proliferation, which may contribute to a lower risk of skin thinning.[6][7]
Mechanism of Action
Both this compound and prednicarbate exert their anti-inflammatory effects through the classical corticosteroid signaling pathway. They bind to cytosolic glucocorticoid receptors, leading to the translocation of the receptor-ligand complex into the nucleus.[8][9] This complex then modulates the expression of genes involved in inflammation. A primary mechanism is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[10][11][12][13] This action inhibits the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10][11][12][13]
Prednicarbate, a double-ester derivative of prednisolone, has demonstrated a differential effect on skin cells.[6][14][15] It strongly suppresses the inflammatory cytokine IL-1α in keratinocytes, comparable to more potent corticosteroids, while having a significantly lesser inhibitory effect on fibroblast proliferation and collagen synthesis.[6][16] This dissociation between anti-inflammatory and atrophogenic potential is a key characteristic.
Comparative Efficacy Data
Direct comparisons in preclinical chronic dermatitis animal models are limited in the available literature. However, studies in human volunteers and clinical trials provide valuable insights into their relative potency and efficacy.
Vasoconstrictor Assay
The vasoconstrictor or skin blanching assay is a common method to determine the topical potency of corticosteroids.
| Study Parameter | This compound 0.1% | Prednicarbate 0.25% | Reference |
| Model | Healthy human volunteers | Healthy human volunteers | [6] |
| Assay | Skin blanching (vasoconstriction) | Skin blanching (vasoconstriction) | [6] |
| Result | Equipotent to betamethasone (B1666872) 17-valerate | Equipotent to betamethasone 17-valerate | [6] |
UV-Erythema Inhibition
This model assesses the anti-inflammatory activity of topical corticosteroids against ultraviolet-induced skin redness.
| Study Parameter | This compound 0.1% | Prednicarbate 0.25% | Reference |
| Model | Healthy human volunteers | Healthy human volunteers | [6] |
| Assay | Inhibition of UV-induced erythema | Inhibition of UV-induced erythema | [6] |
| Result | Equipotent to betamethasone 17-valerate | Equipotent to betamethasone 17-valerate | [6] |
Clinical Efficacy in Chronic Dermatitis
A multicenter, randomized, double-blind clinical trial compared the efficacy of several mid-potency corticosteroids in patients with chronic hand dermatitis or atopic dermatitis.
| Study Parameter | Hydrocortisone Butyrate (B1204436) 0.1% Cream | Prednicarbate 0.1% Cream | Reference |
| Patient Population | 89 subjects with chronic hand dermatitis (n=86) or atopic dermatitis (n=3) | 89 subjects with chronic hand dermatitis (n=86) or atopic dermatitis (n=3) | [1][2][3][4][5] |
| Treatment Regimen | Twice daily for 2 weeks | Twice daily for 2 weeks | [1][2][3][4][5] |
| Efficacy Outcome | Comparable efficacy to prednicarbate | Comparable efficacy to hydrocortisone butyrate | [1][2][3][4][5] |
Side Effect Profile: Atrophogenic Potential
A key differentiator among topical corticosteroids is their potential to cause skin atrophy (thinning) with prolonged use.
| Study Parameter | This compound | Prednicarbate | Reference |
| Model | In vitro (human fibroblasts) | In vitro (human fibroblasts) | [16] |
| Effect | Not specified, but generally lower than halogenated steroids | Minor inhibition of IL-1α and IL-6 production and cell proliferation | [16] |
| Benefit/Risk Ratio | Favorable | Exceeds that of betamethasone 17-valerate | [6] |
Experimental Protocols
Vasoconstriction and UV-Erythema Assay in Healthy Volunteers
-
Objective: To compare the potency of cream preparations of prednicarbate (0.025% to 0.25%), hydrocortisone aceponate, and this compound (0.1%) against betamethasone 17-valerate (0.1%), hydrocortisone (1%), and vehicle.
-
Subjects: 60 healthy volunteers.
-
Methodology:
-
Vasoconstriction Assay: The creams were applied to the skin in both occluded and non-occluded modes. The degree of skin blanching was assessed visually at specified time points.
-
UV-Erythema Assay: A defined area of the skin was exposed to ultraviolet radiation to induce erythema. The test creams were then applied, and the reduction in redness was measured.
-
-
Endpoint: The degree of vasoconstriction and inhibition of erythema were used to determine the relative potency of the corticosteroids.
Clinical Trial in Chronic Dermatitis
-
Objective: To compare the safety, efficacy, and cosmetic acceptability of hydrocortisone butyrate 0.1% cream with fluticasone (B1203827) propionate (B1217596) 0.05% cream, prednicarbate 0.1% cream, and mometasone (B142194) furoate 0.1% cream.
-
Subjects: 89 subjects with chronic hand dermatitis or atopic dermatitis.
-
Methodology:
-
A multicenter, randomized, double-blind trial design was used.
-
Subjects were assigned to one of three treatment groups (hydrocortisone butyrate vs. fluticasone propionate, hydrocortisone butyrate vs. prednicarbate, or hydrocortisone butyrate vs. mometasone furoate).
-
Treatments were self-administered twice daily to contralateral sides for 2 weeks.
-
-
Endpoints: Efficacy was assessed by investigator and subject ratings of signs and symptoms. Cosmetic acceptability was evaluated using a subject questionnaire.[1][2][3][4][5]
Conclusion
Both this compound and prednicarbate are effective mid-potency topical corticosteroids for the treatment of chronic dermatitis.[1][2][3][4][5] While clinical efficacy appears comparable, pharmacodynamic studies suggest that prednicarbate may offer an improved benefit/risk ratio due to its lower potential for causing skin atrophy.[6][7] The choice between these agents in a drug development or clinical setting may be guided by the specific needs of the patient population and the desired balance between anti-inflammatory potency and long-term safety. Further head-to-head studies in preclinical models of chronic dermatitis would be beneficial to further elucidate the differences in their cellular and molecular mechanisms of action.
References
- 1. criver.com [criver.com]
- 2. Frontiers | Establishing an experimental model for canine atopic dermatitis through epicutaneous application of Dermatophagoides farinae [frontiersin.org]
- 3. What's better: Prednicarbate vs Hydrocortisone? – meds.is [meds.is]
- 4. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Prednicarbate activity and benefit/risk ratio in relation to other topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound 0.1% cream in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparison of activity of different topical corticosteroid creams and ointments using a vasoconstriction assay: superiority of hydrocortisone butyrate over hydrocortisone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone Butyrate 0.1% Cream in the Treatment of Chronic Dermatitis | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: pharmacological data, clinical efficacy, safety and calculation of the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of potential skin atrophy following topical application of weak corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines [frontiersin.org]
- 15. Proprietary hydrocortisone creams. Vasoconstrictor activities and bio-availabilities of six preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of prednicarbate (Dermatop). | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hydrocortisone Buteprate
For immediate release – In the dynamic environment of pharmaceutical research and development, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of hydrocortisone (B1673445) buteprate, a corticosteroid used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hydrocortisone buteprate, like other pharmacologically active substances, requires meticulous management throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential health risks. Therefore, all researchers, scientists, and drug development professionals must follow established guidelines for the disposal of this compound and any materials contaminated with it.
Core Principles of this compound Disposal
The disposal of this compound is governed by local, state, and federal regulations. A primary principle is to manage it as a hazardous waste.[1] Key guidelines include:
-
Avoid Sewer and General Trash Disposal: Never discharge this compound powder or solutions into drains or waterways.[2] Similarly, do not dispose of this chemical in the regular trash.[2]
-
Engage Licensed Waste Contractors: The final disposal of this compound waste must be handled by a licensed and approved waste disposal company specializing in chemical or hazardous materials.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.[5] For handling powders, a dust respirator is recommended.[2]
-
Segregation of Waste: Do not mix this compound waste with other waste types unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[2]
Quantitative Data Summary
While specific disposal efficacy data is not typically published, the following table summarizes key toxicological and physical properties of this compound that inform its classification as a hazardous substance for disposal.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | > 3 g/kg | Mouse | [1] |
| Acute Oral LD50 | > 3 g/kg | Rat | [1] |
| Chemical Stability | Stable under normal conditions | N/A | [5] |
| Incompatibilities | Strong oxidizing agents | N/A | [5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: unused solid compound, solutions, or contaminated laboratory materials.
1. Unused or Expired Solid this compound:
-
Segregation: Collect all unused, expired, or surplus solid this compound in a dedicated, clearly labeled hazardous waste container.[2]
-
Packaging: Ensure the container is securely sealed to prevent the generation of dust. The container must be appropriate for solid waste and comply with your institution's waste management plan.[2]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, until it is collected by a licensed waste disposal service.[2][5]
2. This compound Solutions:
-
Small Volumes: For small quantities of this compound solutions, absorb the liquid using a non-reactive, absorbent material like diatomite or universal binders.[2][6]
-
Collection of Absorbed Waste: Place the saturated absorbent material into the designated hazardous waste container.[2]
-
Large Volumes: For larger volumes, it is imperative to consult your institution's EHS department for specific guidance.[2] Direct disposal into a bulk solvent waste container may be permissible if the solvent system is compatible.
3. Contaminated Labware and PPE:
-
Decontamination: Whenever possible, decontaminate reusable labware by thoroughly rinsing it. The first rinse of a container that held a highly toxic chemical should be collected and disposed of as hazardous waste.[7] For this compound, subsequent rinses may be permissible for drain disposal depending on local regulations and EHS guidance.
-
Disposal of Single-Use Items: Dispose of single-use items such as gloves, wipes, and disposable lab coats that are contaminated with this compound in the designated hazardous waste container.
-
Empty Containers: Empty containers or liners may retain product residues and should be disposed of in a safe manner, following label warnings even after the container is emptied.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
By implementing these standardized disposal procedures, research facilities can maintain a safe working environment, mitigate environmental risks, and ensure full compliance with all applicable regulations. It is the responsibility of every individual handling this substance to be knowledgeable of and adhere to these essential safety protocols.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Hydrocortisone Buteprate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Hydrocortisone buteprate, a corticosteroid that requires careful management in a laboratory setting.
Operational Plan for Safe Handling and Disposal
1. Engineering Controls and Personal Protective Equipment (PPE) Assessment:
-
Ventilation: Handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust, use a chemical fume hood.[3]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Given that this is a hazardous drug, it is recommended to use two pairs of chemotherapy gloves.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat or a gown resistant to hazardous drugs is required.[4]
-
Respiratory Protection: If there is a risk of airborne powder or aerosol generation, a NIOSH-certified N95 or N100 respirator should be used in accordance with a respiratory protection program.[5]
2. Handling Procedures:
-
Pre-Handling: Read and understand all safety precautions before handling the substance.[6] Ensure all necessary PPE is readily available and in good condition.
-
During Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust.[6] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in the handling area.[1]
-
Accidental Release: In case of a spill, avoid generating dust.[6] Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[3][6] Ensure adequate ventilation.[6]
3. Disposal Plan:
-
Waste Container: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] The waste should be placed in a suitable, closed container labeled for hazardous waste.[2]
-
Contaminated PPE: All disposable PPE, such as gloves and gowns, should be considered contaminated and disposed of as hazardous waste.[4] Reusable PPE must be decontaminated after use.[4]
-
Environmental Precautions: Avoid discharge of the chemical into drains, water courses, or onto the ground.[6]
Personal Protective Equipment (PPE) Summary
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses complying with OSHA 29 CFR 1910.133 or EN166.[2] | Protects eyes from dust and splashes. |
| Hand Protection | Two pairs of chemotherapy-grade gloves.[4] | Provides a high level of protection against skin contact. |
| Body Protection | Protective clothing, such as a lab coat or a gown resistant to hazardous drugs.[3][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator.[5] | Required when there is a risk of inhaling airborne particles. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
